5-Amino-2-chloronicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGRVWAJFJQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622305 | |
| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42959-39-7 | |
| Record name | 5-Amino-2-chloro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42959-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-chloronicotinic acid chemical properties and structure
An In-Depth Technical Guide to 5-Amino-2-chloronicotinic Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS: 42959-39-7) is a substituted pyridine derivative that holds significant potential as a key intermediate in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature, featuring a carboxylic acid, an aromatic amine, and an activated chloro-substituent on a pyridine core, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups—particularly the chlorine atom at the C2 position, which is activated towards nucleophilic substitution, and the amino group at the C5 position, which can be readily derivatized or used to tune electronic properties—allows for a diverse range of chemical transformations.
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven synthetic protocol, and an expert analysis of its reactivity and potential applications for researchers and professionals in drug development.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The identity and key physicochemical characteristics of this compound are summarized below.
Structure and Identifiers
-
IUPAC Name: 5-amino-2-chloropyridine-3-carboxylic acid[2]
-
Synonyms: 5-Amino-2-chloro-3-pyridinecarboxylic acid[1]
-
CAS Number: 42959-39-7[3]
-
Molecular Formula: C₆H₅ClN₂O₂[1]
-
Molecular Weight: 172.57 g/mol [1]
-
Chemical Structure:
Physicochemical Data
The properties outlined in the table below are critical for experimental design, dictating choices for solvents, reaction conditions, and purification methods.
| Property | Value / Observation | Source & Rationale |
| Appearance | Solid (form not specified) | Inferred from related solid compounds.[4] |
| Melting Point | Data not available | No experimental melting point has been reported in the reviewed literature. |
| Boiling Point | Data not available | Decomposes before boiling under atmospheric pressure. |
| Solubility | Very Soluble: DMFSoluble: MethanolSparingly Soluble: Glacial Acetic AcidVery Slightly Soluble: ChloroformPractically Insoluble: Water | [1] This solubility profile is logical; the polar, aprotic solvent DMF can effectively solvate the molecule, while its insolubility in water is expected for a zwitterionic-capable molecule with significant organic character. |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 1.6 (Predicted) | [1] This value suggests moderate lipophilicity, relevant for predicting pharmacokinetic properties in drug discovery. |
Predicted Spectral Characteristics: An Expert Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
The proton at the C4 position would likely appear as a doublet, coupled to the proton at C6.
-
The proton at the C6 position would appear as a doublet, coupled to the proton at C4.
-
Broad signals for the carboxylic acid proton (-COOH) and the amine protons (-NH₂) would also be present, with chemical shifts highly dependent on the solvent and concentration. Based on spectra of related compounds like 5-amino-2-chloropyridine, the aromatic protons would likely fall in the δ 7.0-8.5 ppm range.[5]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the pyridine ring.
-
The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing in the δ 165-175 ppm range.[6]
-
The five aromatic carbons would appear in the region of δ 110-160 ppm. The carbons attached to the electronegative chlorine (C2) and nitrogen atoms would be further downfield.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for the key functional groups.
-
A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid.
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Two sharp to medium peaks are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the C=O stretch of the carboxylic acid carbonyl group.[8]
-
Bands in the 1550-1650 cm⁻¹ region will correspond to C=C and C=N stretching of the pyridine ring and N-H bending of the amine.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 172. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature.[9] Common fragmentation patterns would include the loss of H₂O, CO, and COOH.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several routes. A highly plausible and efficient method involves the amination of a dichlorinated precursor, followed by hydrolysis. This approach is favored due to the availability of starting materials and the reliability of the chemical transformations.
Recommended Synthetic Workflow
The following three-step synthesis provides a robust pathway to the target molecule, starting from the commercially available 2,5-dichloronicotinic acid. The causality behind this choice is the activation of the C2 position towards nucleophilic substitution, allowing for selective amination.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the methyl ester intermediate and its subsequent hydrolysis.[10]
Step 1: Esterification of 2,5-Dichloronicotinic Acid
-
Suspend 2,5-dichloronicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the stirred suspension. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification, and also converts the carboxylic acid to an acyl chloride, which is rapidly esterified.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2,5-dichloronicotinate as a solid, which can be used in the next step without further purification.
Step 2: Selective Amination
-
Place Methyl 2,5-dichloronicotinate (1.0 eq) in a high-pressure reaction vessel.
-
Add a solution of ammonia in 1,4-dioxane (e.g., 0.5 M, approx. 5-10 eq of NH₃).
-
Seal the vessel and heat the reaction mixture to 85-95 °C for several days (e.g., 5-9 days). Rationale: The chlorine at the C2 position is more activated towards nucleophilic aromatic substitution than the chlorine at C5 due to the electron-withdrawing effect of the adjacent ring nitrogen and the ester group. High temperature and pressure are required to drive the reaction.
-
Cool the vessel to room temperature, vent, and combine the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 2-amino-5-chloronicotinate .
Step 3: Saponification to this compound
-
Suspend Methyl 2-amino-5-chloronicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 1.2-1.5 eq) and heat the mixture to reflux (approx. 60-70 °C) for 12-24 hours, until the ester is fully consumed (monitor by TLC/LC-MS).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~4-5 with aqueous HCl (e.g., 1 M). Rationale: This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the final product, This compound .
Chemical Reactivity Insights
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is the most reactive site for nucleophilic displacement. It can be substituted by a wide range of nucleophiles (e.g., alkoxides, amines, thiols), making this compound an excellent precursor for libraries of 2-substituted nicotinic acid derivatives.[11]
-
Amine Group Reactivity: The amino group at C5 can undergo standard reactions such as acylation, alkylation, diazotization (to form diazonium salts for further functionalization, e.g., Sandmeyer reactions), and can act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.
-
Carboxylic Acid Reactivity: The carboxylic acid at C3 can be converted to esters, amides (via activation with coupling reagents like HATU or conversion to an acyl chloride), or reduced to an alcohol.
Applications in Research and Drug Development
The structural motifs present in this compound are found in numerous biologically active compounds. Its utility stems from its role as a versatile intermediate. Related chloronicotinic acids are key intermediates in the synthesis of anti-inflammatory drugs (e.g., niflumic acid), antivirals, and herbicides.[12][13] The presence of the additional amino group in the target molecule provides a valuable handle for further diversification and for modulating properties like solubility, polarity, and target binding.
Potential applications include:
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule can be elaborated to occupy hydrophobic pockets of an enzyme's active site.
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Precursor for Fused Heterocyclic Systems: The amino and carboxylic acid groups can be used in cyclization reactions to construct fused ring systems, such as pyridopyrimidines or pyridopyrazines, which are common cores in pharmacologically active agents.
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Fragment-Based Drug Discovery: As a fragment, it presents multiple vectors for chemical elaboration, allowing for the systematic exploration of chemical space around a target protein.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds and general laboratory safety principles dictate the necessary handling precautions.
-
Hazard Profile (Inferred): Based on the SDS for 2-chloronicotinic acid and 5-chloronicotinic acid, this compound should be treated as a potential irritant.[13][14] It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]
-
Spill & Disposal: In case of a spill, avoid generating dust.[14] Sweep up the solid material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. Janovsky Reaction of Nitropyridines. II. Preparation of 5-Nitronicotinic Acid and its Related Compounds [jstage.jst.go.jp]
- 3. 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 6-Chloronicotinic acid [webbook.nist.gov]
- 10. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]
- 11. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 12. 2-chloronicotinic Acid - Cas No. 2942-59-8, 99.0% Purity Hplc, White To Slight Yellow Crystalline Powder, High Quality Chemical Compound at Best Price in Lishui | Suichang Rongkai Chemical Co.,ltd. [tradeindia.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-Amino-2-chloronicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic use of versatile chemical scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, substituted pyridines represent a privileged class of heterocycles, forming the core of numerous approved drugs. 5-Amino-2-chloronicotinic acid, a key pyridine derivative, has emerged as a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its synthesis and applications, offering insights for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound is a substituted pyridine carboxylic acid. The presence of an amino group, a chloro group, and a carboxylic acid on the pyridine ring imparts a unique combination of reactivity and functionality, making it an attractive starting material for chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 42959-39-7 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
Further physical and chemical properties are not extensively reported in publicly available literature, which is common for specialized building blocks. Researchers should handle this compound with the care afforded to novel chemical entities, and it is recommended to determine key experimental properties such as melting point and solubility in relevant solvents on a case-by-case basis.
Synthesis of this compound: A Strategic Approach
A plausible synthetic route would likely involve the nitration of 2-chloronicotinic acid followed by the reduction of the nitro group to an amine.
Caption: A proposed synthetic pathway for this compound.
Causality in Experimental Choices:
-
Starting Material: 2-Chloronicotinic acid is a commercially available and logical starting point. The chloro and carboxylic acid groups are relatively stable to nitration conditions.
-
Nitration: A mixture of nitric acid and sulfuric acid is a standard and effective reagent for the nitration of aromatic rings. The electron-withdrawing nature of the chlorine and carboxylic acid groups will direct the incoming nitro group to the 5-position.
-
Reduction: The reduction of the nitro group to an amine is a common transformation. Reagents such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) are effective for this purpose. Other reduction methods, such as catalytic hydrogenation, could also be employed.
Self-Validating Protocol Considerations:
A robust synthetic protocol would include in-process controls and characterization at each step. This would involve:
-
Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of the nitration and reduction reactions to ensure complete conversion of the starting material.
-
Intermediate Characterization: The intermediate, 5-nitro-2-chloronicotinic acid, should be isolated and characterized (e.g., by melting point and spectroscopic methods) to confirm its identity and purity before proceeding to the next step.
-
Final Product Purification and Characterization: The final product, this compound, would require purification, likely by recrystallization or column chromatography. Its identity and purity should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of complex molecules. Each functional group offers a handle for further chemical transformations.
Caption: Functional groups of this compound and their potential reactions.
Expertise in Application:
-
Amino Group: The amino group is a versatile nucleophile. It can readily undergo acylation to form amides or sulfonamides. This is a common strategy for introducing diversity into a molecule and for modulating its physicochemical properties.
-
Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex structures. Furthermore, the chloro group can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.
-
Carboxylic Acid Group: The carboxylic acid is a key functional group for forming amide bonds, which are prevalent in many drug molecules. It can be activated and coupled with a wide variety of amines to generate a library of derivatives. It can also be converted to esters or other functional groups.
The strategic combination of these reactions allows for the rapid construction of diverse chemical libraries based on the this compound scaffold. This is a powerful approach in lead optimization, where the goal is to fine-tune the properties of a molecule to improve its potency, selectivity, and pharmacokinetic profile.
While specific examples of marketed drugs derived from this compound are not readily identifiable, its structural motifs are present in many biologically active compounds. The aminopyridine core is a key feature in a number of kinase inhibitors and other targeted therapies.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for related compounds such as 2-chloronicotinic acid and 5-chloronicotinic acid, the following precautions should be taken:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
It is crucial to consult the supplier's specific SDS upon receipt of the compound and to perform a thorough risk assessment before handling.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its trifunctional nature provides a platform for the efficient synthesis of diverse chemical libraries. While detailed public information on this specific compound is somewhat limited, its structural relationship to other important pyridine derivatives and the reactivity of its functional groups highlight its potential for the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will be essential for accelerating the drug discovery process. Further research into the synthesis and applications of this compound is warranted and is likely to yield new and exciting discoveries in the field of medicinal chemistry.
References
A Guide to the Spectroscopic Characterization of 5-Amino-2-chloronicotinic Acid
This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Amino-2-chloronicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.
Introduction: The Structural Significance of this compound
This compound is a trifunctional pyridine derivative, incorporating a carboxylic acid, an amino group, and a chlorine atom. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. Accurate structural elucidation is paramount for ensuring the identity and purity of this compound in any research or development pipeline. The primary spectroscopic techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide will delve into the anticipated features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing a detailed interpretation based on fundamental principles and comparative data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The chlorine atom at the 2-position is electron-withdrawing, while the amino group at the 5-position is electron-donating. The carboxylic acid at the 3-position is also electron-withdrawing.
Expected ¹H NMR Data (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.5 - 7.8 | Doublet (d) | ~2-3 | This proton is deshielded by the adjacent electron-withdrawing carboxylic acid and chlorine atom. It will be split by the H-6 proton. |
| H-6 | ~8.0 - 8.3 | Doublet (d) | ~2-3 | This proton is adjacent to the nitrogen atom of the pyridine ring, leading to significant deshielding. It will be split by the H-4 proton. |
| -NH₂ | ~4.5 - 6.0 | Broad Singlet (br s) | - | The chemical shift of the amino protons is highly dependent on the solvent and concentration. The signal is typically broad due to quadrupole broadening and exchange. |
| -COOH | ~12.0 - 14.0 | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded and its signal is also broad and dependent on solvent and concentration. In the presence of D₂O, this signal will disappear. |
Note: Predictions are based on analysis of similar compounds such as 5-amino-2-chlorobenzoic acid[1] and various chloronicotinic acids[2][3].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids and amines as it allows for the observation of exchangeable protons.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar).
-
Number of scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the carboxylic acid.
Expected ¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 155 | This carbon is attached to the electronegative chlorine atom and the ring nitrogen, leading to significant deshielding. |
| C-3 | ~125 - 130 | The carbon bearing the carboxylic acid group. |
| C-4 | ~120 - 125 | This carbon is influenced by the adjacent carboxylic acid and the meta-positioned amino group. |
| C-5 | ~140 - 145 | The carbon attached to the amino group is expected to be deshielded. |
| C-6 | ~145 - 150 | This carbon is adjacent to the ring nitrogen, resulting in a downfield shift. |
| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift. |
Note: Predictions are based on analysis of similar compounds such as 5-amino-2-chlorobenzoic acid[4] and general principles of ¹³C NMR spectroscopy[5].
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of scans: 1024 or more scans may be necessary to obtain a good signal-to-noise ratio.
-
Relaxation delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, C=C, C=N, and C-Cl bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H stretch | Primary amine (-NH₂) |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic acid (-COOH) |
| 1550-1650 | C=C and C=N stretches | Pyridine ring |
| ~1300 | C-N stretch | Aryl amine |
| 1200-1300 | C-O stretch | Carboxylic acid |
| 700-800 | C-Cl stretch | Aryl chloride |
Note: Predictions are based on characteristic IR absorption frequencies[6] and data from related nicotinic acid derivatives[7][8][9].
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: General workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₅ClN₂O₂) is 172.57 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 172 is expected. Due to the presence of chlorine, an M+2 peak at m/z 174 with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic isotopic pattern for a monochlorinated compound.
-
Key Fragments:
-
[M - OH]⁺ (m/z 155): Loss of the hydroxyl radical from the carboxylic acid.
-
[M - COOH]⁺ (m/z 127): Loss of the entire carboxylic acid group.
-
Further fragmentation of the pyridine ring may also be observed.
-
Note: Predictions are based on the molecular formula and fragmentation patterns of similar compounds like 2-chloronicotinic acid[10].
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a common choice.
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is suitable. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 173 would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 171 would be seen.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions.
Caption: Logical flow of mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on sound chemical principles and comparison with closely related molecules, offers a reliable reference for researchers. The combination of ¹H and ¹³C NMR elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides fragmentation information. Together, these techniques offer an unambiguous characterization of this important chemical entity.
References
- 1. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]
- 3. 6-Chloronicotinic acid(5326-23-8) 1H NMR [m.chemicalbook.com]
- 4. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloronicotinic acid(2942-59-8) MS [m.chemicalbook.com]
5-Amino-2-chloronicotinic acid reactivity and functional group analysis
An In-Depth Technical Guide to the Reactivity and Functional Group Analysis of 5-Amino-2-chloronicotinic Acid
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique trifunctional structure—comprising an aromatic amine, a reactive chloro group, and a carboxylic acid on an electron-deficient pyridine ring—offers a versatile platform for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the compound's reactivity, focusing on the distinct chemical behavior of each functional group. We will dissect the underlying electronic effects that govern its reaction pathways, such as the susceptibility of the 2-position to nucleophilic aromatic substitution (SNAr). Furthermore, this document outlines robust analytical methodologies for the comprehensive characterization and functional group verification of this compound, including spectroscopic and chromatographic techniques. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction to this compound
The strategic importance of substituted nicotinic acid derivatives is well-established in medicinal chemistry.[1] this compound (5,2-ACNA) stands out as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, a critical feature for the efficient synthesis of target molecules.
Chemical Structure and Physicochemical Properties
5,2-ACNA is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The electron-withdrawing nature of the ring nitrogen, combined with the chloro and carboxylic acid substituents, profoundly influences the molecule's overall reactivity.
| Property | Value | Reference |
| CAS Number | 42959-39-7 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 176-178°C | [4] |
| Synonyms | 5-Amino-2-chloropyridine-3-carboxylic acid | [5] |
Significance in Medicinal Chemistry and Organic Synthesis
5,2-ACNA is a key precursor in the synthesis of a wide array of biologically active compounds. Its derivatives have been instrumental in developing drugs with analgesic, anti-inflammatory, and antimicrobial properties.[6] In the agrochemical industry, it serves as a foundational component for modern herbicides and pesticides, where the precise arrangement of its functional groups is crucial for biological efficacy and target specificity.[6] The ability to readily modify the 2-position via nucleophilic substitution makes it an invaluable tool for creating libraries of compounds for drug discovery and lead optimization.[1][7]
Analysis of Functional Group Reactivity
The synthetic utility of 5,2-ACNA stems from the distinct and predictable reactivity of its three primary functional groups. Understanding the electronic interplay between these groups and the electron-deficient pyridine ring is essential for designing successful synthetic strategies.
The Chloro Group (-Cl at C2): A Prime Target for SNAr
The most significant reaction pathway for 5,2-ACNA involves the displacement of the chlorine atom at the 2-position. This position is highly activated towards nucleophilic aromatic substitution (SNAr).
Causality: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions. This electron deficiency stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy for the reaction. The presence of the amino group at C5, while electron-donating, does not override the powerful activating effect of the ring nitrogen on the C2 position. This makes the chloro group a readily displaceable leaving group for a variety of nucleophiles, including amines, alcohols, and thiols.[8][9]
Caption: SNAr mechanism on this compound.
Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a generalized representation. Reaction times, temperatures, and solvents must be optimized for specific nucleophiles.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent (e.g., water, ethanol, or DMF).
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., morpholine, aniline, or sodium methoxide).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, Et₃N) if the nucleophile is added as its salt or if an acidic byproduct is formed. For reactions in water with anilines, potassium carbonate is often effective.[7]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. Microwave irradiation can significantly accelerate this transformation.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography. For acidic products, acidification of the aqueous solution (e.g., with 1 M NaHSO₄) can induce precipitation.[8]
The Carboxylic Acid Group (-COOH at C3): The Acidic Handle
The carboxylic acid group provides a handle for forming esters and amides, which is crucial for prodrug strategies and for linking the molecule to other scaffolds.[10]
Causality and Strategic Protection: In many synthetic sequences, the carboxylic acid must be protected to prevent it from interfering with subsequent reactions. For instance, during a base-catalyzed SNAr, the acidic proton would be abstracted, potentially complicating the reaction. Esterification is the most common protection strategy.[8] Converting the acid to its methyl or ethyl ester is a straightforward process that renders the group unreactive to many nucleophiles and bases, after which it can be easily hydrolyzed back to the free acid.[8][11]
Experimental Protocol 2: Fischer Esterification
-
Setup: Suspend this compound (1 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or by slowly adding thionyl chloride at 0 °C).[11]
-
Reaction: Heat the mixture to reflux for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester, which can be further purified if necessary.[11]
The Amino Group (-NH₂ at C5): The Nucleophilic Center
The primary aromatic amine at the 5-position is a nucleophilic center and an electron-donating group.[12] It can undergo typical reactions of anilines, such as acylation, alkylation, and diazotization.
Reactivity: While it is a nucleophile, its reactivity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring and the other substituents. However, it can be readily acylated with acid chlorides or anhydrides under basic conditions to form amides.[13] This reaction can be used to introduce new functionalities or to protect the amino group during other transformations.
Methodologies for Functional Group Analysis
Confirming the structure and purity of 5,2-ACNA and its derivatives requires a combination of spectroscopic and chromatographic methods.[14]
Spectroscopic Characterization
Spectroscopy provides a non-destructive way to verify the presence of key functional groups and the overall molecular structure.
| Technique | Functional Group | Expected Signature |
| ¹H NMR | Aromatic Protons | Signals in the aromatic region (δ 7-9 ppm), with splitting patterns dictated by the substitution. |
| Amine (-NH₂) | A broad singlet, chemical shift dependent on solvent and concentration. | |
| Carboxylic Acid (-OH) | A very broad singlet at high chemical shift (δ > 10 ppm), often not observed. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | Signal in the range of δ 165-185 ppm. |
| Aromatic Carbons | Signals in the range of δ 110-160 ppm. | |
| IR Spectroscopy | O-H Stretch (Acid) | Very broad band from 2500-3300 cm⁻¹. |
| N-H Stretch (Amine) | Two distinct peaks (symmetric and asymmetric) around 3300-3500 cm⁻¹. | |
| C=O Stretch (Acid) | Strong, sharp absorption around 1700-1725 cm⁻¹. | |
| C-Cl Stretch | Absorption in the fingerprint region, typically 600-800 cm⁻¹. | |
| Mass Spectrometry | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (172.57), with a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope. |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of 5,2-ACNA and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a gradient of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[15] Detection is commonly performed using a UV detector, as the pyridine ring is strongly chromophoric.
Caption: A typical workflow for purity analysis by HPLC.
Chemical Identification Methods
Simple chemical tests can provide rapid confirmation of specific functional groups.
Experimental Protocol 3: Ninhydrin Test for the Primary Amino Group
This test is highly sensitive for primary amines.[16]
-
Preparation: Dissolve a small amount (1-2 mg) of this compound in 1 mL of ethanol or water.
-
Reagent Addition: Add 2-3 drops of a 0.2% ninhydrin solution in ethanol.
-
Development: Gently heat the mixture in a water bath for 2-3 minutes.
-
Observation: The appearance of a deep blue or purple color (Ruhemann's purple) indicates the presence of the primary amino group.[16]
Synthetic Application: A Multi-Step Transformation
The differential reactivity of 5,2-ACNA can be exploited in a multi-step synthesis to build molecular complexity in a controlled manner. The following workflow illustrates a common synthetic strategy.
Caption: A strategic synthetic route using 5,2-ACNA.
This sequence demonstrates the core principles of using 5,2-ACNA:
-
Protection: The carboxylic acid is first protected as an ester to prevent interference.[8]
-
Core Reaction: The key C-N or C-O bond is formed via SNAr at the reactive C2 position.
-
Deprotection: The protecting group is removed to reveal the carboxylic acid in the final molecule.[8]
Safety and Handling
This compound is considered an irritant. It may cause skin, eye, and respiratory irritation.[4][17] Standard laboratory safety precautions should be followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[17]
Conclusion
This compound is a high-value synthetic intermediate whose utility is dictated by the nuanced reactivity of its chloro, amino, and carboxylic acid functional groups. The electron-deficient nature of the pyridine ring activates the C2 position for facile nucleophilic aromatic substitution, which stands as the molecule's most powerful and widely used transformation. Strategic protection of the carboxylic acid and amino groups allows for precise, regioselective modifications. A combination of modern spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques provides a robust framework for its analysis and quality control. By understanding and leveraging these chemical principles, researchers can continue to unlock the vast potential of this versatile building block in the creation of novel pharmaceuticals and other advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-AMINO-2-CHLORO-NICOTINIC ACID | 42959-39-7 [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]
- 12. biotechacademy.dk [biotechacademy.dk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food | MDPI [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fishersci.com [fishersci.com]
Unlocking the Therapeutic Potential of 5-Amino-2-chloronicotinic Acid: A Technical Guide for Drug Discovery
Foreword: The Untapped Promise of a Versatile Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Nicotinic acid and its derivatives have long been a fertile ground for the development of therapeutics, demonstrating a wide array of biological activities.[1][2][3] Within this chemical class, 5-Amino-2-chloronicotinic acid stands out as a particularly intriguing, yet underexplored, molecule. Its unique substitution pattern—an electron-donating amino group and an electron-withdrawing chlorine atom on the pyridine ring—suggests a rich potential for diverse biological interactions. This guide provides a comprehensive technical overview of the potential biological activities of this compound, offering a roadmap for researchers, scientists, and drug development professionals to investigate its therapeutic promise. We will delve into the known activities of its close analogs, propose novel avenues of investigation for the parent compound, and provide detailed, field-proven methodologies for its evaluation.
The Chemical Foundation: Properties of this compound
This compound is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂.[4] The presence of both an amino and a chloro substituent on the nicotinic acid backbone imparts distinct chemical properties that are advantageous for drug design. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the carboxylic acid group can act as hydrogen bond acceptors. The chlorine atom, in addition to influencing the electronic properties of the ring, provides a site for further chemical modification.
| Property | Value | Reference |
| CAS Number | 42959-39-7 | [4] |
| Molecular Formula | C₆H₅ClN₂O₂ | [4] |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Off-white to light yellow powder |
The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available nicotinic acid derivatives. A common strategy involves the chlorination and subsequent amination of a suitable precursor. The versatility of 2-chloronicotinic acid as a starting material for various derivatives is well-documented.[5][6]
Learning from Analogs: Established Biological Activities of Aminonicotinic Acid Derivatives
While direct studies on the biological activity of this compound are limited, a wealth of information can be gleaned from the investigation of its derivatives. This body of research provides a strong rationale for exploring the therapeutic potential of the parent compound.
Metabolic Modulation: α-Amylase and α-Glucosidase Inhibition
A significant area of investigation for aminonicotinic acid derivatives has been in the context of metabolic disorders, particularly type 2 diabetes. Several studies have demonstrated that derivatives of 5-aminonicotinic acid are potent inhibitors of α-amylase and α-glucosidase. These enzymes are key players in carbohydrate digestion, and their inhibition can help to control postprandial hyperglycemia.
One study reported the synthesis of a series of 5-aminonicotinic acid derivatives that exhibited promising inhibitory activity against both α-amylase and α-glucosidase. The IC₅₀ values for some of these compounds were in the low micromolar range, comparable to the standard drug acarbose. This suggests that the aminonicotinic acid scaffold is a viable starting point for the design of novel anti-diabetic agents.
Antimicrobial and Antifungal Potential
The global challenge of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Nicotinic acid derivatives have shown promise in this area, with various analogs exhibiting antibacterial and antifungal properties.[1][3] For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes.
Furthermore, novel 2-aminonicotinamide derivatives have been designed and synthesized as antifungal agents, showing potent activity against Candida albicans. These compounds are believed to act by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the fungal cell wall integrity.
Anticancer and Anti-inflammatory Properties
The structural features of aminonicotinic acids also lend themselves to the development of anticancer and anti-inflammatory drugs. The pyridine ring is a common motif in many kinase inhibitors, and the amino and carboxylic acid groups can be modified to optimize binding to the active sites of various enzymes involved in cancer cell proliferation and inflammation. While direct evidence for this compound is pending, related compounds have been investigated for these activities. For example, metal complexes of a Schiff base derived from a chloro-aminophenol have shown significant cytotoxicity toward lung cancer cell lines.[7][8]
Charting the Course: Proposed Biological Activities and Investigative Workflows for this compound
Based on the established activities of its derivatives, we propose a focused investigation into the following potential biological activities for this compound. For each proposed activity, a detailed experimental workflow is provided to guide researchers in their evaluation.
Proposed Activity 1: Inhibition of Carbohydrate-Metabolizing Enzymes
Rationale: The demonstrated α-amylase and α-glucosidase inhibitory activity of 5-aminonicotinic acid derivatives strongly suggests that the parent compound may possess similar properties.
Experimental Workflow:
Caption: Workflow for investigating enzymatic inhibition.
Detailed Protocols:
-
α-Amylase Inhibition Assay:
-
Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.5 mg/mL α-amylase.
-
In a 96-well plate, add 50 µL of the buffer, 50 µL of the test compound solution (at various concentrations), and 50 µL of the α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 50 µL of a 1% starch solution and incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNS) color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature and measure the absorbance at 540 nm.
-
Acarbose should be used as a positive control.
-
Calculate the percentage of inhibition using the formula: (1 - (Abs_sample / Abs_control)) * 100.[9]
-
-
α-Glucosidase Inhibition Assay:
-
Prepare a 0.1 M potassium phosphate buffer (pH 6.8).
-
In a 96-well plate, add 100 µL of the test compound solution and 50 µL of α-glucosidase solution (1.0 U/mL).
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.
-
Measure the absorbance at 405 nm.[9]
-
Acarbose should be used as a positive control.
-
Calculate the percentage of inhibition as described for the α-amylase assay.
-
Proposed Activity 2: Broad-Spectrum Antimicrobial and Antifungal Activity
Rationale: The documented anti-infective properties of various nicotinic acid derivatives provide a strong basis for evaluating this compound against a panel of clinically relevant microbes.
Experimental Workflow:
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 42959-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Amino-2-chloronicotinic Acid as a Heterocyclic Building Block
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of molecular design.[1] Among these, pyridine-based scaffolds are particularly prized for their prevalence in pharmacologically active agents and their versatile chemical reactivity.[1][2] 5-Amino-2-chloronicotinic acid is a trifunctional heterocyclic building block that offers chemists a powerful and strategically differentiated platform for the synthesis of complex molecular architectures.[3][4][5] Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a versatile carboxylic acid, and an electrophilic C-Cl bond ripe for cross-coupling reactions. This guide provides a technical exploration of the core reactivity of this scaffold, offering field-proven insights and detailed protocols for its application in modern synthesis.
A Triage of Reactivity: Understanding the Functional Group Landscape
The synthetic power of this compound lies in the ability to selectively address its three functional groups. The choice of reaction conditions dictates which site is modified, allowing for a stepwise and controlled elaboration of the molecular framework.
-
The 5-Amino Group: A classic nucleophile, ready for acylation, alkylation, or arylation. Its position meta to the nitrogen and ortho to the carboxylic acid influences its reactivity and the geometry of subsequent cyclization products.
-
The 3-Carboxylic Acid Group: This site provides a crucial handle for amide bond formation, esterification, or reduction. Activation of this group is a common first step in many synthetic sequences.[6]
-
The 2-Chloro Group: The chlorine atom at the C2 position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, oxidative addition to transition metal catalysts.[6] This makes it an ideal electrophile for modern palladium-catalyzed cross-coupling reactions.
The strategic interplay of these three sites allows for the construction of diverse and complex molecules, including novel active pharmaceutical ingredients (APIs).[6]
Caption: Reactivity map of this compound.
The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling at C2
The C2-chloro group is arguably the most valuable handle for molecular elaboration, providing access to powerful C-C and C-N bond-forming reactions. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making the choice of catalyst system paramount.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[8][9] For 2-chloropyridines, the reaction is highly effective, often yielding excellent results where other methods may fail.[10] The key to success is facilitating the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is typically the rate-limiting step.
Causality of Experimental Choices:
-
Catalyst: A source of Pd(0) is required. While Pd(PPh₃)₄ can be used, modern pre-catalysts or combinations like Pd(OAc)₂ with a suitable ligand are often more efficient.[8][10] Heterogeneous catalysts like Pd/C can also be employed, offering advantages in workup and catalyst removal.[11]
-
Ligand: For challenging aryl chlorides, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition, and accelerate the reductive elimination step.[11]
-
Base: A base, typically K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid partner in the transmetalation step of the catalytic cycle. Aqueous solutions of the base are commonly used.[12]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[13] This reaction is indispensable for installing amine functionalities at the C2 position of the pyridine ring.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) source combined with a specialized ligand is required. Pre-catalysts like G3 or G4 palladacycles are highly effective as they cleanly generate the active Pd(0) species.[7]
-
Ligand: The choice of ligand is critical for activating the C-Cl bond. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are the gold standard for these challenging transformations.[7][14]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, as it is strong enough to deprotonate the amine coupling partner without competing as a nucleophile.[7] If the substrate is base-sensitive, weaker bases like K₃PO₄ can be used, but this often requires higher temperatures or more active catalysts.[7]
Caption: Simplified Buchwald-Hartwig amination cycle.
Leveraging the Carboxylic Acid: Amide Bond Formation
The carboxylic acid at C3 is a robust handle for linking the pyridine core to other molecular fragments via an amide bond, one of the most common and important functional groups in medicinal chemistry.[15] The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be activated.[15][16]
Common Activation Strategies:
-
Acyl Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive electrophile. This method is effective but can be harsh and incompatible with sensitive functional groups.[16]
-
Carbodiimide Reagents: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[16] The addition of additives like HOBt (1-hydroxybenzotriazole) can suppress side reactions and reduce racemization in chiral substrates.
-
Onium Salt Reagents: Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are highly efficient coupling reagents that generate activated esters in situ.[15] HATU is particularly effective for coupling hindered acids and amines with minimal side reactions.
Advanced Applications: Intramolecular Cyclization
The true synthetic elegance of this compound is revealed when its multiple functional groups are used in concert to construct complex, fused heterocyclic systems. After initial modification of one or more sites, a subsequent intramolecular reaction can forge a new ring system. For example, an initial N-acylation at the 5-amino position followed by an intramolecular SNAr or Buchwald-Hartwig reaction can lead to the formation of valuable naphthyridinone scaffolds.[17] These cascade or sequential reactions provide rapid access to molecular complexity from a simple, commercially available starting material.[18]
Caption: Example synthetic workflow using the building block.
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-amino-2-chloronicotinate
Objective: To synthesize Methyl 5-amino-2-phenylnicotinate.
| Reagent | MW | Amount | Mmol | Equiv. |
| Methyl 5-amino-2-chloronicotinate | 186.59 | 187 mg | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 0.05 |
| SPhos | 410.47 | 41.0 mg | 0.10 | 0.10 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene/H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask under Argon, add Methyl 5-amino-2-chloronicotinate (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.10 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed Toluene/H₂O solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of Ethyl 5-amino-2-chloronicotinate
Objective: To synthesize Ethyl 5-amino-2-(morpholino)nicotinate.
| Reagent | MW | Amount | Mmol | Equiv. |
| Ethyl 5-amino-2-chloronicotinate | 200.62 | 201 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| RuPhos G3 Palladacycle | 863.61 | 43 mg | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| 1,4-Dioxane (anhydrous) | - | 4 mL | - | - |
Procedure:
-
In a glovebox, add Ethyl 5-amino-2-chloronicotinate (201 mg, 1.0 mmol), RuPhos G3 Palladacycle (43 mg, 0.05 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry vial.
-
Seal the vial, remove from the glovebox, and add anhydrous 1,4-dioxane (4 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe under an Argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash chromatography to obtain the product.
Conclusion
This compound represents a strategically vital building block for synthetic chemists. Its trifunctional nature allows for a diverse range of chemical transformations, from standard amide couplings to sophisticated, state-of-the-art cross-coupling reactions. The ability to selectively manipulate each functional group provides a robust and flexible platform for constructing novel molecular entities. By understanding the causality behind the choice of reagents and conditions for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can fully exploit the synthetic potential of this versatile scaffold to accelerate innovation in drug discovery and materials science.
References
- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 2. Heterocyclic Building Blocks - AK Scientific [aksci.com]
- 3. This compound | CAS: 42959-39-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. hepatochem.com [hepatochem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-chloronicotinic Acid: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-chloronicotinic acid, a key heterocyclic building block, holds a significant position in the landscape of modern medicinal and agrochemical research. Its unique trifunctional scaffold, featuring a pyridine core, a reactive chlorine atom, an amino group, and a carboxylic acid moiety, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the discovery and history of this compound, not as a singular event, but as an outcome of the broader evolution of synthetic methodologies for substituted pyridines. It delves into the causality behind various synthetic strategies, offers detailed, field-proven experimental protocols, and explores its critical role in the development of novel therapeutic agents and other industrially important compounds.
Introduction: The Strategic Importance of a Versatile Scaffold
The pyridine ring is a ubiquitous motif in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The strategic placement of functional groups on this heterocycle can profoundly influence its physicochemical properties and pharmacological effects. This compound (CAS No: 42959-39-7) is a prime example of a highly functionalized pyridine derivative that has emerged as a valuable intermediate in organic synthesis.
The presence of the chlorine atom at the 2-position provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities. The amino group at the 5-position can be readily diazotized or acylated, serving as a key anchor point for building more complex molecular architectures. Finally, the carboxylic acid at the 3-position offers a site for esterification or amidation, enabling the molecule to be tethered to other fragments. This trifecta of reactive sites makes this compound a sought-after precursor in drug discovery programs targeting a range of therapeutic areas.
The Genesis of a Key Intermediate: A History Rooted in Synthetic Evolution
While a singular, celebrated "discovery" of this compound is not prominent in the historical record, its emergence can be understood as a logical progression in the field of heterocyclic chemistry. The development of synthetic routes to this compound is intrinsically linked to the broader history of pyridine chemistry and the increasing demand for highly functionalized building blocks in the mid-20th century.
The likely intellectual precursors to the synthesis of this compound can be traced back to early investigations into the preparation of chlorinated and aminated nicotinic acid derivatives. The synthesis of 2-chloronicotinic acid, a probable precursor, has been a subject of extensive research, with various methods being developed over the years.[1][2][3][4][5][6][7][8] Similarly, the introduction of amino groups onto the pyridine ring has been achieved through various strategies, including the reduction of nitro compounds and amination reactions.[9][10][11][12][13]
The synthesis of this compound, therefore, represents a convergence of these established synthetic principles. Early researchers in industrial and academic laboratories likely approached its synthesis through a multi-step sequence, leveraging known transformations to construct the target molecule. The impetus for its creation would have been the recognition of its potential as a versatile intermediate for generating libraries of novel compounds for biological screening.
Synthetic Strategies: A Tale of Functional Group Interconversion
The synthesis of this compound is a testament to the power of functional group interconversion in organic chemistry. The most logical and widely practiced approaches involve the sequential introduction of the chloro, amino, and carboxylic acid functionalities onto the pyridine ring. Below, we explore the key synthetic pathways, explaining the rationale behind the chosen reagents and reaction conditions.
Pathway A: From 2-Hydroxynicotinic Acid
One of the most plausible and historically significant routes to this compound begins with the readily available 2-hydroxynicotinic acid. This pathway involves a nitration step, followed by chlorination and subsequent reduction of the nitro group.
Caption: Synthetic pathway from 2-hydroxynicotinic acid.
Causality behind Experimental Choices:
-
Nitration: The nitration of 2-hydroxynicotinic acid is directed to the 5-position due to the activating and directing effects of the hydroxyl and carboxylic acid groups. The use of a mixture of sulfuric and nitric acid is a standard and effective method for electrophilic aromatic nitration.
-
Chlorination: The conversion of the hydroxyl group to a chlorine atom is typically achieved using phosphorus oxychloride (POCl3). This reagent is highly effective for the chlorination of pyridones and hydroxypyridines.
-
Reduction: The reduction of the nitro group to an amine is a crucial step. While various reducing agents can be employed, stannous chloride (SnCl2) in hydrochloric acid is a classic and reliable method for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium catalyst is another common and often cleaner alternative.[11]
Pathway B: From 2,5-Dichloronicotinic Acid
An alternative and also highly viable synthetic route starts from 2,5-dichloronicotinic acid. This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring.
Caption: Synthetic pathway from 2,5-dichloronicotinic acid.
Causality behind Experimental Choices:
-
Esterification: The carboxylic acid is first protected as a methyl ester. This is often done to improve solubility and prevent unwanted side reactions in the subsequent amination step. Thionyl chloride in methanol is a common and efficient method for this transformation.
-
Amination: The selective amination at the 2-position is a key step. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 5-position due to the electronic effects of the ring nitrogen. This regioselectivity is a cornerstone of this synthetic strategy.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are provided as a detailed guide for the synthesis of this compound. These protocols are based on established and reliable methodologies in heterocyclic chemistry.
Protocol for Pathway A: From 2-Hydroxynicotinic Acid
Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic Acid
-
To a stirred and cooled (0-5 °C) solution of fuming sulfuric acid, add 2-hydroxynicotinic acid in portions, maintaining the temperature below 10 °C.
-
Slowly add a mixture of fuming nitric acid and fuming sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-nitronicotinic acid.
Step 2: Synthesis of 2-Chloro-5-nitronicotinic Acid
-
To a flask equipped with a reflux condenser, add 2-hydroxy-5-nitronicotinic acid and phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Adjust the pH of the solution to 3-4 with a sodium hydroxide solution.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2-chloro-5-nitronicotinic acid.
Step 3: Synthesis of this compound
-
Suspend 2-chloro-5-nitronicotinic acid in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.
-
Cool the mixture and adjust the pH to 7-8 with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol for Pathway B: From 2,5-Dichloronicotinic Acid
Step 1: Synthesis of Methyl 2,5-dichloronicotinate
-
Suspend 2,5-dichloronicotinic acid in methanol.
-
Cool the mixture to 0 °C and slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to give methyl 2,5-dichloronicotinate.
Step 2: Synthesis of Methyl 2-amino-5-chloronicotinate
-
Dissolve methyl 2,5-dichloronicotinate in a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane).
-
Heat the mixture in a sealed pressure vessel at 80-90 °C for several days.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain methyl 2-amino-5-chloronicotinate.
Step 3: Synthesis of this compound
-
Suspend methyl 2-amino-5-chloronicotinate in a mixture of methanol and water.
-
Add a solution of lithium hydroxide monohydrate in water.
-
Heat the mixture to 70 °C and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the lithium salt of the product.
-
Dissolve the salt in water and acidify with hydrochloric acid to precipitate this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Pathway A | 2-Hydroxynicotinic Acid | H2SO4/HNO3, POCl3, SnCl2/HCl | 50-60 (overall) | >95 |
| Pathway B | 2,5-Dichloronicotinic Acid | SOCl2/MeOH, NH3, LiOH | 60-70 (overall) | >97 |
Note: Yields and purity are approximate and can vary depending on reaction scale and purification methods.
Applications in Research and Development
The utility of this compound as a versatile intermediate is well-established in both the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The amino and chloro functionalities allow for its incorporation into diverse molecular scaffolds, leading to the development of novel anti-inflammatory, analgesic, and antimicrobial agents.[4]
-
Agrochemicals: In the agrochemical sector, this compound is an intermediate in the production of herbicides and pesticides. Its derivatives have been shown to be effective in weed and pest control, contributing to improved crop yields.[4]
-
Materials Science: The unique electronic properties of substituted pyridines make them interesting candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion: An Enduringly Important Building Block
This compound stands as a prime example of a molecule whose importance is defined by its synthetic versatility. While its "discovery" was more of a gradual evolution than a singular event, its impact on modern chemical synthesis is undeniable. The logical and robust synthetic pathways to this compound, developed through a deep understanding of fundamental organic chemistry principles, have made it readily accessible to researchers worldwide. As the quest for novel and more effective drugs and agrochemicals continues, the demand for strategically functionalized building blocks like this compound is only set to increase, ensuring its continued relevance in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. nbinno.com [nbinno.com]
- 5. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis routes of 2-Chloronicotinic acid [benchchem.com]
- 8. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aminonicotinic acid | 24242-19-1 [amp.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Methodological Guide to the Thermochemical Characterization of 5-Amino-2-chloronicotinic Acid for Pharmaceutical Development
An in-depth technical guide or whitepaper on the core thermochemical properties of 5-Amino-2-chloronicotinic acid.
Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for more complex active pharmaceutical ingredients (APIs). A thorough understanding of its solid-state properties and energetic landscape is paramount for ensuring stability, predicting polymorphism, and optimizing formulation processes. This technical guide outlines a comprehensive experimental and computational methodology for the complete thermochemical characterization of this compound. We provide detailed, field-proven protocols for determining critical parameters such as the enthalpy of formation, combustion, sublimation, and fusion, alongside heat capacity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust thermochemical profile for novel compounds.
Introduction: The Imperative for Thermochemical Data in Drug Development
Nicotinic acid derivatives are foundational scaffolds in a wide range of pharmaceuticals and agrochemicals.[1][2] The specific functionalization of the pyridine ring, as seen in this compound, creates a versatile intermediate for synthesizing targeted therapeutic agents.[2] However, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the compound's physical and chemical properties.
Thermochemical data provides the quantitative foundation for understanding a molecule's intrinsic stability. For a solid API candidate like this compound, key parameters like the enthalpy of formation and sublimation are not merely academic figures; they are critical for:
-
Polymorph Screening: Different crystal forms of the same compound can have different energies, solubilities, and bioavailabilities. Thermochemical data helps to identify the most stable polymorph, mitigating the risk of phase transitions during storage that could alter the drug's efficacy.
-
Solubility and Dissolution Modeling: The energy required to break the crystal lattice (related to the enthalpy of sublimation) is a key input for predicting how well a drug will dissolve, a critical factor for its absorption in the body.
-
Process Chemistry and Safety: Understanding the energy released during combustion or decomposition is vital for ensuring the safety of manufacturing and handling processes.
-
Formulation Design: Knowledge of melting points and fusion enthalpies, determined through techniques like Differential Scanning Calorimetry (DSC), guides the selection of excipients and manufacturing methods such as hot-melt extrusion.[3]
This guide presents a validated workflow for acquiring this essential data, combining established experimental techniques with complementary computational methods to build a complete and reliable thermochemical profile.
Logical Workflow for Comprehensive Thermochemical Analysis
A robust characterization strategy involves a multi-pronged approach, where experimental results are cross-validated and supplemented by theoretical calculations. The overall workflow is designed to systematically determine the key energetic properties of the compound in its solid and gaseous states.
Caption: Overall workflow for thermochemical characterization.
Experimental Protocols: A Self-Validating System
The integrity of thermochemical data hinges on meticulous experimental execution and calibration. The following protocols are designed to be self-validating through the use of certified reference materials and orthogonal techniques.
Differential Scanning Calorimetry (DSC) for Fusion Enthalpy and Heat Capacity
DSC is a cornerstone technique for studying thermal transitions.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points, phase transitions, and heat capacities.[5]
Experimental Workflow: DSC Analysis
Caption: Step-by-step workflow for DSC measurement.
Detailed Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The sharp, well-defined melting point (Tₘ = 156.6 °C) and enthalpy of fusion (ΔfusH = 28.45 J/g) of indium provide a reliable benchmark.
-
Sample Preparation: Accurately weigh 3–5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
For Enthalpy of Fusion (ΔfusH°): Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 K/min) under a nitrogen purge (50 mL/min) to a temperature well above its melting point. The melting process will appear as an endothermic peak on the thermogram.
-
For Heat Capacity (Cp): Perform a three-step measurement: a baseline run with two empty pans, a run with a sapphire standard, and finally the sample run. This allows for the precise calculation of the sample's heat capacity as a function of temperature.[4]
-
-
Data Analysis:
-
The enthalpy of fusion is determined by integrating the area of the melting peak. The onset of the peak is typically reported as the melting point (Tₘ).
-
The heat capacity (Cp) is calculated by comparing the heat flow signals from the sample, sapphire standard, and the baseline.
-
Causality and Expertise: The choice of a hermetic seal is crucial; for a compound that might sublime, an open pan would lead to mass loss, invalidating the enthalpy measurement. The 10 K/min scan rate is a standard practice that balances resolution and sensitivity.
Isothermal Thermogravimetric Analysis (TGA) for Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) represents the energy required to transition a molecule from the solid to the gas phase. It is a direct measure of the intermolecular forces in the crystal lattice. While several methods exist, an improved isothermal TGA method provides reliable data.[6]
Experimental Workflow: Isothermal TGA
Caption: Workflow for determining sublimation enthalpy via TGA.
Detailed Protocol:
-
Instrument Setup: Use a sensitive thermogravimetric analyzer, capable of detecting mass changes on the microgram scale.
-
Isothermal Experiments: Place a small, known quantity of the sample in the TGA pan. Conduct a series of isothermal experiments at different temperatures, typically in a range of 10 to 20 K below the compound's melting temperature.[6]
-
Mass Loss Measurement: At each isothermal temperature, record the rate of mass loss ( dm/dt ). This rate is proportional to the vapor pressure of the substance at that temperature.
-
Data Analysis: The enthalpy of sublimation is derived using the integrated Clausius-Clapeyron equation. By plotting the natural logarithm of the mass loss rate against the reciprocal of the absolute temperature (1/T), a straight line should be obtained. The slope of this line is equal to -ΔsubH°/R, where R is the ideal gas constant. The value is then corrected to the standard temperature of 298.15 K.[6]
Trustworthiness: This method is validated by running the same procedure on a well-characterized standard, such as benzoic acid, to ensure the instrument and methodology produce results consistent with literature values.[6]
Bomb Calorimetry for Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°(s)) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property indicating the compound's thermodynamic stability. It is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).
Detailed Protocol:
-
Calorimeter Calibration: The energy equivalent of the bomb calorimeter must be determined with high precision. This is achieved by combusting a certified sample of benzoic acid, which has a well-known energy of combustion.[7]
-
Sample Preparation: A pellet of approximately 1 g of this compound is prepared. A known length of fuse wire is attached, and the sample is placed in the crucible inside the bomb. A small, precise amount of water (e.g., 1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state.
-
Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.[7] The bomb is then placed in the calorimeter, which is filled with a known mass of water. After reaching thermal equilibrium, the sample is ignited. The temperature rise of the water is measured with high precision.
-
Analysis:
-
The total energy released is calculated from the temperature rise and the energy equivalent of the calorimeter.
-
Corrections are made for the energy of ignition (fuse wire) and the formation of nitric acid from the nitrogen in the sample and trace atmospheric nitrogen.
-
The Washburn correction is applied to convert the results to standard state conditions.[7]
-
From the corrected energy of combustion (ΔcU), the standard enthalpy of combustion (ΔcH°) is calculated.
-
Finally, the standard enthalpy of formation in the solid state (ΔfH°(s)) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).
-
Data Presentation and Expected Results
The data obtained from the experimental procedures should be compiled into a clear, summary format. While specific values for this compound are to be determined, the following table illustrates how the results would be presented. For context, data for the parent molecule, nicotinic acid, is included where available.
| Thermochemical Property | Symbol | This compound | Nicotinic Acid (for comparison) | Method |
| Melting Temperature | Tₘ / K | To be determined | 509 K (236 °C) | DSC |
| Enthalpy of Fusion (at Tₘ) | ΔfusH° / kJ·mol⁻¹ | To be determined | 25.1 ± 0.2 | DSC |
| Enthalpy of Sublimation (at 298.15 K) | ΔsubH° / kJ·mol⁻¹ | To be determined | 99.4 ± 1.1[6] | Isothermal TGA |
| Standard Enthalpy of Combustion (at 298.15 K) | ΔcH° / kJ·mol⁻¹ | To be determined | -2730.67 ± 0.57[7] | Bomb Calorimetry |
| Standard Enthalpy of Formation (solid, at 298.15 K) | ΔfH°(s) / kJ·mol⁻¹ | To be determined | -344.97 ± 0.62 [7] | Derived from ΔcH° |
| Standard Enthalpy of Formation (gas, at 298.15 K) | ΔfH°(g) / kJ·mol⁻¹ | To be determined | -245.6 ± 1.2 | Derived from ΔfH°(s) & ΔsubH° |
| Molar Heat Capacity (solid, at 298.15 K) | Cp,m(s) / J·K⁻¹·mol⁻¹ | To be determined | 139.8 | DSC |
Note: Literature values for nicotinic acid are provided for illustrative purposes and may come from various sources.
Conclusion
The thermochemical characterization of this compound is an essential step in its evaluation as a potential pharmaceutical intermediate. The systematic application of DSC, TGA, and bomb calorimetry, grounded in rigorous calibration and validated protocols, will yield a comprehensive and reliable dataset. These values—enthalpies of fusion, sublimation, and formation—are fundamental to understanding the compound's stability, solid-state behavior, and processing characteristics. This knowledge empowers researchers and drug development professionals to make informed decisions, accelerating the path from chemical synthesis to a safe and effective pharmaceutical product.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. torontech.com [torontech.com]
- 6. researchgate.net [researchgate.net]
- 7. The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations of 5-Amino-2-chloronicotinic Acid: A DFT and HF Approach
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Amino-2-chloronicotinic acid, a substituted pyridine carboxylic acid, and its derivatives are of considerable interest in medicinal chemistry.[1][2][3][4] The nuanced interplay of its functional groups—an amino group, a chloro substituent, and a carboxylic acid—on a pyridine scaffold presents a unique electronic and structural profile. Understanding this profile at a quantum mechanical level is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. Computational chemistry, particularly quantum chemical calculations, provides a powerful lens through which we can gain these critical insights.[1]
This in-depth technical guide is designed to provide a comprehensive, practical framework for conducting and interpreting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings of widely-used computational methods, present a step-by-step workflow for performing these calculations, and explore the analysis of key molecular properties that are directly relevant to drug discovery and development.[5] The methodologies and interpretations presented herein are grounded in established principles and aim to empower researchers to leverage computational tools for rational molecular design.
Chapter 1: Theoretical Foundations of Quantum Chemical Calculations
A robust understanding of the theoretical principles governing quantum chemical calculations is essential for making informed decisions about computational strategies and for the accurate interpretation of results.
The Schrödinger Equation: The Cornerstone of Quantum Chemistry
At the heart of quantum chemistry lies the time-independent Schrödinger equation. For a given molecule, solving this equation yields its wavefunction and energy. However, exact solutions are only feasible for the simplest of systems. Consequently, a series of approximations are employed to make calculations on molecules of practical interest, like this compound, tractable. The Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the much slower motion of the nuclei, is a foundational simplification.[6]
Hartree-Fock (HF) Theory: A Mean-Field Approach
The Hartree-Fock (HF) method offers an initial, albeit approximate, solution to the electronic Schrödinger equation.[6][7][8][9][10] It treats each electron as moving in an average, or "mean," field created by all other electrons in the system.[7][8] This self-consistent field (SCF) approach iteratively refines the electron orbitals until the total electronic energy is minimized.[6][7][10] While computationally efficient and providing a good starting point, HF theory has a significant limitation: it neglects the instantaneous correlation of electron motions.[8] This can impact the accuracy of certain calculated properties.
Density Functional Theory (DFT): A Paradigm of Efficiency and Accuracy
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[11][12] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[13] This shifts the focus from the complex many-electron wavefunction to the more manageable three-dimensional electron density.[11]
The practical application of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and has been shown to provide reliable results for a broad range of organic molecules.[14][15][16][17]
Basis Sets: The Building Blocks of Molecular Orbitals
In computational chemistry, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis sets.[18] The choice of basis set directly influences the accuracy and computational cost of a calculation. Pople-style basis sets, such as the 6-311++G(d,p) basis set, are commonly employed for organic molecules.[19][20] This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogens to better describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distributions.[18][21][22]
Chapter 2: Computational Workflow for this compound
The following section outlines a systematic workflow for performing quantum chemical calculations on this compound using a computational chemistry software package such as Gaussian.[23][24][25][26][27]
Molecular Structure Input and Initial Setup
The first step involves creating a three-dimensional model of this compound. This can be accomplished using molecular building software like GaussView. A reasonable initial geometry is crucial for the subsequent optimization to converge efficiently.
Geometry Optimization: Finding the Most Stable Conformation
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a critical step as the optimized geometry is the basis for all subsequent property calculations.
Experimental Protocol: Geometry Optimization
-
Keywords: Opt Freq (This combination requests both a geometry optimization and a subsequent frequency calculation).
-
Convergence Criteria: Default settings are typically sufficient.
Caption: Workflow for Geometry Optimization and Frequency Analysis.
Frequency Analysis: Verification of the Optimized Structure
A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true energy minimum and to compute thermodynamic properties. A true minimum will have no imaginary frequencies.
Single-Point Energy Calculations
For enhanced accuracy, a single-point energy calculation can be performed on the optimized geometry using a more computationally demanding method or a larger basis set.
Chapter 3: Analysis of Molecular Properties
Once a validated optimized structure is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[28] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[29] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.[28][29][30][31][32]
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.75 |
Note: These are representative values and will vary slightly depending on the exact computational method and basis set used.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[33][34][35][36][37] The MEP is mapped onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential.
-
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
-
Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
-
Green: Regions of neutral electrostatic potential.
For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring, and positive potential around the hydrogen atoms of the amino and carboxylic acid groups.
Natural Bond Orbital (NBO) Analysis: Understanding Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering a more intuitive chemical perspective than delocalized molecular orbitals.[38][39][40][41] NBO analysis can be used to calculate the natural atomic charges on each atom, providing insight into the molecule's polarity and potential for intermolecular interactions.[38]
Table 2: Calculated NBO Charges on Key Atoms of this compound
| Atom | NBO Charge (e) |
| N (pyridine) | -0.55 |
| C (carboxylic) | +0.85 |
| O (carbonyl) | -0.68 |
| O (hydroxyl) | -0.72 |
| Cl | -0.05 |
| N (amino) | -0.88 |
Note: These are representative values.
Caption: Workflow for Computational Analysis of Molecular Properties.
Chapter 4: Practical Applications in Drug Development
The insights gleaned from quantum chemical calculations on this compound have direct applications in the drug development pipeline.[5][11][12][13][42]
-
Pharmacophore Modeling: The MEP and NBO charges can help identify key electrostatic and hydrogen bonding features, which are essential for building pharmacophore models and predicting binding to biological targets.
-
Metabolic Stability Prediction: The HOMO energy can be correlated with the molecule's susceptibility to oxidation, a common metabolic pathway.
-
Understanding Drug-Receptor Interactions: The electronic properties of the molecule can provide a rationale for observed binding affinities and guide the design of derivatives with improved potency and selectivity.
Conclusion
Quantum chemical calculations offer a powerful and cost-effective approach to understanding the fundamental properties of molecules like this compound. By leveraging methods such as DFT and HF, in conjunction with appropriate basis sets, researchers can gain valuable insights into molecular structure, electronic properties, and reactivity. This knowledge is instrumental in guiding the rational design and optimization of new therapeutic agents. The workflow and analyses presented in this guide provide a solid foundation for applying these computational techniques to accelerate drug discovery efforts.
References
- 1. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 4. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dockdynamics.com [dockdynamics.com]
- 6. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 10. insilicosci.com [insilicosci.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. DFT Calculations in Designing Polymer-Based Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]
- 13. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 19. researchgate.net [researchgate.net]
- 20. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]
- 21. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. chemistwizards.com [chemistwizards.com]
- 24. gaussian.com [gaussian.com]
- 25. RCAC - Software: Gaussian 16 [rcac.purdue.edu]
- 26. gaussian.com [gaussian.com]
- 27. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 28. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 29. irjweb.com [irjweb.com]
- 30. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 31. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 32. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 33. chemrxiv.org [chemrxiv.org]
- 34. chemrxiv.org [chemrxiv.org]
- 35. MEP [cup.uni-muenchen.de]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. NBO [cup.uni-muenchen.de]
- 39. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 40. researchgate.net [researchgate.net]
- 41. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]
- 42. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocols for 5-Amino-2-chloronicotinic acid from 2-chloronicotinic acid
< APPLICATION NOTE & PROTOCOLS
Topic: Synthesis Protocols for 5-Amino-2-chloronicotinic Acid from 2-chloronicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a carboxylic acid, an amine, and a halogenated pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Notably, it is a key precursor for various kinase inhibitors and other targeted therapeutics. The synthetic route from the readily available 2-chloronicotinic acid is a common and critical transformation in many research and development laboratories.[1][2][3]
This application note provides a detailed guide to the synthesis of this compound from 2-chloronicotinic acid. It outlines two primary protocols: a nitration step followed by a reduction of the resulting nitro-intermediate. The causality behind experimental choices, safety considerations, and detailed, step-by-step methodologies are provided to ensure scientific integrity and reproducibility.
Synthetic Strategy Overview
The conversion of 2-chloronicotinic acid to this compound is a two-step process:
-
Nitration: Introduction of a nitro group (-NO₂) at the 5-position of the pyridine ring of 2-chloronicotinic acid. This is an electrophilic aromatic substitution reaction.
-
Reduction: Conversion of the nitro group to an amino group (-NH₂). Several reduction methods are available, each with its own advantages and substrate compatibility.
dot digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Chloronicotinic Acid" -> "5-Nitro-2-chloronicotinic Acid" [label="Nitration"]; "5-Nitro-2-chloronicotinic Acid" -> "this compound" [label="Reduction"]; } mend Caption: Overall synthetic workflow from 2-chloronicotinic acid.
Part 1: Nitration of 2-Chloronicotinic Acid
The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to achieve regioselectivity and avoid unwanted side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Safety Considerations for Nitration
Nitration reactions are highly exothermic and can be hazardous if not performed with proper precautions.[4][5]
-
Corrosivity: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[6][7] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4][6]
-
Exothermic Reaction: The reaction generates significant heat, which can lead to a runaway reaction if not controlled.[5] The reaction must be cooled in an ice bath, and the nitrating agent should be added slowly to maintain a safe temperature.
-
Violent Reactions: Nitric acid can react violently with organic compounds and reducing agents.[6][8] Ensure the reaction vessel is clean and free of any contaminants.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[4][7] Have appropriate spill containment materials and neutralizing agents (e.g., sodium bicarbonate) on hand.[4][8]
Protocol 1: Nitration of 2-Chloronicotinic Acid
This protocol describes the nitration of 2-chloronicotinic acid using a mixture of nitric acid and sulfuric acid.
Materials:
-
2-Chloronicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 2-chloronicotinic acid. Place the flask in an ice bath and begin stirring.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirring 2-chloronicotinic acid. The mixture will become a slurry.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirring slurry of 2-chloronicotinic acid in sulfuric acid, ensuring the internal temperature of the reaction mixture does not exceed 10-15 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (typically 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid. The crude 5-nitro-2-chloronicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Parameter | Value |
| Starting Material | 2-Chloronicotinic acid |
| Reagents | H₂SO₄, HNO₃ |
| Reaction Temperature | 0-15 °C |
| Typical Reaction Time | 1-2 hours |
| Expected Yield | 80-90% |
| Product | 5-Nitro-2-chloronicotinic acid |
Part 2: Reduction of 5-Nitro-2-chloronicotinic Acid
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[9][10] Several methods are available, and the choice depends on factors such as substrate compatibility, desired selectivity, and available equipment. Common methods include catalytic hydrogenation and reduction with metals in acidic media.[9][11]
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[12][13][14] Palladium on carbon (Pd/C) is a commonly used catalyst.[11]
Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the amine. This method is often preferred for its high chemoselectivity, meaning it can reduce the nitro group without affecting other functional groups like the chloro-substituent.
dot digraph "Catalytic_Hydrogenation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Setup" -> "Reaction" [label="Add Substrate, Solvent, Catalyst"]; "Reaction" -> "Filtration" [label="H2 Atmosphere, Stir"]; "Filtration" -> "Concentration" [label="Remove Catalyst"]; "Concentration" -> "Product" [label="Remove Solvent"]; } mend Caption: Workflow for catalytic hydrogenation.
Protocol 2A: Catalytic Hydrogenation using Pd/C
Materials:
-
5-Nitro-2-chloronicotinic acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a reaction flask containing 5-nitro-2-chloronicotinic acid, add a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure it remains wet during filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Method B: Reduction with Tin(II) Chloride
Reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method.[15][16][17] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or other incompatibilities.[17]
Causality: Tin(II) is a reducing agent that, in the presence of a proton source (like hydrochloric acid), donates electrons to the nitro group, ultimately reducing it to an amine.[18] The tin is oxidized from Sn(II) to Sn(IV) in the process.
Protocol 2B: Reduction using Tin(II) Chloride
Materials:
-
5-Nitro-2-chloronicotinic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitro-2-chloronicotinic acid in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic, so addition should be controlled.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of time (typically 1-3 hours), monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Method C: Reduction with Iron Powder
Causality: In this reaction, iron acts as the reducing agent, getting oxidized to iron(II) or iron(III) ions while the nitro group is reduced to an amine. The acidic conditions facilitate the reaction.
Protocol 2C: Reduction using Iron Powder
Materials:
-
5-Nitro-2-chloronicotinic acid
-
Iron powder (Fe)
-
Acetic acid or Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Reaction flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-nitro-2-chloronicotinic acid and iron powder in a mixture of ethanol and water (or acetic acid).
-
Acid Addition (if using NH₄Cl): If using ammonium chloride, add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture and filter to remove the excess iron and iron salts.
-
Isolation: Concentrate the filtrate to remove the ethanol. The product may precipitate upon cooling or after adjusting the pH. Collect the solid by filtration and wash with water. The crude product can be recrystallized for further purification.
Data Comparison for Reduction Methods:
| Method | Reagent | Catalyst/Co-reagent | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ | Pd/C | >90% | Clean, high yield, mild conditions | Requires specialized equipment, catalyst can be pyrophoric |
| Tin(II) Chloride | SnCl₂·2H₂O | HCl | 80-90% | Reliable, good for substrates incompatible with hydrogenation | Generates tin waste, requires stoichiometric reagents |
| Iron Powder | Fe | Acetic Acid or NH₄Cl | 75-85% | Economical, environmentally benign metal | Can require longer reaction times, work-up can be tedious |
Waste Disposal and Green Chemistry Considerations
-
Nitration Waste: The acidic waste from the nitration reaction must be neutralized carefully with a base (e.g., sodium bicarbonate or calcium hydroxide) before disposal, in accordance with local regulations.
-
Heavy Metal Waste: The tin and iron residues from the reduction reactions are considered heavy metal waste and must be disposed of according to institutional and environmental guidelines.[23][24] Tin, in particular, can be recycled.[25]
Conclusion
The synthesis of this compound from 2-chloronicotinic acid is a robust and well-established two-step process. The choice of nitration and reduction protocols can be tailored to the specific needs and capabilities of the laboratory. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can reliably and safely produce this important synthetic intermediate for applications in drug discovery and development.
References
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 17. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 18. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. internationaltin.org [internationaltin.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. azom.com [azom.com]
- 28. jctjournal.com [jctjournal.com]
Application Note: Mechanistic Pathways and Protocols for the Amination of 2-Chloronicotinic Acid
Introduction: The Strategic Importance of 2-Aminonicotinic Acid Derivatives
2-Aminonicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry and agrochemical development.[1][2] As a key intermediate, this scaffold is integral to the synthesis of various pharmaceuticals, including anti-inflammatory drugs, and serves as a foundational block for vitamin B3 derivatives like niacin and niacinamide, which are crucial for cellular metabolism.[1][3][4] The synthesis of these valuable compounds frequently commences from the readily available and cost-effective precursor, 2-chloronicotinic acid.[1][3][5]
The conversion of 2-chloronicotinic acid to its aminated counterpart is a critical transformation that can be achieved through several distinct mechanistic pathways. The choice of method depends on factors such as functional group tolerance, desired scale, cost, and available equipment. This guide provides an in-depth analysis of the primary reaction mechanisms, offers a comparative overview to guide experimental design, and presents a detailed protocol for a robust and widely applicable method.
Mechanistic Deep Dive: Key Pathways for C-N Bond Formation
The amination of 2-chloronicotinic acid, an electron-deficient heteroaryl halide, can be broadly categorized into three major mechanistic classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed N-Arylation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is often the most direct method for aminating activated aryl halides. The pyridine ring, being inherently electron-deficient, is further activated by the electron-withdrawing carboxylic acid group at the 3-position and the chloro-substituent at the 2-position. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles like amines.
The mechanism proceeds in two steps:
-
Addition: The amine nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization across the aromatic ring and onto the electron-withdrawing groups.
-
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final 2-aminonicotinic acid product.
This pathway can often be performed without a metal catalyst, sometimes requiring heat or microwave irradiation to drive the reaction to completion.[4][6][7] The use of a base, such as potassium carbonate, is common to neutralize the HCl generated in situ.[4]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms C-N bonds with a broad substrate scope and excellent functional group tolerance.[8][9] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[10][11]
The catalytic cycle is generally understood to involve three key steps:[8][10][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloronicotinic acid, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[12]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.[13][14][15] The choice of base is critical and can significantly impact reaction outcomes.[13][14][15][16]
-
Reductive Elimination: The C-N bond is formed as the desired 2-aminonicotinic acid derivative is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[17][18][19][20]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps.[11][21]
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation (Ullmann/Goldberg Type)
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or Goldberg reaction, offers a valuable alternative to palladium-based methods.[22][23][24][25] Modern protocols often use a Cu(I) source and a chelating ligand, such as a diamine, to facilitate the reaction under milder conditions than traditionally required.[22][23][24][25]
The mechanism is believed to proceed via a Cu(I)/Cu(III) cycle or a related pathway:[22][26]
-
Formation of Copper-Amidate: The amine reacts with the Cu(I) salt in the presence of a base to form a copper(I)-amidate complex. Chelating ligands can stabilize this active species and control its concentration.[22][23][24][25]
-
Aryl Halide Activation: The 2-chloronicotinic acid coordinates to the copper-amidate complex.
-
Oxidative Addition/Reductive Elimination: The subsequent steps can be viewed as an oxidative addition of the aryl halide to the Cu(I) center to form a transient Cu(III) intermediate, followed by reductive elimination of the aminated product. This regenerates a Cu(I) species that continues the cycle.[23][26]
This method can be particularly useful when palladium-catalyzed reactions are sluggish or lead to undesired side reactions.
Figure 2: Simplified catalytic cycle for copper-catalyzed N-arylation.
Comparative Analysis of Amination Methodologies
The selection of an appropriate synthetic strategy is critical for success. This table summarizes the key features of each mechanistic pathway to aid in experimental design.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Goldberg) |
| Catalyst | None required (catalyst-free)[7] | Palladium precursor + Ligand (e.g., Pd(OAc)₂/XPhos)[10][11] | Copper salt + Ligand (e.g., CuI/diamine)[22][24][25] |
| Typical Base | Weaker bases (e.g., K₂CO₃, Et₃N)[4] | Strong (NaOtBu) or weak (K₃PO₄, Cs₂CO₃) bases[10][16] | Moderate bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Polar solvents (Water, DMF, DMSO)[4] | Aprotic, non-polar/polar (Toluene, Dioxane, THF)[10][16] | Polar aprotic (DMF, NMP, Dioxane)[27] |
| Temperature | Often elevated; microwave-assisted is common (120-200°C)[6] | Room temperature to elevated (25-110°C)[11] | Typically elevated (100-140°C)[27] |
| Advantages | Cost-effective, simple procedure, no metal contamination.[3] | Broad substrate scope, high functional group tolerance, milder conditions.[9] | Good alternative to Pd, often lower cost, effective for amides/N-heterocycles.[23][25] |
| Limitations | Limited to activated aryl halides, may require harsh conditions.[28] | Catalyst cost/sensitivity, potential for side reactions, requires inert atmosphere.[8] | Can require high temperatures, ligand-less versions have narrow scope.[22] |
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloronicotinic Acid
This protocol describes a general, robust procedure for the palladium-catalyzed amination of 2-chloronicotinic acid.
Causality Behind Choices:
-
Palladium Pre-catalyst & Ligand: A G3 (third-generation) Buchwald pre-catalyst is chosen for its air-stability and high activity, which ensures efficient formation of the active Pd(0) species with a wide range of ligands. SPhos is a bulky, electron-rich ligand known to be effective for challenging substrates like heteroaryl chlorides.
-
Base: Potassium phosphate (K₃PO₄) is a moderately weak base that is effective for many couplings while being more tolerant of sensitive functional groups compared to strong bases like NaOtBu.[10] Its solubility can be a factor, so fine powder and vigorous stirring are important.
-
Solvent: Toluene is a common, effective solvent for Buchwald-Hartwig reactions, providing a good balance of solubility for organic reagents and a suitable boiling point for thermal reactions.[16]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, all steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[16]
Materials and Reagents
-
2-Chloronicotinic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely milled (2.0 equiv)
-
Anhydrous Toluene
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir plate and stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloronicotinic acid (1.0 equiv), potassium phosphate (2.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times. This process removes oxygen and moisture, which are detrimental to the catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Rationale: Adding the solvent and liquid amine under an inert gas flow prevents the introduction of air into the reaction vessel.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Vigorous stirring is crucial to ensure proper mixing, especially with the heterogeneous K₃PO₄ base.
-
Monitor the reaction progress by TLC or LC-MS until the 2-chloronicotinic acid is consumed (typically 4-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃. The basic wash neutralizes the acidic product, aiding its extraction into the organic layer (as a salt) or, if the product is less polar, removing the unreacted starting material. Note: If the product is the free acid, an acidic workup may be required.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aminonicotinic acid derivative.
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 20. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 26. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 28. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 5-Amino-2-chloronicotinic Acid
Introduction
The N-acylation of 5-Amino-2-chloronicotinic acid is a pivotal chemical transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The resulting N-acylated products are key building blocks in drug discovery, particularly for the development of novel therapeutics. The presence of the amino group on the pyridine ring allows for the introduction of diverse acyl moieties, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides detailed, field-proven protocols for the successful N-acylation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into two robust and widely applicable methods: a direct coupling reagent-mediated approach and a classic acyl chloride-based synthesis.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. Key properties of this compound are summarized below:
| Property | Value | Source |
| CAS Number | 42959-39-7 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid | |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[1] |
Method 1: N-Acylation via Coupling Reagent-Mediated Amide Bond Formation
This method is favored for its mild reaction conditions and broad substrate scope, particularly when dealing with sensitive functional groups. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) is a cornerstone of modern amide synthesis.[2][3][4]
Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid group of this compound by EDC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the amine. However, to improve efficiency and minimize side reactions, HOBt is often added. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization if chiral centers are present.[4] The amine then reacts with this activated ester to form the desired amide bond, regenerating HOBt in the process.[5]
Caption: Workflow for EDC/HOBt mediated N-acylation.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid to be coupled (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)[4]
-
N-hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)[4]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate solution, 1M HCl)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the desired carboxylic acid (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (a sufficient volume to ensure dissolution).
-
Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.
-
Add HOBt (1.2 equiv) to the mixture and stir until it dissolves.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Slowly add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-acylated this compound derivative.
Method 2: N-Acylation via an Acyl Chloride Intermediate
This classical and often high-yielding method involves the conversion of the desired carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amino group of this compound. This approach is particularly useful for less reactive amines or when a more forceful acylation is required.[6][7][]
Mechanistic Rationale
The first step is the activation of the carboxylic acid using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.[6][9] This acyl chloride is a highly reactive electrophile. The subsequent step is a nucleophilic acyl substitution where the amino group of this compound attacks the carbonyl carbon of the acyl chloride.[10] This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically added to neutralize the HCl generated during the reaction.[10]
Caption: Workflow for N-acylation via an acyl chloride intermediate.
Detailed Experimental Protocol
Part A: Preparation of the Acyl Chloride
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add the carboxylic acid (1.0 equiv).
-
Add anhydrous DCM or toluene.
-
Slowly add thionyl chloride (1.5 equiv) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This is often used directly in the next step without further purification.
Part B: N-Acylation Reaction
Materials:
-
Crude acyl chloride from Part A (1.1 equiv)
-
This compound (1.0 equiv)
-
Anhydrous Pyridine or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous pyridine or a mixture of anhydrous DCM and TEA.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the solution of this compound with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute with DCM and wash the organic layer with water, 1M HCl (if TEA was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the desired N-acylated product.[11]
Troubleshooting and Key Considerations
-
Low Solubility: this compound has limited solubility in many common organic solvents.[1] DMF is often a good choice for coupling reactions. Gentle heating may be required to achieve complete dissolution, but the solution should be cooled before adding coupling reagents.
-
Side Reactions: In the acyl chloride method, the reaction can be vigorous.[] Slow, dropwise addition of the acyl chloride at low temperatures is crucial to control the reaction and minimize the formation of byproducts.
-
Purification: The N-acylated products may have varying polarities. A gradient elution system for column chromatography is often necessary. Recrystallization can be an effective purification method for crystalline products.[11]
-
Moisture Sensitivity: Acyl chlorides and coupling reagents like EDC are moisture-sensitive. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.
Conclusion
The N-acylation of this compound is a versatile and powerful tool in medicinal chemistry and drug development. The choice between a coupling reagent-mediated approach and an acyl chloride-based method will depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. By following the detailed protocols and considering the key insights provided in these application notes, researchers can confidently and efficiently synthesize a diverse range of N-acylated this compound derivatives for their research endeavors.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Amino-2-chloronicotinic Acid
This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing amino, chloro, and carboxylic acid moieties on a pyridine scaffold, offers multiple points for diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of the C-Cl bond, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed exploration of the key considerations and practical protocols for successfully employing this substrate in a range of palladium-catalyzed transformations.
Understanding the Substrate: Challenges and Opportunities
The successful application of this compound in cross-coupling reactions requires an appreciation of its unique electronic and structural features. Several factors can influence reactivity and present specific challenges:
-
Electronic Effects: The pyridine ring is electron-deficient, which can affect the rate of oxidative addition, a crucial step in the catalytic cycle.[2] Furthermore, the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group modulates the electron density of the ring, influencing the reactivity of the C-Cl bond.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2] This "2-pyridyl problem" is a known challenge in cross-coupling reactions involving pyridine-containing substrates.[3][4]
-
Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems to achieve efficient oxidative addition.[2]
-
Functional Group Compatibility: The presence of the carboxylic acid and amino groups necessitates careful selection of reaction conditions, particularly the base, to avoid unwanted side reactions.
Despite these challenges, the strategic functionalization of this compound opens avenues to a diverse array of novel compounds with potential applications in drug discovery and materials development.
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.[1]
-
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[1]
The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.
Core Protocols for Key Transformations
The following protocols provide robust starting points for the application of this compound in common palladium-catalyzed cross-coupling reactions. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[7]
Reaction Scheme:
Key Considerations:
-
Catalyst and Ligand: For the less reactive 2-chloropyridine substrate, a highly active catalyst system is crucial.[2] A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos is often effective.[2]
-
Base: A moderately strong inorganic base like K₃PO₄ is typically used to activate the boronic acid without causing unwanted side reactions with the carboxylic acid or amino groups.[2][8]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, often with a small amount of water, is commonly employed to facilitate the dissolution of the reagents and promote the reaction.[2]
Detailed Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and SPhos (0.02-0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Data Presentation:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Typical range: 70-90% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Typical range: 65-85% |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Typical range: 60-80% |
Note: Yields are illustrative and will vary depending on the specific boronic acid and reaction optimization.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[10]
Reaction Scheme:
Key Considerations:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a highly active catalyst system is required. Buchwald-type ligands, such as BippyPhos, have shown broad scope for the amination of heteroaryl chlorides.[11] A suitable palladium precatalyst, like [Pd(cinnamyl)Cl]₂, can be employed.[11]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are common choices.[12]
Detailed Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 0.01-0.05 equiv) and the ligand (e.g., BippyPhos, 0.02-0.10 equiv) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 100 | Typical range: 75-95% |
| Aniline | [Pd(cinnamyl)Cl]₂ / BippyPhos | LiHMDS | Dioxane | 110 | Typical range: 60-80% |
| n-Butylamine | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 90 | Typical range: 70-90% |
Note: Yields are illustrative and will vary depending on the specific amine and reaction optimization.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13]
Reaction Scheme:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting and Optimization
Even with established protocols, challenges can arise. A systematic approach to troubleshooting is crucial for success. [14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | - Inactive catalyst: Inefficient reduction of Pd(II) precatalyst or catalyst degradation. [14] - Poor reagent quality: Presence of moisture or oxygen. [14] - Insufficiently inert atmosphere. [14] | - Use a pre-activated Pd(0) source or a more robust precatalyst system. [14] - Ensure all reagents and solvents are pure and anhydrous. [9] - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. [9] |
| Formation of Byproducts | - Homocoupling: Coupling of two molecules of the same starting material. [15] - Dehalogenation: Reduction of the C-Cl bond. [15] - Protodeboronation (Suzuki): Replacement of the boronic acid group with a proton. [2] | - Minimize oxygen exposure by ensuring a properly inert atmosphere. [9] - Adjust the catalyst system or reduce the reaction temperature. [15] - Use anhydrous conditions and a suitable base to minimize protodeboronation. [2] |
| Poor Reproducibility | - Inconsistent reagent quality. - Variations in reaction setup and inerting procedures. | - Use reagents from a reliable source and assess their purity. [9] - Standardize the procedure for setting up reactions, including degassing and inert gas handling. [16]|
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. A thorough understanding of the substrate's properties, coupled with the rational selection of catalysts, ligands, and reaction conditions, is paramount for achieving high yields and clean transformations. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for researchers aiming to leverage this versatile building block in the synthesis of novel and complex molecules for a wide range of applications.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. jmcct.com [jmcct.com]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Notes and Protocols for the Esterification of 5-Amino-2-chloronicotinic Acid
Foreword: Strategic Importance of 5-Amino-2-chloronicotinic Acid Esters in Medicinal Chemistry
This compound and its ester derivatives are pivotal building blocks in the landscape of modern drug discovery and development. The strategic placement of the amino, chloro, and carboxylic acid functionalities on the pyridine ring offers a versatile scaffold for the synthesis of a myriad of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The esterification of this molecule is a critical transformation, often serving as a gateway to further molecular elaboration. This guide provides an in-depth exploration of the primary methods for the esterification of this compound, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Section 1: Mechanistic Considerations and Strategic Approaches
The esterification of this compound can be approached through two principal, robust, and widely adopted synthetic strategies: the direct acid-catalyzed Fischer-Speier Esterification and a two-step sequence involving the formation of an acyl chloride intermediate using thionyl chloride. The choice between these methods is often dictated by the desired scale of the reaction, the lability of other functional groups present in the molecule, and the desired purity of the final product.
The Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic and atom-economical method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is reversible, and its success hinges on shifting the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and/or by the removal of water as it is formed.[3]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1]
Influence of Substituents: The electronic properties of the substituents on the pyridine ring of this compound play a crucial role in the reactivity of the carboxylic acid. The amino group at the 5-position is an electron-donating group (EDG) through resonance, which increases the electron density of the pyridine ring. Conversely, the chloro group at the 2-position is an electron-withdrawing group (EWG) through its inductive effect.[4] These opposing electronic effects can influence the nucleophilicity of the carbonyl oxygen and the overall reaction rate.
The Thionyl Chloride Method: A High-Yield, Irreversible Approach
For instances where the Fischer esterification may be sluggish or result in unfavorable equilibria, the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to a highly reactive acyl chloride intermediate is a superior strategy.[5] This acyl chloride is then reacted with the desired alcohol to furnish the ester in a subsequent, often rapid and high-yielding, step. This method is generally irreversible and can be advantageous for less reactive carboxylic acids or when using precious alcohols.
The reaction of the carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. The subsequent reaction of the acyl chloride with an alcohol is a nucleophilic acyl substitution, which is typically fast and efficient. For amino-containing substrates like this compound, the in-situ generated HCl will protonate the amino group, protecting it from reacting with the thionyl chloride.[5]
Section 2: Experimental Protocols
The following protocols are provided as a comprehensive guide for the esterification of this compound. Researchers should adapt these procedures based on the specific alcohol being used and the scale of the reaction.
Protocol 1: Fischer-Speier Esterification of this compound
This protocol provides a general procedure for the synthesis of alkyl 5-amino-2-chloronicotinates via Fischer esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.
-
Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure alkyl 5-amino-2-chloronicotinate.
Visualization of the Fischer-Speier Esterification Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Thionyl Chloride-Mediated Esterification of this compound
This protocol is adapted from a procedure for a structurally similar compound and is expected to give high yields of the desired ester.[6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Acyl Chloride Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). b. Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). c. Heat the mixture to reflux (approximately 80°C) for 2-4 hours. d. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Esterification: a. To the crude acyl chloride, add the anhydrous alcohol (e.g., 10-20 eq) at 0°C (ice bath). b. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC. c. For less reactive alcohols, the reaction may be gently heated to reflux for a period of time. d. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. e. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. g. Concentrate the filtrate under reduced pressure to yield the crude ester. h. Purify the crude product by column chromatography on silica gel to obtain the pure alkyl 5-amino-2-chloronicotinate.
Visualization of the Thionyl Chloride Method Workflow:
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
Section 3: Data Summary and Comparison of Methods
The choice of esterification method will impact the reaction conditions, yield, and purity of the final product. The following table provides a comparative summary of the two protocols.
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method |
| Catalyst/Reagent | Strong acid (H₂SO₄, p-TsOH) | Thionyl Chloride (SOCl₂) |
| Stoichiometry | Catalytic acid, excess alcohol | Stoichiometric SOCl₂, excess alcohol |
| Temperature | Reflux temperature of the alcohol | Reflux for acyl chloride, 0°C to RT for esterification |
| Reaction Time | 4-24 hours | 3-7 hours (total) |
| Byproducts | Water | SO₂, HCl |
| Advantages | Atom economical, milder conditions | High yield, irreversible, faster |
| Disadvantages | Reversible, may require long reaction times | Harsh reagent (SOCl₂), corrosive byproducts |
Section 4: Concluding Remarks and Future Perspectives
The esterification of this compound is a fundamental transformation that opens avenues for the synthesis of novel bioactive molecules. Both the Fischer-Speier esterification and the thionyl chloride-mediated approach offer reliable and effective means to achieve this conversion. The selection of the optimal method should be based on a careful consideration of the specific requirements of the synthetic route, including scale, substrate sensitivity, and desired efficiency. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the efficient and successful synthesis of this compound esters for applications in drug discovery and beyond.
References
Application Notes & Protocols: The Strategic Use of 5-Amino-2-chloronicotinic Acid in the Synthesis of Modern Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] Within this field, privileged scaffolds—molecular frameworks that are repeatedly found in biologically active compounds—are of immense value. The aminopyridine core is one such scaffold, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[4][5] This guide provides a detailed exploration of 5-Amino-2-chloronicotinic acid, a highly versatile and strategically important building block for constructing a diverse array of kinase inhibitors. We will delve into its chemical reactivity, provide detailed protocols for its key transformations, and explain the scientific rationale behind the methodological choices, offering researchers a comprehensive resource for leveraging this scaffold in their drug development programs.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a trifunctional building block, offering three distinct and orthogonally reactive sites for molecular elaboration. This characteristic allows for a convergent and highly flexible synthetic strategy, enabling the systematic exploration of chemical space around a core hinge-binding element.
-
The Carboxylic Acid (Position 3): This group is most commonly converted into an amide. The resulting amide bond is a classic "hinge-binder," capable of forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring interaction for many Type I and Type II inhibitors.[6]
-
The Chloro Group (Position 2): As a halogen on an electron-deficient pyridine ring, this position is an excellent handle for transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[7][8] This allows for the introduction of various aryl and heteroaryl moieties that can be tailored to occupy hydrophobic pockets within the ATP binding site, driving potency and selectivity.
-
The Amino Group (Position 5): This nucleophilic site provides a third vector for diversification. It can be acylated, sulfonylated, or used in further coupling reactions to introduce substituents that project towards the solvent-exposed region, often used to modulate physicochemical properties like solubility and cell permeability.
The logical relationship between these functional groups and the final inhibitor structure is depicted below.
Caption: Functional groups of the starting material and their corresponding roles in the final kinase inhibitor.
Core Synthetic Workflow: A Two-Stage Approach
The most common and efficient strategy for utilizing this compound involves a two-stage process: (1) amide bond formation, followed by (2) a palladium-catalyzed cross-coupling reaction. This sequence is highly logical as the amide coupling conditions are generally mild and compatible with the chloro-substituent, while the subsequent cross-coupling introduces diversity at a later stage.
Caption: A typical two-stage synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols and Methodologies
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is the cornerstone of peptide synthesis and is the most frequently used reaction in medicinal chemistry.[9] While numerous coupling reagents exist, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and ability to couple sterically hindered or electron-deficient substrates with minimized side reactions.
Rationale for Reagent Selection:
-
HATU: Acts as a powerful activating agent for the carboxylic acid, forming a highly reactive OAt-active ester. This intermediate readily reacts with the amine nucleophile.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base used to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid, facilitating its reaction with HATU. Its bulk prevents it from competing with the desired amine in the coupling reaction.
Detailed Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Reagent Addition: Add HATU (1.2 eq.) to the flask.
-
Solvent: Dissolve the solids in a suitable anhydrous aprotic solvent (e.g., DMF, NMP, or CH₂Cl₂) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Base Addition: Slowly add DIPEA (2.5 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and finally, a saturated aqueous solution of NaCl (brine).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure amide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[7] It is exceptionally robust, tolerant of a wide range of functional groups, and is a workhorse reaction in the synthesis of biaryl and heteroaryl structures common in kinase inhibitors.[10][11]
Rationale for Reagent Selection:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): A pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base (e.g., K₂CO₃ or Cs₂CO₃): The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[12] Cesium carbonate is often more effective for less reactive chlorides.
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, DME, or Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Preparation: To a Schlenk flask or microwave vial, add the amide intermediate from Protocol 1 (1.0 eq.), the aryl- or heteroarylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.10 eq.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., in a 4:1 ratio), to a concentration of 0.1 M. Degassing (by bubbling an inert gas like Argon through the solvent for 15-20 minutes) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring. Temperatures typically range from 80 °C to 120 °C. Microwave irradiation can often significantly shorten reaction times. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Work-up:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with EtOAc or CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography or preparative HPLC to afford the final kinase inhibitor.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and expected results for the described protocols. Yields and purity are representative and will vary based on the specific substrates used.
| Parameter | Protocol 1: Amide Coupling | Protocol 2: Suzuki Coupling |
| Key Reagents | This compound, Amine, HATU, DIPEA | Amide intermediate, Boronic acid, Pd(dppf)Cl₂, K₂CO₃ |
| Solvent | Anhydrous DMF or CH₂Cl₂ | 1,4-Dioxane / Water (4:1) |
| Temperature | Room Temperature (20-25 °C) | 80 - 120 °C (Conventional or Microwave) |
| Typical Duration | 1 - 4 hours | 2 - 16 hours |
| Monitoring | LC-MS, TLC | LC-MS, TLC |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography or Prep-HPLC |
| Expected Yield | 60 - 95% | 40 - 85% |
| Reference | [13] | [8][10][12] |
Conclusion
This compound represents a powerful and efficient starting material for the synthesis of kinase inhibitors. Its trifunctional nature, combined with the robustness of modern synthetic methods like HATU-mediated amide coupling and Suzuki-Miyaura cross-coupling, provides medicinal chemists with a reliable and flexible platform for drug discovery. The protocols and rationale outlined in this guide are designed to empower researchers to confidently employ this valuable scaffold in the development of next-generation targeted therapeutics. By understanding the "why" behind each step, scientists can better troubleshoot and adapt these methods to construct novel molecules with the potential to address significant unmet medical needs.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols: 5-Amino-2-chloronicotinic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Amino-2-chloronicotinic Acid
This compound is a trifunctional pyridine derivative poised for a significant role in the synthesis of novel heterocyclic compounds. Its unique arrangement of an amino group, a chloro substituent, and a carboxylic acid function on the pyridine ring offers a rich platform for a diverse array of chemical transformations. This document serves as a comprehensive guide to leveraging the reactivity of this precursor for the construction of various heterocyclic scaffolds with high potential for biological activity. The strategic positioning of these functional groups allows for selective and sequential reactions, making it a valuable building block in medicinal chemistry and drug discovery.[1][2]
The presence of a nucleophilic amino group, a halogen atom susceptible to nucleophilic substitution, and a carboxylic acid ready for amide coupling or cyclization reactions opens up multiple avenues for constructing fused heterocyclic systems. These systems, such as pyridopyrimidines, pyrrolopyridines, and triazolopyridines, are known to be privileged scaffolds in numerous biologically active molecules, including kinase inhibitors, antimicrobial agents, and central nervous system modulators.[3][4]
This guide provides detailed application notes and exemplary protocols to demonstrate the synthetic utility of this compound. The methodologies are designed to be robust and adaptable, encouraging researchers to explore the vast chemical space accessible from this versatile precursor.
Understanding the Reactivity of this compound
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. Understanding the interplay of these groups is key to designing efficient and selective synthetic routes.
-
The Amino Group (C5-NH₂): This is a potent nucleophile, readily participating in reactions with electrophiles. It is the primary site for building fused pyrimidine rings and for introducing side chains via acylation or alkylation.
-
The Chloro Group (C2-Cl): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thioalkoxy groups, or for intramolecular cyclization.
-
The Carboxylic Acid Group (C3-COOH): This group can be readily converted into esters, amides, or acid chlorides. It is a key handle for intramolecular cyclization reactions to form fused ring systems and for linking the heterocyclic core to other molecular fragments.
The following diagram illustrates the key reactive sites of this compound and the potential transformations.
Caption: Key reactive sites and potential transformations of this compound.
Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidines
Fused pyridopyrimidines are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The amino group of this compound is an ideal starting point for the construction of the pyrimidine ring.
Synthetic Strategy
The synthesis of the pyridopyrimidine core can be achieved through a condensation reaction of the 5-amino group with a suitable one-carbon or three-carbon synthon, followed by cyclization. A common and efficient method involves the use of formamide or dimethylformamide dimethyl acetal (DMF-DMA).
The following workflow outlines the general synthetic pathway:
Caption: General workflow for the synthesis of pyridopyrimidines.
Exemplary Protocol: Synthesis of 7-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-4-one
This protocol describes the synthesis of a core pyridopyrimidine scaffold which can be further functionalized at the 7-position.
Materials:
-
This compound
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A or N-methyl-2-pyrrolidone)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and formamide (10-20 eq).
-
Heating: Heat the reaction mixture to 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 7-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-4-one.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 7-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-4-one | This compound | Formamide | 75-85 | >300 |
Application Note 2: Synthesis of Pyrrolo[2,3-b]pyridines
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key component in many kinase inhibitors and other therapeutic agents. The synthesis of this ring system can be envisioned through reactions involving both the amino and chloro functionalities of this compound.
Synthetic Strategy
A plausible approach involves the initial conversion of the carboxylic acid to an ester, followed by a reaction that builds the pyrrole ring. One such strategy is the palladium-catalyzed Sonogashira coupling of a protected 2-chloro-5-aminonicotinate with a terminal alkyne, followed by intramolecular cyclization.
The following diagram illustrates a potential synthetic route:
Caption: Proposed synthetic pathway for pyrrolo[2,3-b]pyridines.
Exemplary Protocol: Synthesis of Methyl 5H-pyrrolo[2,3-b]pyridine-6-carboxylate
This protocol provides a template for constructing the pyrrolopyridine core.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium fluoride (TBAF)
-
Sodium ethoxide (NaOEt)
-
Toluene
-
Ethanol
Procedure:
-
Esterification: Convert this compound to its methyl ester by refluxing with SOCl₂ in MeOH.
-
Sonogashira Coupling: To a solution of methyl 5-amino-2-chloronicotinate (1.0 eq) in toluene, add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and Et₃N (2.0 eq). Heat the mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.
-
Deprotection and Cyclization: Dissolve the purified product in THF and treat with TBAF (1.1 eq) at room temperature to remove the silyl group. After completion, quench the reaction and extract the product. The crude alkyne is then dissolved in ethanol and treated with a catalytic amount of NaOEt at reflux to induce cyclization.
-
Final Purification: Purify the final product by column chromatography to yield methyl 5H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Compound | Starting Material | Key Reagents | Plausible Yield (%) |
| Methyl 5H-pyrrolo[2,3-b]pyridine-6-carboxylate | This compound | Pd(PPh₃)₂Cl₂, CuI, Trimethylsilylacetylene | 40-60 (over 3 steps) |
Application Note 3: Synthesis of[5][6][7]Triazolo[4,3-a]pyridines
The triazolopyridine scaffold is present in several marketed drugs and is a valuable target in medicinal chemistry.[5] A plausible route to[6][7][8]triazolo[4,3-a]pyridines from this compound involves the transformation of the amino group into a hydrazine, followed by cyclization with a one-carbon electrophile.
Synthetic Strategy
The synthesis would begin with the diazotization of the amino group, followed by reduction to a hydrazine. This hydrazine derivative can then be cyclized with various reagents like formic acid or triethyl orthoformate to furnish the triazole ring.
Caption: Proposed synthetic route to[6][7][8]triazolo[4,3-a]pyridines.
Exemplary Protocol: Synthesis of 8-Chloro-[5][6][7]triazolo[4,3-a]pyridine-7-carboxylic acid
This protocol outlines a method to construct the triazolopyridine core.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂)
-
Triethyl orthoformate
-
Ethanol
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in aqueous HCl at 0-5 °C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction to Hydrazine: To the cold diazonium salt solution, add a solution of SnCl₂ (3.0 eq) in concentrated HCl dropwise. Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature.
-
Isolation of Hydrazine: Neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to precipitate the hydrazine derivative. Collect the solid by filtration.
-
Cyclization: Reflux the isolated hydrazine derivative with an excess of triethyl orthoformate for 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound | Starting Material | Key Reagents | Plausible Yield (%) |
| 8-Chloro-[6][7][8]triazolo[4,3-a]pyridine-7-carboxylic acid | This compound | NaNO₂, SnCl₂, Triethyl orthoformate | 50-70 (over 3 steps) |
Potential Biological Applications of Derived Heterocycles
The heterocyclic scaffolds synthesized from this compound are prevalent in a wide range of biologically active compounds. This suggests that novel derivatives based on this precursor could exhibit interesting pharmacological properties.
-
Pyridopyrimidines: This class of compounds is well-known for its potent inhibitory activity against various kinases, which are crucial targets in cancer therapy.[3][4]
-
Pyrrolopyridines: As mimics of purines, 7-azaindoles have been successfully incorporated into numerous kinase inhibitors, antivirals, and anti-inflammatory agents.
-
Triazolopyridines: These compounds have shown a diverse range of activities, including use as anxiolytics, hypnotics, and antidepressants.[5]
The ability to further functionalize the synthesized heterocyclic cores at the 2-position (by substituting the chloro group) provides an additional layer of diversity for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its unique combination of reactive functional groups allows for the strategic construction of medicinally relevant scaffolds such as pyridopyrimidines, pyrrolopyridines, and triazolopyridines. The exemplary protocols provided in this guide are intended to serve as a foundation for researchers to explore the vast synthetic potential of this building block. The development of new synthetic routes starting from this compound is a promising avenue for the discovery of new therapeutic agents.
References
- 1. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Chemistry:Triazolopyridine - HandWiki [handwiki.org]
- 6. researchgate.net [researchgate.net]
- 7. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-Amino-2-chloronicotinic acid
Welcome to the technical support center for the synthesis of 5-Amino-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Structure of this Guide
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter. The synthesis of this compound typically proceeds through two key stages:
-
Chlorination: Conversion of a nicotinic acid derivative to introduce the chloro-substituent at the 2-position.
-
Reduction: Conversion of a nitro group at the 5-position to the desired amino group.
Each section will delve into the causality behind common problems, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles.
Part 1: Troubleshooting the Reduction of 5-Nitro-2-chloronicotinic acid
The reduction of the nitro group is a critical step and can be prone to several side reactions that impact yield and purity.
FAQ 1: My reduction of 5-nitro-2-chloronicotinic acid is stalling or resulting in low yields. What are the likely causes and solutions?
Answer:
Incomplete reduction is a frequent issue, often stemming from catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions. The choice of reducing agent and catalyst is paramount. Catalytic hydrogenation is a common method, but side reactions can occur.[1][2]
Underlying Causes:
-
Catalyst Poisoning: The pyridine nitrogen can strongly adsorb to the surface of metal catalysts (like Pd/C or PtO2), inhibiting their activity. Sulfur-containing impurities in the starting material or solvents can also act as catalyst poisons.
-
Inadequate Hydrogen Pressure/Agitation: In catalytic hydrogenations, insufficient hydrogen pressure or poor agitation can lead to slow or incomplete reactions due to mass transfer limitations.
-
Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1][3] Suboptimal conditions can lead to the accumulation of these intermediates, which may participate in undesired side reactions.
-
pH Effects: The pH of the reaction medium can significantly influence the reduction pathway and the stability of the starting material and product.
Troubleshooting Protocol:
-
Catalyst Selection and Handling:
-
Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Consider using a catalyst less prone to pyridine poisoning, or increase the catalyst loading.
-
Perform a small-scale test reaction with a fresh batch of catalyst to rule out catalyst quality issues.
-
-
Reaction Condition Optimization:
-
Hydrogenation: Increase the hydrogen pressure in increments (e.g., from 50 psi to 100 psi) and ensure vigorous stirring to improve gas-liquid mixing.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing systems such as:
-
Metal/Acid: SnCl2·2H2O in an appropriate solvent (e.g., ethanol or DMF) is a classic and often effective method for nitro group reduction on aromatic rings.[4]
-
Transfer Hydrogenation: Ammonium formate with Pd/C can be a milder alternative to high-pressure hydrogenation.
-
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine if the reaction is sluggish or has stalled.
-
FAQ 2: I am observing significant dehalogenation (loss of the chlorine atom) during the reduction step. How can I prevent this?
Answer:
Dehalogenation is a well-known side reaction during the catalytic hydrogenation of halogenated aromatic compounds. The C-Cl bond can be susceptible to hydrogenolysis, particularly with palladium catalysts.
Mechanism of Dehalogenation:
The palladium catalyst can oxidatively add into the C-Cl bond, followed by reductive elimination with hydrogen to replace the chlorine with a hydrogen atom. This side reaction is often more pronounced at higher temperatures, higher hydrogen pressures, and with prolonged reaction times.
Preventative Measures & Protocols:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a less active catalyst like platinum oxide (PtO2) or control the activity of Pd/C. | Platinum is generally less prone to causing dehalogenation compared to palladium. |
| Temperature | Maintain a low to moderate reaction temperature (e.g., room temperature to 40°C). | Higher temperatures provide the activation energy for the undesired hydrogenolysis reaction. |
| Hydrogen Pressure | Use the lowest effective hydrogen pressure. | Minimizes the driving force for the hydrogenolysis side reaction. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged exposure to hydrogenation conditions increases the likelihood of side reactions. |
| Additives | The addition of a mild base (e.g., MgO or a stoichiometric amount of a non-nucleophilic organic base) can sometimes suppress dehalogenation. | The base can neutralize any HCl formed, which might promote the side reaction. |
Experimental Protocol to Minimize Dehalogenation:
-
To a solution of 5-nitro-2-chloronicotinic acid in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of PtO2.
-
Pressurize the reaction vessel with hydrogen to a moderate pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC every hour.
-
Once the starting material is consumed, immediately filter off the catalyst and proceed with the workup.
Part 2: Troubleshooting the Chlorination of Nicotinic Acid Derivatives
The introduction of the chlorine atom at the 2-position is typically achieved using strong chlorinating agents. This step can be challenging in terms of regioselectivity and potential side reactions.
FAQ 3: During the chlorination of a nicotinic acid precursor, I am getting a mixture of chlorinated isomers. How can I improve the regioselectivity for the 2-position?
Answer:
Achieving high regioselectivity in the chlorination of pyridine rings can be difficult due to the complex electronics of the heterocyclic system. Direct chlorination of nicotinic acid itself is often not selective. A common strategy is to use a nicotinic acid N-oxide precursor.
The Role of the N-oxide:
The N-oxide group alters the electron distribution in the pyridine ring, making the 2- and 6-positions more susceptible to nucleophilic attack. This allows for a more controlled chlorination.
Workflow for Selective 2-Chlorination:
Caption: Workflow for selective 2-chlorination via an N-oxide intermediate.
Troubleshooting Poor Regioselectivity:
-
Confirm N-oxide Formation: Ensure the N-oxidation step has gone to completion before proceeding with chlorination. Incomplete oxidation will leave unactivated starting material, which can lead to a mixture of products.
-
Choice of Chlorinating Agent:
-
Phosphorus oxychloride (POCl3) is a standard reagent for this transformation.[5]
-
Thionyl chloride (SOCl2) can also be used.
-
The choice of reagent and reaction conditions (temperature, solvent) can influence selectivity. It is advisable to perform small-scale trials to find the optimal conditions for your specific substrate.
-
FAQ 4: I am observing hydrolysis of the chloro-substituent, leading to the formation of 2-hydroxy-5-aminonicotinic acid. How can I avoid this?
Answer:
The 2-chloro position on the pyridine ring is activated towards nucleophilic substitution, and water can act as a nucleophile, especially under certain pH conditions or at elevated temperatures.[6][7]
Factors Promoting Hydrolysis:
-
Aqueous Workup: Prolonged exposure to water during the reaction workup can lead to hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of 2-chloropyridines.
-
Elevated Temperatures: Higher temperatures during workup or purification can accelerate the rate of hydrolysis.
Mitigation Strategies:
-
Anhydrous Conditions: To the extent possible, maintain anhydrous conditions during the reaction and initial stages of the workup.
-
Controlled Workup:
-
When quenching the reaction, use ice-cold water or a cold, buffered solution to minimize the temperature excursion.
-
Extract the product into an organic solvent as quickly as possible to remove it from the aqueous phase. .
-
-
pH Control: During the workup, carefully adjust the pH to the isoelectric point of the product to induce precipitation, minimizing its solubility in the aqueous phase and thus reducing the time it is exposed to conditions that favor hydrolysis.
FAQ 5: My reaction is producing a significant amount of decarboxylated byproduct. What causes this and how can it be minimized?
Answer:
Decarboxylation of nicotinic acid derivatives can occur under harsh thermal conditions, particularly at high temperatures.[8][9][10][11] The presence of certain catalysts or strong acidic/basic conditions can also promote this side reaction.
Mechanism of Thermal Decarboxylation:
At elevated temperatures, the carboxylic acid group can be eliminated as carbon dioxide, leading to the formation of the corresponding pyridine derivative without the acid functionality.
Preventative Measures:
| Condition | Recommended Action | Rationale |
| Temperature | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. | Decarboxylation is often highly temperature-dependent. |
| Reaction Time | Avoid unnecessarily long reaction times. | Minimizes the thermal stress on the molecule. |
| pH | Avoid strongly acidic or basic conditions if possible, as these can sometimes facilitate decarboxylation. | Neutral or mildly acidic/basic conditions are often preferable. |
| Catalyst | If using a catalyst, ensure it is not known to promote decarboxylation at the reaction temperature. | Some metal catalysts can lower the activation energy for decarboxylation. |
Troubleshooting Workflow for Decarboxylation:
Caption: A logical workflow for troubleshooting decarboxylation side reactions.
References
- 1. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. prepchem.com [prepchem.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Niacin - Sciencemadness Wiki [sciencemadness.org]
Purification challenges and solutions for 5-Amino-2-chloronicotinic acid
Introduction
Welcome to the technical support center for 5-Amino-2-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this versatile intermediate. This compound possesses both an acidic carboxylic acid group and a basic amino group, making it an amphoteric molecule with unique solubility and reactivity characteristics. This guide provides in-depth, troubleshooting-oriented answers to common purification problems, grounded in fundamental chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My isolated this compound is off-white or colored. How can I obtain a pure white solid?
Answer:
A colored product typically indicates the presence of persistent impurities, which may be carried over from the synthesis or formed through degradation. The most effective methods to address this are recrystallization with activated charcoal or a well-designed acid-base extraction.
-
Causality: Colored impurities are often highly conjugated organic molecules. Activated charcoal has a high surface area with a network of pores that effectively adsorbs these large, color-imparting molecules, removing them from the solution.
-
Recommended Protocol:
-
Select an appropriate recrystallization solvent (see Question 3).
-
Dissolve the crude product in the minimum amount of hot solvent.[1][2]
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Keep the solution heated for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.[1]
-
Allow the clear, hot filtrate to cool slowly to room temperature, followed by an ice bath, to induce crystallization of the purified product.[2]
-
Collect the pure white crystals by vacuum filtration.[2]
-
If color persists, consider that the impurity may have similar solubility but different acid-base properties. In this case, an acid-base extraction workflow (see Question 2) would be a more targeted approach.
Question 2: I am struggling to separate my product from a closely related impurity using column chromatography. What alternative strategy can I use?
Answer:
Co-elution in chromatography occurs when the product and an impurity have very similar polarities. The amphoteric nature of this compound makes it an ideal candidate for purification by acid-base extraction . This technique separates compounds based on their differential solubility in aqueous and organic phases at various pH levels, a property distinct from polarity.[3][4]
The strategy involves converting the desired compound into a water-soluble salt while leaving neutral or differently charged impurities in the organic layer.
-
Mechanism:
-
At low pH (e.g., pH < 2): The basic amino group is protonated to form an ammonium salt (-NH₃⁺). This charged species is highly soluble in the aqueous layer.
-
At high pH (e.g., pH > 9): The acidic carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This salt is also highly soluble in the aqueous layer.[5]
-
This allows for a robust separation from neutral organic impurities, which will remain in the organic solvent at all pH values.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If solubility is poor, add a minimal amount of a co-solvent.
-
Base Extraction (Isolating the Product):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[4][6] Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The this compound will be deprotonated to its carboxylate salt and move into the lower aqueous layer. Neutral impurities remain in the upper organic layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction on the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.[5]
-
-
Precipitation of Pure Product:
-
Combine all aqueous extracts in an Erlenmeyer flask and cool in an ice bath.
-
Slowly add a strong acid, such as 6 M HCl, dropwise while stirring until the pH is acidic (pH ~3-4). This will re-protonate the carboxylate, causing the neutral, purified this compound to precipitate out of the solution.
-
Test the pH with litmus paper or a pH meter to confirm complete precipitation.[6]
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Caption: Acid-base extraction workflow for this compound.
Question 3: My recovery yield is very low after recrystallization. What are the common pitfalls?
Answer:
Low yield from recrystallization is a frequent issue stemming from improper solvent selection or procedural errors. The goal is to dissolve the solute in a minimum amount of hot solvent.[7]
-
Causality & Solutions:
-
Using Excessive Solvent: The most common error. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.
-
Solution: Add the hot solvent dropwise or in small portions to the crude material until it just dissolves.[1]
-
-
Cooling Too Rapidly: Rapid cooling (e.g., placing a hot flask directly into an ice bath) leads to the formation of small, often impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the growth of larger, purer crystals.[2]
-
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.
-
Solution: Perform a solvent screen with small amounts of your crude product.
-
-
| Solvent Class | Example(s) | Expected Solubility of this compound | Suitability for Recrystallization |
| Polar Protic | Water, Ethanol, Methanol | High solubility, potentially even when cold | Often poor, but mixtures (e.g., Ethanol/Water) can be effective. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate solubility | Good candidates. |
| Ethers | Diethyl Ether, THF | Low solubility | May be useful as an anti-solvent in a two-solvent system. |
| Non-Polar | Hexanes, Toluene | Very low to insoluble | Unsuitable as a primary solvent; good for washing crystals. |
Question 4: My product seems to be degrading during workup or purification. How can I improve its stability?
Answer:
This compound, like many amino acids, can be susceptible to degradation under certain conditions. The primary factors to control are pH, temperature, and exposure to oxygen.
-
pH-Related Degradation: While acid-base extraction is effective, prolonged exposure to very strong acids or bases at high temperatures can potentially lead to hydrolysis or other side reactions. A study on 5-aminolevulinic acid showed that its degradation was efficiently inhibited by adjusting the pH to a value below 5.[8]
-
Solution: Use mild bases like sodium bicarbonate where possible.[9] When using strong acids or bases, perform the extractions at room temperature or below and do not let the mixture sit for extended periods.
-
-
Thermal Degradation: Heating the compound for long durations, especially in solution, can promote decomposition.
-
Solution: When performing recrystallization, bring the solution to a boil only briefly to dissolve the compound. Avoid prolonged refluxing unless necessary.
-
-
Oxidative Degradation: The amino group can be susceptible to oxidation, which can lead to colored impurities.
-
Solution: If oxidation is suspected, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon). Purging aqueous solutions with nitrogen can also improve stability.[8]
-
The stability of a compound during purification should be monitored using appropriate analytical methods to detect the appearance of degradation products.[10]
Caption: Decision tree for troubleshooting product degradation during purification.
Question 5: How do I confirm the purity of my final product?
Answer:
A single analytical method is often insufficient to declare purity. A combination of techniques should be used to build a comprehensive "stability-indicating profile."[10]
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of organic compounds. A high-purity sample should show a single major peak. It is crucial for detecting non-volatile impurities.[11][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with LC (LC-MS), it can help identify the mass of impurity peaks.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula to confirm elemental composition.[11][12]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.[11]
For routine checks, HPLC is often the most practical and informative method.[13]
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. coconote.app [coconote.app]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-2-chloronicotinic acid
Welcome to the technical support guide for the synthesis of 5-Amino-2-chloronicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical advice, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the scientific rationale behind the procedural steps, helping you to optimize your reaction for higher yield and purity.
Overview of the Synthetic Pathway
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The most common and direct laboratory-scale synthesis involves the reduction of the nitro group of a suitable precursor, typically 2-chloro-5-nitronicotinic acid.
The core transformation is the reduction of an aromatic nitro group to an amine. While seemingly straightforward, this step is critical and often the primary source of yield loss and impurity generation. Success hinges on the careful selection of the reducing agent and precise control of reaction conditions to ensure chemoselectivity.
Below is a general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My yield of this compound is consistently low after the reduction of 2-chloro-5-nitronicotinic acid. What are the likely causes and how can I improve it?
This is the most common challenge. Low yields in nitro group reductions can typically be traced to three factors: an incomplete reaction, degradation of the product, or the formation of side products. The choice of reducing agent is paramount.
Causality: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4] If the reaction conditions are not optimal, these intermediates can react with each other to form dimeric impurities like azoxy and azo compounds, thereby reducing the yield of the desired amine.[4] Furthermore, the presence of the chloro-substituent and the carboxylic acid group introduces the possibility of side reactions like hydrodechlorination (loss of the chlorine atom) or decarboxylation.
Solutions & Optimization Strategies:
-
Select the Appropriate Reducing System: Different reducing agents offer varying levels of reactivity and functional group tolerance. The most common methods are catalytic hydrogenation and metal/acid reductions.
-
Optimize Reaction Conditions:
-
Temperature: For metal/acid reductions, an initial exothermic reaction may require cooling. Afterwards, gentle heating is often necessary to drive the reaction to completion. A French patent suggests heating to 90°C when using stannous chloride (SnCl₂) in concentrated HCl.[5] However, excessive heat can promote side reactions and degradation.
-
Stoichiometry: Ensure a sufficient molar excess of the reducing agent and acid. Incomplete reactions are often due to the deactivation or consumption of the reagents before all the starting material has been converted.
-
pH Control During Work-up: The product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) groups. During work-up, the pH must be carefully adjusted to the isoelectric point of the molecule to ensure maximum precipitation and minimize its solubility in the aqueous solution.
-
Data Summary: Comparison of Common Reduction Methods
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Fe / HCl or NH₄Cl | Iron powder in acidic medium (e.g., HCl, Acetic Acid, or aqueous NH₄Cl).[3][6] | Cost-effective, high chemoselectivity (tolerates many functional groups), environmentally benign.[6] | Can be slow and require heating. The reaction is heterogeneous, so efficient stirring is critical. Incomplete reaction can occur if the iron surface is not activated or if insufficient acid is used. |
| SnCl₂ / HCl | Stannous chloride dihydrate in concentrated HCl.[5] | A classic and reliable method that works well for aromatic nitro compounds. The reaction is often clean and high-yielding. | Requires a significant stoichiometric amount of the tin salt, which is toxic and creates tin-containing waste that requires careful disposal. The work-up can be complicated. |
| H₂ / Pd/C or PtO₂ | Hydrogen gas with a palladium or platinum catalyst in a suitable solvent (e.g., Ethanol, Methanol, Ethyl Acetate).[3][7] | Very clean reaction; the only byproduct is water. Can often be performed at room temperature and pressure. | Susceptible to catalyst poisoning. May cause hydrodechlorination (reduction of the C-Cl bond), especially with palladium catalysts.[7] Raney Nickel is sometimes used to avoid dehalogenation.[7] |
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Impurity generation is a key challenge that complicates purification and reduces yield. The main side reactions in this synthesis are hydrodechlorination and the formation of dimeric species.
Causality & Mechanism:
-
Hydrodechlorination: This is the replacement of the chlorine atom with a hydrogen atom. It is most common during catalytic hydrogenation, particularly with Pd/C, which is a very active catalyst for this process.[7]
-
Azoxy/Azo Formation: As mentioned, the nitroso and hydroxylamine intermediates are highly reactive. Under certain conditions (e.g., neutral or basic pH, or with milder reducing agents), they can condense to form Ar-N=N(O)-Ar (azoxy) and Ar-N=N-Ar (azo) compounds.[4]
Caption: Simplified mechanism of nitro reduction and a key side reaction pathway.
Prevention Strategies:
-
To Prevent Hydrodechlorination: If using catalytic hydrogenation, switch from Pd/C to a less active catalyst like PtO₂ or Raney Nickel, which are known to be less prone to causing dehalogenation.[7] Alternatively, use a metal/acid reduction method (Fe/HCl or SnCl₂/HCl), which is generally very selective and does not affect aryl chlorides.
-
To Prevent Azoxy/Azo Formation: Ensure strongly acidic conditions. The condensation reaction between the nitroso and hydroxylamine intermediates is suppressed at low pH.[4] This is a primary reason why metal reductions are performed in strong acids like concentrated HCl. Ensure the reaction goes to completion, as unreacted intermediates are the source of these impurities.
Q3: I'm having difficulty with product isolation and purification. The product seems to be soluble in both acidic and basic aqueous solutions.
This is a classic issue when working with amino acids and is due to their amphoteric nature.
Causality: The molecule contains a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).
-
In a strongly acidic solution (low pH), the amino group is protonated to form -NH₃⁺, making the molecule a positively charged salt that is soluble in water.
-
In a strongly basic solution (high pH), the carboxylic acid group is deprotonated to form -COO⁻, making the molecule a negatively charged salt that is also soluble in water.
There is a specific pH, called the isoelectric point (pI) , at which the molecule exists as a neutral zwitterion (-NH₃⁺ and -COO⁻) and has its minimum solubility in water.
Solution: Isoelectric Precipitation
-
Initial Dissolution: After the reaction is complete (using, for example, SnCl₂/HCl), the product exists as the hydrochloride salt in a highly acidic solution. If you used a metal like iron, filter the hot reaction mixture to remove the excess metal.
-
Basification: Slowly add a base (e.g., concentrated NaOH or NH₄OH solution) to the acidic solution. You will likely see a precipitate form and then potentially redissolve as the solution becomes strongly basic.
-
pH Adjustment to pI: The key step is to carefully adjust the pH back towards the pI. Add acid (e.g., HCl or acetic acid) dropwise to the basic solution (or base to the acidic solution) until you observe the maximum amount of solid precipitate. Use a pH meter for accuracy. The pI for this molecule will likely be in the weakly acidic to neutral range (pH 3-5).
-
Isolation: Once at the pI, cool the mixture in an ice bath to further decrease solubility, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a non-polar solvent like cold ether or hexane to aid in drying.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting material?
-
A: The most direct precursor is 2-chloro-5-nitronicotinic acid. Several synthesis routes for this precursor exist, often starting from 2-hydroxynicotinic acid or 2-amino-3-methylpyridine.[5] The purity of this starting material is crucial, as impurities may carry through or interfere with the reduction step.
-
-
Q: What are the primary safety hazards for this synthesis?
-
A: The reagents used can be hazardous. Concentrated acids like HCl are highly corrosive.[2] Reducing agents can be flammable (e.g., H₂ gas with Pd/C) or toxic (tin salts). The product, this compound, is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and handle all chemicals according to their Safety Data Sheet (SDS).
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, perhaps with a small amount of acetic acid or methanol to improve spot shape). The starting material (nitro compound) will have a different Rf value than the product (amino compound). The disappearance of the starting material spot indicates the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
-
Detailed Experimental Protocol (Example)
This protocol is adapted from literature procedures for the reduction of a nitroarene using stannous chloride.[5]
Objective: To synthesize this compound from 2-chloro-5-nitronicotinic acid.
Reagents:
-
2-chloro-5-nitronicotinic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitronicotinic acid (1.0 eq).
-
Carefully add concentrated hydrochloric acid.
-
To this stirred solution, add stannous chloride dihydrate (approx. 3.0-4.0 eq) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable temperature, using an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.[5]
-
Allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath and slowly neutralize the excess acid by adding a concentrated solution of NaOH or NH₄OH. Monitor the pH closely.
-
Adjust the pH to the isoelectric point (typically pH 3-5) where the maximum amount of precipitate is observed.
-
Keep the mixture in the ice bath for at least 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water, followed by a small amount of a non-polar solvent (e.g., diethyl ether).
-
Dry the product under vacuum to obtain this compound. Characterize by NMR and check purity by HPLC.
References
Optimizing temperature and pressure for 5-Amino-2-chloronicotinic acid synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-chloronicotinic acid. It is structured to address common challenges and frequently asked questions, with a focus on optimizing reaction parameters, particularly temperature and pressure, to ensure high yield and purity.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with the nitration of 2-hydroxynicotinic acid to form 2-hydroxy-5-nitronicotinic acid. This intermediate is then chlorinated to yield 2-chloro-5-nitronicotinic acid. The final step involves the selective reduction of the nitro group to an amine, affording the target molecule.
Caption: Overall synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A common precursor is 2-hydroxynicotinic acid, which is commercially available. The synthesis proceeds through nitration, followed by chlorination and then reduction.[1]
Q2: What are the typical reagents for the nitration and chlorination steps?
For the nitration of 2-hydroxynicotinic acid, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is standard.[1][2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][3] The subsequent chlorination is often achieved using phosphorus oxychloride (POCl₃), which replaces the hydroxyl group with a chlorine atom.[1]
Q3: Which methods are preferred for the reduction of 2-chloro-5-nitronicotinic acid?
Two primary methods are widely employed:
-
Stannous Chloride (SnCl₂) Reduction: This is a classic and reliable method for reducing aromatic nitro compounds.[1][4] It is often carried out in the presence of concentrated hydrochloric acid.[1]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C).[5][6] This is often considered a "greener" alternative due to less metallic waste.
Q4: What are the critical safety precautions to consider during this synthesis?
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Chlorination: Phosphorus oxychloride is corrosive and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Raney Nickel, when dry, is pyrophoric and must be handled as a slurry under water or a suitable solvent.[7][8]
Troubleshooting Guide
Step 1: Nitration and Chlorination
Q1: The yield of 2-chloro-5-nitronicotinic acid is low. What are the potential causes and solutions?
-
Incomplete Nitration: The temperature during nitration is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to side reactions and degradation of the product. A typical temperature range is 50-60°C.[1]
-
Solution: Carefully monitor and control the temperature of the reaction mixture. Use an ice bath to manage the initial exothermic reaction when mixing the acids and the substrate.
-
-
Inefficient Chlorination: The reaction with phosphorus oxychloride may not have gone to completion.
Q2: I am observing the formation of significant impurities during the nitration step. How can I improve the selectivity?
-
Over-Nitration or Side-Product Formation: This can occur if the reaction temperature is too high or the reaction time is excessively long. The regioselectivity of the nitration is generally directed by the existing substituents on the pyridine ring.
-
Solution: Maintain the reaction temperature strictly within the optimized range. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to avoid unnecessarily long reaction times. The order of reagent addition is also important; slowly adding the nitric acid to the solution of the substrate in sulfuric acid can help control the reaction.[1]
-
Step 2: Reduction of 2-Chloro-5-nitronicotinic Acid
Q1: During catalytic hydrogenation, I am experiencing dehalogenation, resulting in 5-aminonicotinic acid as a byproduct. How can I prevent this?
-
Cause: Dehalogenation is a common side reaction in the catalytic hydrogenation of halogenated nitroarenes.[10] The catalyst can reduce the carbon-chlorine bond in addition to the nitro group. This is often exacerbated by high temperatures, high pressure, or prolonged reaction times.
-
Solution 1 (Modify Reaction Conditions): Operate at a lower hydrogen pressure and the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Solution 2 (Catalyst Choice): While Pd/C and Raney Nickel are effective, they are also known to promote dehalogenation.[6] Sometimes, using a different catalyst system or adding a catalyst modifier can improve selectivity. For instance, conducting the hydrogenation in an acidic medium can sometimes suppress dehalogenation.[10]
-
Solution 3 (Alternative Reducing Agent): Switch to a chemical reducing agent like stannous chloride (SnCl₂), which is generally more chemoselective for the nitro group and less likely to cause dehalogenation.[1][4]
-
Q2: The reduction reaction with stannous chloride is sluggish or incomplete. What should I check?
-
Cause: The activity of the stannous chloride reduction is highly dependent on the reaction conditions, particularly the acidity.
-
Solution: The reaction is typically performed in concentrated hydrochloric acid.[1] Ensure that the acid concentration is sufficient. The temperature also plays a role; gentle heating (e.g., to 90°C) can increase the reaction rate, but excessive heat should be avoided to prevent side reactions.[1] The quality of the SnCl₂ is also important; ensure it has not been significantly oxidized to Sn(IV).
-
Caption: Troubleshooting decision tree for the reduction step.
Optimized Reaction Parameters
| Step | Reaction | Optimal Temperature | Optimal Pressure | Catalyst / Reagents | Solvent |
| 1a | Nitration | 50 - 60°C | Atmospheric | Conc. HNO₃, Conc. H₂SO₄ | None (reagents act as solvent) |
| 1b | Chlorination | Reflux | Atmospheric | POCl₃, cat. DMF | Excess POCl₃ |
| 2a | Reduction (SnCl₂) | 25 - 90°C | Atmospheric | SnCl₂, Conc. HCl | Water / Acid |
| 2b | Reduction (Catalytic) | 50 - 150°C[10] | 5 - 10 bar (or higher) | H₂, Raney Ni or Pd/C | Ethanol, Methanol, Water |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitronicotinic Acid
-
Step A: Nitration
-
To a stirred solution of 2-hydroxynicotinic acid (1 equivalent) in concentrated H₂SO₄, slowly add fuming nitric acid (1 equivalent) while maintaining the temperature between 35-40°C using an ice bath.
-
After the addition is complete, stir the mixture at 50°C for 4 hours.[1]
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Collect the resulting precipitate of 2-hydroxy-5-nitronicotinic acid by filtration and wash with cold water.
-
-
Step B: Chlorination
-
Suspend the dried 2-hydroxy-5-nitronicotinic acid (1 equivalent) in phosphorus oxychloride (POCl₃, ~2 mL per gram of substrate).
-
Add a catalytic amount of dimethylformamide (DMF, e.g., 4 drops).[1]
-
Heat the mixture at reflux for 3 hours.[1]
-
Carefully evaporate the excess POCl₃ under reduced pressure.
-
Pour the residue cautiously onto crushed ice, ensuring the temperature remains below 40°C.
-
Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water, dry over MgSO₄, and evaporate the solvent to yield 2-chloro-5-nitronicotinic acid.[1]
-
Protocol 2: Reduction of 2-Chloro-5-nitronicotinic Acid (Stannous Chloride Method)
-
Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Slowly add the 2-chloro-5-nitronicotinic acid (1 equivalent) to the stirred SnCl₂ solution, ensuring the temperature does not exceed 40°C.[1]
-
Heat the mixture to 90°C and maintain for 1 hour.[1]
-
Cool the mixture to room temperature and add water to precipitate the product.
-
Collect the crystalline product by filtration, wash thoroughly with water, and dry to obtain this compound.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. researchgate.net [researchgate.net]
- 10. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Preventing over-chlorination in the synthesis of 5-Amino-2-chloronicotinic acid
Technical Support Center: Synthesis of 5-Amino-2-chloronicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, specifically focusing on the critical challenge of preventing over-chlorination. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and the issue of over-chlorination.
Q1: Why is controlling chlorination so critical in the synthesis of this compound?
Controlling the chlorination is paramount for two primary reasons: purity and yield . The target molecule, this compound, is a vital intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Over-chlorination introduces di- or even tri-chlorinated impurities that are often difficult to separate from the desired product due to their similar physical properties. These impurities can carry through to downstream steps, negatively impacting the efficacy, safety, and regulatory approval of the final active ingredient. Consequently, poor control leads to lower yields of the pure product and increases production costs due to complex purification requirements.
Q2: What are the primary causes of over-chlorination in this synthesis?
Over-chlorination is typically a result of excessive reactivity or insufficient control over reaction parameters. The most common causes include:
-
Incorrect Stoichiometry: Using an excess of the chlorinating agent is the most direct cause.
-
Poor Temperature Control: Many chlorination reactions are exothermic. Localized "hot spots" in the reaction vessel can dramatically increase reaction rates, leading to loss of selectivity and the formation of multiple chlorinated species.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed can provide the opportunity for the desired mono-chlorinated product to undergo a second, undesired chlorination.
-
Choice of Chlorinating Agent: Some agents are inherently more reactive and less selective than others. For instance, phosphorus pentachloride (PCl₅) in combination with phosphorus oxychloride (POCl₃) can be highly effective but aggressive.[3]
-
Substrate Activation: The pyridine ring's electronic properties, influenced by the amino and carboxylic acid groups, dictate the positions susceptible to chlorination. The common and most effective strategy to achieve selective chlorination at the 2-position is through the formation of an N-oxide intermediate, which activates the C2 and C6 positions for nucleophilic attack.[4]
Q3: What are the most common over-chlorinated byproducts?
The most common byproduct is 2,6-dichloronicotinic acid or its 5-amino derivative. The N-oxide intermediate, while excellent for directing chlorination to the 2-position, also activates the 6-position. If conditions are not carefully controlled, a second chlorination can occur at this site.
Q4: Which analytical techniques are most effective for detecting and quantifying over-chlorination?
A multi-pronged analytical approach is recommended for robust quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and quantifying the purity of the final product. A well-developed HPLC method can effectively separate the starting material, the desired product, and various chlorinated impurities.
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for identifying the exact mass of byproducts, confirming the presence and structure of dichlorinated species (look for the characteristic isotopic pattern of two chlorine atoms).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, allowing you to confirm the position of the chlorine atoms on the pyridine ring and identify impurities.
Troubleshooting Guide: In-Depth Solutions to Common Problems
This guide provides specific, actionable advice for issues encountered during the synthesis.
Problem 1: My final product analysis shows significant ( >5%) dichlorinated impurities. What went wrong and how do I fix it?
This is the most common failure mode. The issue stems from a loss of selectivity. The workflow below will help you diagnose and resolve the problem.
Troubleshooting Workflow for Dichlorination
Caption: Decision tree for troubleshooting dichlorinated impurities.
Detailed Corrective Actions:
The key is to moderate the reaction's reactivity. The synthesis often proceeds by first preparing the nicotinic acid N-oxide and then chlorinating it.[5][6]
Table 1: Recommended Adjustments to Key Reaction Parameters
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| Chlorinating Agent | POCl₃ / PCl₅ | POCl₃ with an organic base (e.g., triethylamine, pyridine) | The organic base acts as an acid scavenger and helps control the reaction, preventing the formation of more reactive intermediates.[5][6] |
| Stoichiometry | 1.1 - 1.5 eq. | 1.0 - 1.05 eq. | Minimizes the availability of the chlorinating agent for a second reaction with the desired product. |
| Temperature | 70-110°C | Staged heating: 30-40°C for 1h, then 50-60°C for 1h, then 70-80°C to completion.[6] | Gradual heating prevents thermal runaways and allows for greater control over the reaction rate. |
| Reagent Addition | Single portion | Slow, dropwise addition via syringe pump over 1-2 hours | Maintains a low instantaneous concentration of the chlorinating agent and allows for better heat dissipation. |
| Monitoring | Time-based | In-process control (IPC) via TLC or HPLC every 30-60 mins | Allows the reaction to be quenched precisely when the starting material is consumed, preventing over-reaction. |
Problem 2: How do I ensure chlorination occurs selectively at the 2-position?
Direct chlorination of 5-aminonicotinic acid is challenging and unselective. The authoritative and most reliable method is to proceed through the N-oxide intermediate. This strategy fundamentally alters the electronics of the pyridine ring to favor the desired reaction.
The N-Oxide Strategy:
-
Oxidation: The nitrogen on the pyridine ring of the starting material (e.g., 3-cyanopyridine as a precursor) is oxidized, typically using H₂O₂.[5] This N-oxide formation is the critical step for directing the subsequent chlorination.
-
Chlorination: The N-oxide is then reacted with a chlorinating agent like POCl₃. The N-oxide group strongly activates the C2 and C6 positions towards nucleophilic attack by chloride. Under carefully controlled conditions (see Problem 1), the reaction can be stopped selectively after mono-chlorination at the 2-position.
-
Hydrolysis: If starting from a nitrile precursor like 2-chloro-3-cyanopyridine, a final hydrolysis step with a strong base (e.g., NaOH) followed by acidification converts the nitrile to the desired carboxylic acid.[5]
Reaction Pathway: Selective Chlorination via N-Oxide
Caption: Synthetic route emphasizing the N-oxide intermediate for selectivity.
Problem 3: I have already produced a batch with 15% dichlorinated impurity. Is it salvageable?
Purification is challenging but possible. The choice of method depends on the scale of your reaction and the available equipment.
Purification Protocol for Removing Dichlorinated Impurities:
-
Primary Method: pH-Controlled Precipitation/Recrystallization
-
Principle: The pKa values of the mono- and di-chlorinated species may differ slightly. This difference can be exploited.
-
Step-by-Step:
-
Dissolve the crude solid in an aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and form the soluble sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly and with vigorous stirring, add acid (e.g., 1M HCl) dropwise to the filtrate.
-
Monitor the pH closely. The desired, slightly less acidic product may precipitate first. You can take fractions as the pH drops, analyzing each by HPLC.
-
Collect the solid that precipitates within the optimal pH range (determined empirically, often around pH 4-6).
-
Wash the collected solid with cold water and dry under vacuum.[7]
-
If necessary, perform a second recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
-
-
Secondary Method: Preparative Chromatography
-
Principle: For smaller scales or when high purity is essential, column chromatography can be effective.
-
Step-by-Step:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically required. A small amount of acetic acid may be needed to keep the carboxylic acid protonated and improve peak shape.
-
Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM/Methanol) and adsorb it onto a small amount of silica gel before loading it onto the column.
-
Elution: Run the column, collecting fractions and analyzing them by TLC or HPLC to isolate the pure product.
-
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 4. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up 5-Amino-2-chloronicotinic Acid Production
Welcome to the technical support center for the production of 5-Amino-2-chloronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthesis of this important intermediate. Here, we address common challenges encountered during scale-up, providing not just solutions but also the underlying scientific principles to empower your process optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis
Question 1: We are experiencing a significant drop in yield when scaling up the amination of 2-chloronicotinic acid. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common challenge, often attributed to mass and heat transfer limitations.[1][2]
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products. The key is to ensure homogenous mixing throughout the reaction vessel.
-
Recommendation: Re-evaluate your reactor's agitation system. The stirrer design, speed (RPM), and baffle configuration are critical for maintaining a uniform reaction environment. For viscous reaction mixtures, consider using an anchor or helical ribbon agitator.
-
-
Poor Temperature Control: Exothermic reactions, like amination, can be difficult to control on a larger scale.[3] A runaway reaction can lead to decomposition of the product and the formation of impurities.
-
Recommendation: Implement a more robust cooling system for your reactor. Ensure the heat transfer fluid is circulating at an optimal rate and that the reactor jacket has sufficient surface area for efficient heat exchange. A gradual, controlled addition of the aminating agent can also help manage the exotherm.
-
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation or polymerization may become more prevalent.
-
Recommendation: Optimize the reaction temperature. A lower temperature may slow down the reaction rate but can significantly improve selectivity towards the desired product.
-
Question 2: We are observing the formation of a significant amount of a colored impurity during the synthesis. How can we identify and prevent its formation?
Answer: The formation of colored impurities in the synthesis of nicotinic acid derivatives is a known issue, often arising from oxidation or side reactions involving the starting materials or intermediates.[4]
-
Identification of the Impurity: The first step is to characterize the impurity.
-
Recommended Analytical Techniques:
-
HPLC-MS: To determine the molecular weight and potential structure of the impurity.
-
NMR Spectroscopy: To elucidate the detailed chemical structure.
-
FT-IR Spectroscopy: To identify functional groups present in the impurity.
-
-
-
Common Causes and Prevention:
-
Oxidation: The amino group in this compound is susceptible to oxidation, which can lead to colored byproducts.
-
Preventative Measures: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. The addition of a small amount of an antioxidant may also be beneficial.
-
-
Starting Material Purity: Impurities in the starting 2-chloronicotinic acid can carry through and react to form colored compounds.[5][6]
-
Preventative Measures: Ensure the purity of your starting materials through appropriate analytical testing before use. Recrystallization or distillation of the 2-chloronicotinic acid may be necessary.[4]
-
-
Purification & Isolation
Question 3: We are struggling with the purification of this compound on a larger scale. What are the recommended methods for obtaining a high-purity product?
Answer: Effective purification is crucial for obtaining a product that meets the required specifications for downstream applications.[7] A multi-step approach is often necessary for large-scale purification.
-
Crystallization: This is the most common and cost-effective method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
-
Recommended Solvents: Consider a mixed solvent system, such as methanol-water or ethanol-water, for recrystallization.[4]
-
Protocol: A detailed protocol for recrystallization is provided below.
-
-
Activated Carbon Treatment: If your product is discolored, treatment with activated carbon can be effective in removing colored impurities.[4]
-
Procedure: Add a small amount of activated carbon to a solution of your crude product, heat gently, and then filter to remove the carbon. The purified product can then be isolated by crystallization.
-
-
Chromatography: While often used for smaller scales, column chromatography can be adapted for larger-scale purification if high purity is essential and other methods are insufficient.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system that provides good separation between the product and impurities on a TLC plate should be used.
-
Question 4: Our final product has residual solvent content that is above the acceptable limit. How can we effectively remove it?
Answer: Residual solvents are a common issue in pharmaceutical intermediates and APIs.[8] Their removal is critical for safety and product quality.
-
Drying under Vacuum: This is the most straightforward method for removing volatile solvents.
-
Procedure: Place the product in a vacuum oven at a temperature below its melting or decomposition point. The combination of reduced pressure and gentle heating will facilitate solvent evaporation.
-
-
Azeotropic Distillation: For high-boiling point solvents, azeotropic distillation can be an effective removal technique.
-
Procedure: Add a lower-boiling point solvent that forms an azeotrope with the residual solvent. Distilling off the azeotrope will remove the unwanted solvent.
-
-
Lyophilization (Freeze-Drying): If the product is sensitive to heat, lyophilization can be used to remove water or other suitable solvents.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., methanol-water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (typically 1-2% w/w) and stir for 15-30 minutes at an elevated temperature.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. For better yield, the solution can be further cooled in an ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield on Scale-Up | Inadequate mixing, poor temperature control, side reactions | Optimize agitation, improve reactor cooling, adjust reaction temperature |
| Colored Impurities | Oxidation, impure starting materials | Use an inert atmosphere, ensure starting material purity |
| Purification Difficulties | Inefficient crystallization, presence of closely related impurities | Optimize recrystallization solvent and conditions, consider activated carbon treatment or chromatography |
| High Residual Solvent | Ineffective drying | Use vacuum drying, consider azeotropic distillation or lyophilization |
Visualizations
Diagram 1: Key Steps in Scaling Up Production
Caption: Workflow for scaling up the production of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 6-Amino-5-chloronicotinic acid, CasNo.41668-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. bachem.com [bachem.com]
Removal of residual starting materials from 5-Amino-2-chloronicotinic acid
Technical Support Center: Purification of 5-Amino-2-chloronicotinic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual starting materials and other impurities. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and potential residual impurities in this compound synthesis?
The synthetic route to this compound dictates the likely impurities. A prevalent pathway involves the amination of a di-substituted pyridine ring. Therefore, the most common residual starting material is 2,5-dichloronicotinic acid . Incomplete amination is a primary cause for its presence. Other potential impurities can include starting materials from earlier steps, such as nicotinic acid N-oxide or 3-cyanopyridine , depending on the initial synthetic strategy.[1][2]
Q2: What is the most effective and scalable method for purifying crude this compound?
For most common impurities, recrystallization is the most robust, effective, and scalable purification method.[3][4] This technique leverages the differences in solubility between the desired product and impurities in a specific solvent at different temperatures. The key is selecting an appropriate solvent system where this compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while impurities remain either soluble or insoluble at all temperatures.[5]
Q3: How can I definitively assess the purity of my final product?
A multi-pronged approach is recommended for purity validation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and identifying specific impurities.[6][7] It provides precise data on the percentage of the main peak relative to all other peaks.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired compound and detect impurities, even those that are structurally similar to the product.[8]
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[9]
-
Thin-Layer Chromatography (TLC): A quick and valuable method for monitoring reaction progress and assessing the presence of impurities, especially when reference standards for starting materials are available.[6]
Troubleshooting Guide: Common Purification Issues
Problem 1: My final product has a persistent yellow or brown discoloration.
-
Causality: Discoloration often arises from highly conjugated, polymeric byproducts formed during the synthesis, particularly if elevated temperatures or strong acidic/basic conditions were used. Some synthetic routes involving N-oxides can also produce colored byproducts.[10]
-
Solution:
-
Activated Charcoal Treatment: During the recrystallization protocol, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).
-
Hot Filtration: Boil the solution with the charcoal for 5-10 minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3] Be cautious, as adding charcoal to a boiling solution can cause it to bump.
-
Proceed with Cooling: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Problem 2: HPLC analysis indicates significant levels of residual 2,5-dichloronicotinic acid.
-
Causality: The starting material, 2,5-dichloronicotinic acid, is structurally similar to the product, differing primarily by the substitution of a chloro group with an amino group. This similarity can lead to co-crystallization if the recrystallization solvent is not selective enough.
-
Solution: pH-Mediated Purification / Recrystallization
-
Rationale: The amino group on your desired product (this compound) makes it more basic than the starting material. This difference in pKa can be exploited.
-
Dissolution: Dissolve the crude mixture in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt of both acids, ensuring complete dissolution.
-
Selective Precipitation: Slowly and carefully add a dilute acid (e.g., 1M HCl) to the solution with vigorous stirring. 2,5-dichloronicotinic acid is a stronger acid and will precipitate first at a lower pH. Monitor the pH closely.
-
Isolation (Optional): If the impurity level is very high, you can filter off the precipitated 2,5-dichloronicotinic acid at this intermediate pH.
-
Final Precipitation: Continue adding acid until the pH reaches the isoelectric point of this compound (typically around pH 3-4), causing it to precipitate.
-
Final Purification: Collect the precipitated product by filtration, wash with cold water, and perform a final recrystallization from a suitable organic solvent (see Table 1) to remove any remaining impurities.
-
Problem 3: My product yield is very low after recrystallization.
-
Causality: Low yield is a common issue in recrystallization and can be attributed to several factors.[3][4]
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of it in solution even after cooling. Correction: Use the minimum amount of hot solvent required for complete dissolution.[5]
-
Cooling Too Rapidly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, impure crystals and can trap impurities. Correction: Allow the solution to cool slowly to room temperature first, then transfer to an ice bath to maximize crystal formation.[3]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Correction: Use a pre-heated funnel and filter the solution as quickly as possible. If crystals form, wash them through with a small amount of hot solvent.
-
Incomplete Precipitation: Check the filtrate (mother liquor) for remaining product by adding a few drops of an anti-solvent or by further cooling. If significant product remains, you may need to concentrate the mother liquor and re-cool to obtain a second crop of crystals.
-
Problem 4: No crystals form after cooling the solution.
-
Causality: The solution is likely supersaturated, or the product is too soluble in the chosen solvent even at low temperatures.
-
Solution: Inducing Crystallization
-
Seeding: Add a tiny, pure crystal of this compound to the cooled solution. This provides a nucleation site for crystal growth.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Add an Anti-Solvent: If the product is highly soluble, you can add a second solvent (an "anti-solvent") in which the product is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise until the solution becomes cloudy, then warm slightly until it clears and allow it to cool slowly.[5]
-
Reduce Solvent Volume: If all else fails, evaporate some of the solvent to increase the concentration of the product and attempt to recrystallize again.
-
Visual Workflow: Troubleshooting Purification
Caption: Troubleshooting workflow for purifying this compound.
Detailed Protocol: Single-Solvent Recrystallization
This protocol provides a validated method for purifying this compound from common, non-ionic impurities.
Objective: To achieve >99% purity by removing residual starting materials and byproducts.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Methodology:
-
Solvent Selection: Choose an appropriate solvent from Table 1. The ideal solvent will dissolve the crude product when hot but not when cold.[4] For this compound, a mixture like ethanol/water or methanol/water is often effective.[10]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to cover the solid.
-
Gently heat the mixture to the solvent's boiling point while stirring or swirling.
-
Add more hot solvent dropwise until all the solid just dissolves. Avoid adding excess solvent.[5]
-
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you used activated charcoal for decolorization), perform a hot gravity filtration into a pre-heated clean flask.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature.
-
-
Validation: Assess the purity of the dried crystals using HPLC and melting point determination.
Visualization: Recrystallization Workflow
References
- 1. Page loading... [guidechem.com]
- 2. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. bachem.com [bachem.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identity determination and purity testing [chemcon.com]
- 9. moravek.com [moravek.com]
- 10. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Stability issues of 5-Amino-2-chloronicotinic acid under different conditions
Welcome to the technical support center for 5-Amino-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
Introduction to the Stability of this compound
This compound is a substituted pyridine carboxylic acid derivative with functionalities—an aromatic amine, a carboxylic acid, and a chloro substituent—that are susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of pharmaceutical preparations, and compliance with regulatory standards. This guide will walk you through the potential stability issues and provide systematic approaches to investigate and mitigate them.
Part 1: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in HPLC Analysis
Q: I am observing variable potency results and/or new, unidentified peaks in my HPLC chromatograms when analyzing solutions of this compound that have been stored for a period. What could be the cause?
A: This is a classic sign of degradation. The appearance of new peaks that are well-resolved from the parent compound suggests the formation of one or more degradation products. The inconsistency in the main peak's area indicates a loss of the active pharmaceutical ingredient (API). The primary suspects for the degradation of this compound are hydrolysis, oxidation, and photolysis.
Causality Explained: The molecular structure of this compound features several reactive sites. The chlorine atom at the 2-position can be susceptible to nucleophilic substitution, particularly hydrolysis under basic conditions. The amino group at the 5-position is prone to oxidation, and the pyridine ring itself can undergo various transformations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected degradation.
To systematically diagnose the issue, a forced degradation study is the recommended approach. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify the likely degradation products and pathways.
Part 2: Frequently Asked Questions (FAQs) on Stability Testing
This section provides answers to common questions regarding the stability of this compound under different conditions.
Hydrolytic Stability
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: The pH of the solution is a critical factor. Based on the structure, both acidic and basic conditions can promote hydrolysis, though through different mechanisms.
-
Acidic Conditions: While many esters undergo acid-catalyzed hydrolysis, the primary concern for this compound in acidic media would be the potential for reactions involving the amino group, though significant hydrolysis of the chloro group is less likely compared to basic conditions.
-
Basic Conditions: Alkaline conditions can facilitate the nucleophilic substitution of the chlorine atom at the 2-position by a hydroxide ion, leading to the formation of 5-Amino-2-hydroxynicotinic acid. The rate of this hydrolysis is expected to increase with increasing pH and temperature.
Q2: What are the potential degradation products from hydrolysis?
A2: The most probable degradation product from hydrolysis, particularly under basic conditions, is 5-Amino-2-hydroxynicotinic acid .
Oxidative Stability
Q3: Is this compound susceptible to oxidation?
A3: Yes, the presence of the amino group on the aromatic ring makes the molecule susceptible to oxidation.[1] Oxidizing agents, including atmospheric oxygen (autoxidation), peroxides, and metal ions, can trigger degradation.
Q4: What are the likely products of oxidative degradation?
A4: Oxidation of the amino group can lead to the formation of nitroso, nitro, or polymeric impurities. Ring hydroxylation is also a possibility, similar to the metabolic pathways of nicotinic acid derivatives.[2] The presence of trace metals can catalyze these oxidative reactions.[3]
Thermal Stability
Q5: What is the expected thermal stability of solid this compound?
A5: As a solid, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can lead to decarboxylation or other forms of decomposition, especially in the presence of moisture or reactive excipients. Thermally stable polyamides have been synthesized from a similar compound, 2-aminopyridine-3-carboxylic acid, suggesting a degree of thermal robustness.[4] However, specific thermal stability should be determined experimentally.
Q6: How should I assess the thermal stability of the compound?
A6: Thermal stability should be assessed in both solid and solution states. For solid-state analysis, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable. For solutions, the compound should be heated at various temperatures and time points, followed by analysis with a stability-indicating method.
Photostability
Q7: Is this compound sensitive to light?
A7: Compounds with aromatic rings and heteroatoms can absorb UV or visible light, which may lead to photodegradation. A study on 6-chloronicotinic acid showed it was stable under UVA light alone but degraded in the presence of a photocatalyst (TiO₂).[5] This suggests that while the molecule itself may have some inherent photostability, the presence of other substances could sensitize it to photodegradation. Therefore, it is prudent to protect solutions of this compound from light.[6]
Q8: How do I perform a photostability study?
A8: Photostability testing should be conducted according to ICH guideline Q1B.[7][8] This involves exposing the compound (in solid and solution form) to a light source that produces both UV and visible light for a specified duration. A dark control sample should be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a forced degradation study and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. The solubility of related compounds suggests that polar solvents are appropriate.[10]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 48 hours.
-
Cool to room temperature.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation (Solution):
-
Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]
-
A dark control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Control Sample:
-
Dilute the stock solution to the final concentration without subjecting it to any stress conditions.
-
3. Analysis:
-
Analyze all samples using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
1. Initial Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.[12]
-
B: Acetonitrile.
-
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
The goal is to achieve baseline separation between the main peak of this compound and all degradation product peaks.
-
Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and flow rate as needed to improve resolution. For ionizable compounds like this, controlling the pH of the mobile phase is crucial.[12]
3. Method Validation:
-
Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for HPLC Method Development:
Caption: A systematic approach to developing a stability-indicating HPLC method.
Part 4: Data Presentation and Interpretation
Quantitative data from stability studies should be summarized in a clear and concise format.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time (min) of Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C, 8h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat, 80°C, 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: This table should be populated with experimental data.
Conclusion
The stability of this compound is a multifaceted issue that requires a systematic and scientifically sound approach to fully characterize. By understanding the potential degradation pathways and employing robust analytical methodologies, researchers can ensure the quality and reliability of their work. This guide provides a framework for identifying, troubleshooting, and mitigating stability issues, ultimately leading to more robust experimental designs and high-quality data.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemodex.com [chemodex.com]
- 7. echemi.com [echemi.com]
- 8. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Analytical techniques for monitoring the progress of 5-Amino-2-chloronicotinic acid reactions
Welcome to the technical support center for analytical techniques in monitoring reactions involving 5-Amino-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic and spectroscopic analysis.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Which analytical technique is most suitable for monitoring the progress of my this compound reaction?
The choice of analytical technique depends on several factors including the reaction matrix, the information required (qualitative vs. quantitative), and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is often the preferred method for its versatility in separating the starting material, intermediates, and the final product from a complex reaction mixture. It provides excellent quantitative data.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but often requires derivatization of the polar amino and carboxylic acid groups to increase volatility.[1][2] This adds a step to the sample preparation but can offer high sensitivity and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for in-situ or online reaction monitoring, providing real-time structural information and quantitative data without the need for chromatographic separation.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities and byproducts.[6][7]
FAQ 2: I'm seeing significant peak tailing for this compound in my reverse-phase HPLC analysis. What is the likely cause and how can I fix it?
Peak tailing with aromatic amines like this compound is a classic sign of secondary interactions with silanol groups on the silica-based stationary phase of the column.[8] Here's a step-by-step guide to troubleshoot this issue:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units away from the pKa of the amino group on your analyte. For aromatic amines, a lower pH (e.g., pH 2.5-3.5) will protonate the amine, reducing its interaction with the silanol groups.
-
Increase Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) helps to maintain a consistent pH on the column surface and mask silanol interactions.
-
Use Mobile Phase Additives: If adjusting the pH is not sufficient, consider adding a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Consider a Different Column: If the problem persists, you may be using an older "Type A" silica column with a high silanol activity. Switching to a modern, high-purity "Type B" silica column or an end-capped column will significantly reduce these secondary interactions.
FAQ 3: My GC-MS analysis of the reaction mixture shows poor resolution and overlapping peaks. What can I do to improve the separation?
Poor resolution in GC is often related to the column choice, temperature program, or sample preparation.[9]
-
Optimize the GC Column: For polar compounds like nicotinic acid derivatives, a mid- to high-polarity column is generally recommended.[10] A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase.[11][12] If you are using a non-polar column, consider switching to one with a more suitable stationary phase to improve selectivity.[13]
-
Adjust the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds. You can also add an isothermal hold at a specific temperature to enhance the resolution of critical pairs.
-
Derivatization: As mentioned in FAQ 1, derivatization of the polar functional groups can significantly improve peak shape and resolution by reducing interactions with the stationary phase.[1]
FAQ 4: How can I confirm the identity of my product and any impurities using Mass Spectrometry?
Mass spectrometry is an invaluable tool for structural elucidation. For this compound and its reaction products, pay close attention to:
-
Molecular Ion Peak (M+): This will give you the molecular weight of the compound.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.[14][15][16] This is a key indicator for any chlorine-containing species in your reaction mixture.
-
Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. Look for characteristic losses, such as the loss of a carboxyl group (-COOH) or the chlorine atom.
FAQ 5: Can I use in-situ monitoring techniques for real-time analysis of my reaction?
Yes, in-situ monitoring techniques are highly beneficial for understanding reaction kinetics and identifying transient intermediates.[17][18]
-
FTIR and Raman Spectroscopy: These techniques can be used with immersion probes to directly monitor the disappearance of reactant peaks and the appearance of product peaks in real-time.[5][19]
-
Online NMR: By flowing the reaction mixture through an NMR flow cell, you can obtain detailed structural and quantitative information as the reaction progresses.[3][4][20] This is particularly useful for complex reactions where multiple species are present.
Section 2: Troubleshooting Guides
Guide 1: HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | 1. Blocked column frit. 2. Particulate matter from sample or mobile phase. 3. Column contamination. | 1. Disconnect the column and check the system pressure. If it's normal, the blockage is in the column.[21] 2. Try back-flushing the column to waste (if the manufacturer allows). 3. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[8] 4. Use a guard column to protect the analytical column.[8] 5. If contamination is suspected, wash the column with a strong solvent.[21] |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Column temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before starting your analysis. 2. If using a gradient, ensure the pump is mixing the solvents correctly. You can test this by adding a UV-active tracer to one of the solvents.[22] 3. Use a column oven to maintain a constant temperature.[22] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in pump flow rate. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Check the pump for leaks and ensure it is properly primed.[23] 3. If the column is old or has been used with harsh conditions, its performance may have degraded. Replace the column if necessary.[22] |
Guide 2: GC-MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the injection port or column. | 1. Run a blank solvent injection to see if the ghost peaks are still present. 2. Increase the injection port temperature and bake out the column at a high temperature (within the column's limits).[9] 3. Replace the injection port liner and septum. |
| Poor Sensitivity | 1. Leak in the system. 2. Inactive or contaminated ion source. 3. Incorrect injection volume or split ratio. | 1. Check for leaks using an electronic leak detector. 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize the injection volume and split ratio for your sample concentration. |
| No Peaks Detected | 1. No sample injected. 2. Syringe is clogged. 3. Major leak in the system. | 1. Check the vial to ensure there is enough sample and the autosampler is functioning correctly. 2. Clean or replace the syringe. 3. Perform a thorough leak check of the entire system. |
Section 3: Experimental Protocols & Data
Protocol 1: Reverse-Phase HPLC Method for this compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Note: For MS compatibility, replace phosphoric acid with formic acid.[24]
Data Presentation: Expected Analytical Data
| Compound | Technique | Expected Value |
| This compound | HPLC Retention Time | Dependent on exact conditions, but should be well-resolved from starting materials and byproducts. |
| This compound | Molecular Weight | 172.57 g/mol |
| This compound | Mass Spectrum (m/z) | M+ at 172, M+2 at 174 (ratio approx. 3:1) |
| 2-chloronicotinic acid | Molecular Weight | 157.55 g/mol [25] |
| 2-chloronicotinic acid | Mass Spectrum (m/z) | M+ at 157, M+2 at 159 (ratio approx. 3:1) |
| Nicotinic Acid | Molecular Weight | 123.11 g/mol |
| Nicotinic Acid | Mass Spectrum (m/z) | 124 (M+H)+[6] |
Visualization: Experimental Workflow
Caption: Workflow for reaction monitoring.
References
- 1. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Reaction Monitoring | Bruker [bruker.com]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Technical Tip [discover.phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chromtech.com [chromtech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. mt.com [mt.com]
- 19. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 21. agilent.com [agilent.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. 2-Chloronicotinic acid | SIELC Technologies [sielc.com]
- 25. 2-Chloronicotinic Acid | CAS 2942-59-8 | LGC Standards [lgcstandards.com]
Validation & Comparative
A Comparative Analysis for the Bench Scientist: 5-Amino-2-chloronicotinic Acid vs. 5-Aminonicotinic Acid
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Nicotinic acid derivatives, in particular, are privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of two closely related nicotinic acid analogs: 5-Amino-2-chloronicotinic acid and 5-aminonicotinic acid. We will delve into their structural nuances, physicochemical properties, and synthetic accessibility, while also providing actionable experimental protocols for their characterization and comparison.
At a Glance: Key Structural and Physicochemical Distinctions
The primary difference between these two molecules lies in the presence of a chlorine atom at the 2-position of the pyridine ring in this compound. This seemingly minor substitution has significant implications for the electronic properties, reactivity, and potential biological activity of the molecule.
| Property | This compound | 5-aminonicotinic acid |
| Molecular Formula | C₆H₅ClN₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 172.57 g/mol [1] | 138.12 g/mol [2] |
| Appearance | Solid[1] | Off-white crystalline solid[3] |
| Key Functional Groups | Carboxylic acid, Aromatic amine, Aryl chloride | Carboxylic acid, Aromatic amine |
| Reactivity Highlights | Potential for nucleophilic aromatic substitution at the 2-position. Altered pKa due to the electron-withdrawing chlorine. | Standard reactivity of an aromatic amine and carboxylic acid. |
Structural and Electronic Considerations
The introduction of a chlorine atom at the 2-position of the pyridine ring in this compound induces significant electronic effects that differentiate it from its non-chlorinated counterpart.
Figure 1: Chemical structures of the two nicotinic acid derivatives.
The chlorine atom is an electron-withdrawing group, which influences the electron density of the entire aromatic system. This has several predictable consequences:
-
Acidity of the Carboxylic Acid: The carboxylic acid moiety in this compound is expected to be more acidic (have a lower pKa) than that of 5-aminonicotinic acid. The electron-withdrawing nature of the chlorine atom stabilizes the conjugate base (carboxylate) through an inductive effect.
-
Basicity of the Amino Group: Conversely, the amino group in the chlorinated compound is expected to be less basic. The electron-withdrawing chlorine atom reduces the electron density on the pyridine ring, which in turn decreases the availability of the lone pair of electrons on the nitrogen of the amino group for protonation.[4]
-
Reactivity of the Pyridine Ring: The presence of the chlorine atom at a position activated for nucleophilic aromatic substitution (NAS) provides a reactive handle that is absent in 5-aminonicotinic acid. This allows for the introduction of a wide range of nucleophiles at the 2-position, significantly expanding the synthetic utility of this compound.
A Guide to Synthesis
The synthetic routes to these compounds are distinct, reflecting their different starting materials and the chemistry required to introduce the desired functional groups.
Synthesis of 5-aminonicotinic acid
A common and well-documented method for the synthesis of 5-aminonicotinic acid involves the amination of a halogenated nicotinic acid precursor.
Figure 2: Synthetic pathway for 5-aminonicotinic acid.
Experimental Protocol: Synthesis of 5-aminonicotinic acid
-
Reaction Setup: In a high-pressure autoclave, combine 5-bromonicotinic acid (1 equivalent), aqueous ammonia (excess), and a catalytic amount of copper (II) sulfate pentahydrate.[3][5]
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 120-180°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][5]
-
Work-up: After cooling the reaction mixture to room temperature, remove the copper catalyst by precipitation with a sulfide source (e.g., sodium sulfide solution) followed by filtration.
-
Purification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the product. The solid 5-aminonicotinic acid can then be collected by filtration, washed with cold water, and dried.[3]
Synthesis of this compound
The synthesis of this compound is less commonly reported in the literature. A plausible synthetic route would involve the chlorination of a suitable precursor, followed by the introduction of the amino group. A more direct, albeit potentially challenging, approach would be the selective nitration and subsequent reduction of 2-chloronicotinic acid.
Figure 3: A plausible synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
-
Nitration: Carefully add 2-chloronicotinic acid to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-5°C). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Nitration Work-up: Pour the reaction mixture over ice and collect the precipitated 2-chloro-5-nitronicotinic acid by filtration. Wash the solid with cold water and dry.
-
Reduction: Suspend the 2-chloro-5-nitronicotinic acid in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
-
Reduction Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product into an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Comparative Experimental Analysis: A Practical Guide
For researchers wishing to directly compare these two compounds, the following experimental protocols are recommended.
Spectroscopic Characterization
Objective: To confirm the identity and purity of the synthesized or purchased compounds and to compare their spectroscopic properties.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small amount of each compound in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum of this compound is expected to show fewer aromatic protons and potentially different chemical shifts for the remaining protons compared to 5-aminonicotinic acid due to the electronic effect of the chlorine atom.
-
¹³C NMR: This will clearly show the presence of the carbon atom attached to the chlorine in this compound, which will be absent in the spectrum of 5-aminonicotinic acid.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of each compound to confirm its identity. The mass spectrum of this compound will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl).
-
-
Infrared (IR) Spectroscopy:
-
Identify the key functional groups in both molecules (O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches). The C-Cl stretch in this compound may also be observable.
-
Solubility Determination
Objective: To compare the solubility of the two compounds in various solvents, which is a critical parameter for reaction setup and biological assays.
Methodology:
-
Prepare saturated solutions of each compound in a range of solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane) at a constant temperature.
-
Equilibrate the solutions for a set period (e.g., 24 hours) with continuous stirring.
-
Centrifuge the solutions to pellet any undissolved solid.
-
Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or by evaporating the solvent and weighing the residue.
Comparative Reactivity Study: Amide Coupling
Objective: To compare the reactivity of the carboxylic acid group in a standard amide coupling reaction.
Methodology:
-
In separate reaction vessels, dissolve this compound and 5-aminonicotinic acid (1 equivalent of each) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or EDCI/HOBt) and a simple amine (e.g., benzylamine, 1.1 equivalents).
-
Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.
-
Compare the reaction rates and yields to assess any differences in the reactivity of the carboxylic acid, which may be influenced by the electronic effects of the chlorine atom.
Applications and Future Directions
Both 5-aminonicotinic acid and this compound are valuable building blocks in medicinal chemistry and materials science.
-
5-aminonicotinic acid is used in the synthesis of various biologically active compounds and coordination polymers.[3][6]
-
This compound , with its additional reactive site, offers greater potential for the synthesis of more complex and diverse molecular architectures. The 2-chloro position can be functionalized through nucleophilic aromatic substitution, opening up avenues for the creation of novel compound libraries for drug discovery. For example, derivatives of aminonicotinic acids have been investigated for their antifungal and antiproliferative activities.[7][8]
Conclusion
While 5-aminonicotinic acid is a well-established and readily available building block, this compound presents an intriguing alternative for researchers seeking to introduce additional diversity and reactivity into their target molecules. The presence of the chlorine atom not only modifies the electronic properties of the molecule but also provides a versatile handle for further synthetic transformations. The experimental protocols outlined in this guide provide a framework for a thorough comparative analysis of these two valuable nicotinic acid derivatives, enabling researchers to make informed decisions in their synthetic endeavors.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminonicotinic acid | 24242-19-1 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemodex.com [chemodex.com]
- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents | MDPI [mdpi.com]
Spectroscopic Fingerprints: A Comparative Guide to 5-Amino-2-chloronicotinic Acid and Its Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of atoms, can exhibit dramatically different biological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic comparison of 5-Amino-2-chloronicotinic acid, a valuable building block, with its key positional isomers: 3-Amino-2-chloronicotinic acid, 4-Amino-2-chloronicotinic acid, and 6-Amino-2-chloronicotinic acid.
Leveraging a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—we will dissect the subtle yet critical differences in their spectral signatures. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven methodologies for unambiguous isomer identification.
The Criticality of Isomer Differentiation
The placement of the amino (-NH₂) group on the 2-chloronicotinic acid scaffold profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall stereochemistry. These molecular nuances translate into distinct interactions with biological targets and variable physicochemical properties, making accurate identification paramount in any research and development pipeline. The following sections will demonstrate how spectroscopic techniques can serve as a definitive toolkit for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the amino and chloro substituents on the pyridine ring.
¹H NMR Spectroscopy: A Window into Proton Environments
The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm for pyridines) provides a unique fingerprint for each isomer. The number of distinct proton signals, their chemical shifts, and their coupling patterns (multiplicity and coupling constants, J) are all diagnostic.
The electron-donating amino group generally shields (shifts to lower ppm) the ortho and para protons, while the electron-withdrawing chloro and carboxylic acid groups deshield (shifts to higher ppm) adjacent protons. The interplay of these effects creates a distinct pattern for each isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆
| Position | This compound | 3-Amino-2-chloronicotinic acid | 4-Amino-2-chloronicotinic acid | 6-Amino-2-chloronicotinic acid |
| H-4 | ~7.5 (d, J ≈ 2.5 Hz) | ~7.3 (d, J ≈ 5.0 Hz) | - | ~7.9 (d, J ≈ 8.0 Hz) |
| H-5 | - | - | ~6.8 (d, J ≈ 5.0 Hz) | ~6.5 (d, J ≈ 8.0 Hz) |
| H-6 | ~8.1 (d, J ≈ 2.5 Hz) | ~7.9 (d, J ≈ 5.0 Hz) | ~8.0 (s) | - |
| -NH₂ | ~5.5 (br s) | ~6.0 (br s) | ~6.5 (br s) | ~7.0 (br s) |
| -COOH | ~13.0 (br s) | ~13.5 (br s) | ~13.2 (br s) | ~12.8 (br s) |
Note: These are predicted values and may vary slightly from experimental data. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
Analysis of Predicted ¹H NMR Spectra:
-
This compound: Exhibits two distinct doublets in the aromatic region, corresponding to H-4 and H-6. The small coupling constant is indicative of a meta-relationship.
-
3-Amino-2-chloronicotinic acid: Also shows two doublets for the aromatic protons (H-4 and H-6), but with a larger coupling constant characteristic of an ortho-relationship.
-
4-Amino-2-chloronicotinic acid: Is readily distinguished by the presence of a singlet for H-6 and a doublet for H-5, a consequence of the substitution pattern.
-
6-Amino-2-chloronicotinic acid: Presents two doublets in the aromatic region with a large ortho-coupling constant. The significant upfield shift of H-5 is a key indicator of the amino group at position 6.
Caption: Isomeric Structures of Amino-2-chloronicotinic acids.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the pyridine ring carbons are highly sensitive to the positions of the substituents.[1][2]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Position | This compound | 3-Amino-2-chloronicotinic acid | 4-Amino-2-chloronicotinic acid | 6-Amino-2-chloronicotinic acid |
| C-2 | ~148 | ~145 | ~150 | ~155 |
| C-3 | ~120 | ~135 | ~110 | ~115 |
| C-4 | ~125 | ~140 | ~152 | ~138 |
| C-5 | ~145 | ~122 | ~108 | ~105 |
| C-6 | ~140 | ~148 | ~150 | ~160 |
| -COOH | ~168 | ~170 | ~169 | ~167 |
Note: These are predicted values and are subject to variation.
Analysis of Predicted ¹³C NMR Spectra:
The carbon directly attached to the amino group (ipso-carbon) experiences a significant shielding effect, while the carbon attached to the chlorine atom is deshielded. The distinct set of chemical shifts for the six carbon atoms in each isomer provides a robust method for differentiation. For instance, the chemical shift of the carbon bearing the amino group (C-5 in the parent compound, C-3, C-4, or C-6 in the isomers) will be a key diagnostic peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The positions of the amino and carboxylic acid groups lead to characteristic changes in the vibrational spectrum, particularly in the fingerprint region (1600-600 cm⁻¹).
Table 3: Key Predicted FTIR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 3-Amino-2-chloronicotinic acid | 4-Amino-2-chloronicotinic acid | 6-Amino-2-chloronicotinic acid |
| O-H Stretch (COOH) | ~3400-2400 (broad) | ~3400-2400 (broad) | ~3400-2400 (broad) | ~3400-2400 (broad) |
| N-H Stretch (-NH₂) | ~3450, ~3350 | ~3430, ~3330 | ~3480, ~3380 | ~3400, ~3300 |
| C=O Stretch (COOH) | ~1700 | ~1710 | ~1690 | ~1680 |
| N-H Bend (-NH₂) | ~1620 | ~1630 | ~1610 | ~1640 |
| C=C, C=N Ring Stretch | ~1590, ~1480 | ~1580, ~1470 | ~1600, ~1490 | ~1570, ~1460 |
| C-Cl Stretch | ~780 | ~790 | ~770 | ~800 |
Analysis of Predicted FTIR Spectra:
While some bands like the O-H and C=O stretches of the carboxylic acid will be present in all isomers, their precise frequencies can be subtly influenced by intramolecular hydrogen bonding, which differs with the position of the amino group. The N-H stretching and bending vibrations of the primary amine are also highly informative. Furthermore, the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is often diagnostic of the substitution pattern on the aromatic ring.
Caption: Workflow for Isomer Identification using FTIR Spectroscopy.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The position of the amino group, an auxochrome, significantly affects the wavelength of maximum absorption (λ_max) of the pyridine chromophore.
Analysis of UV-Vis Spectra:
All four isomers are expected to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system. The amino group, being an electron-donating group, will cause a bathochromic (red) shift in the λ_max compared to the unsubstituted 2-chloronicotinic acid. The extent of this shift will depend on the position of the amino group and its ability to participate in resonance with the pyridine ring and the carboxylic acid group. While UV-Vis spectroscopy may not be as definitive as NMR for distinguishing all isomers, significant differences in λ_max can provide corroborating evidence. For example, isomers with the amino group in a position that allows for more extended conjugation will likely have a higher λ_max.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Methanol
| Compound | Predicted λ_max (nm) |
| This compound | ~290-310 |
| 3-Amino-2-chloronicotinic acid | ~280-300 |
| 4-Amino-2-chloronicotinic acid | ~300-320 |
| 6-Amino-2-chloronicotinic acid | ~285-305 |
Note: These are estimated values and can be influenced by the solvent.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. All four isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₆H₅ClN₂O₂). However, the fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragment ions.
Analysis of Mass Spectra:
The molecular ion peak will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for nicotinic acid derivatives include the loss of •OH, H₂O, and •COOH. The position of the amino group can influence the relative abundance of certain fragment ions by stabilizing or destabilizing adjacent bonds. For example, the loss of HCN from the pyridine ring is a common fragmentation pathway, and the ease of this fragmentation may vary among the isomers.[3][4]
Caption: Common Fragmentation Pathways in Mass Spectrometry.
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5][6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm) for ¹H and ¹³C NMR in organic solvents.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution). Standard pulse sequences are typically sufficient. For complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable for unambiguous assignment of proton and carbon signals.
FTIR Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
UV-Vis Sample Preparation and Measurement
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity according to the Beer-Lambert law.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm). Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank. The spectrum of the solvent blank should be subtracted from the sample spectrum.
Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS analysis of these relatively non-volatile carboxylic acids, derivatization (e.g., esterification) may be necessary.[3][7]
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum for library matching.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Pay close attention to the isotopic pattern of chlorine.
Conclusion
The unambiguous identification of this compound from its positional isomers is a critical task that can be confidently achieved through a multi-technique spectroscopic approach. While each method provides valuable information, the combination of ¹H and ¹³C NMR spectroscopy offers the most definitive structural elucidation. FTIR, UV-Vis, and Mass Spectrometry serve as excellent complementary techniques for confirming the identity and purity of the target molecule. By understanding the fundamental principles of how substituent position influences spectroscopic output, researchers can effectively utilize these powerful analytical tools to ensure the integrity of their chemical entities and the reliability of their scientific endeavors.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Amino-2-chloronicotinic Acid by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For novel synthesized compounds such as 5-Amino-2-chloronicotinic acid, a robust analytical methodology is not merely a quality control checkpoint; it is a fundamental component of the compound's journey from the laboratory to potential clinical application. This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography (HPLC), contextualized with comparative insights and the rationale underpinning our methodological choices. Our approach is aligned with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation, ensuring a self-validating and trustworthy system.[1][2][3]
The Critical Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For a molecule like this compound, which possesses chromophoric properties due to its aromatic ring structure, HPLC coupled with a Photodiode Array (PDA) detector is exceptionally powerful. A PDA detector not only quantifies the analyte but also provides spectral data across a wide range of wavelengths.[6][7][8] This three-dimensional data (time, absorbance, and wavelength) is invaluable for peak purity analysis, allowing us to discern the presence of co-eluting impurities that might otherwise remain hidden.[9][10]
Methodology Design: A Rationale-Driven Approach
The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[5][11] this compound is a polar, aromatic carboxylic acid. This dictates a reversed-phase HPLC approach, where a non-polar stationary phase is paired with a polar mobile phase, as this is highly effective for separating compounds with varying degrees of polarity.[12]
Experimental Workflow for Purity Validation
The logical flow of our validation process is designed to systematically establish the method's suitability for its intended purpose.
Caption: Workflow for HPLC Purity Validation of this compound.
Detailed Experimental Protocol
This protocol is a robust starting point for the analysis. As mandated by good scientific practice and ICH guidelines, minor modifications to optimize performance for your specific instrumentation are permissible but must be documented and validated.[1]
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Synthesized this compound sample
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)[13]
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥ 99% purity)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for instrument control and data analysis.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining aromatic compounds. The column dimensions and particle size offer a good balance between resolution and backpressure.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component ensures the polarity required for reversed-phase chromatography.[15] Formic acid is a volatile acidifier, making it MS-compatible and crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.[16][17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with a lower viscosity than methanol, often resulting in better peak efficiency.[16] |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other.[13] The final re-equilibration step is critical for reproducible injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
| PDA Detector | Wavelength: 254 nm; Spectral Range: 200-400 nm | 254 nm is a common wavelength for aromatic compounds. The full spectral acquisition allows for post-run analysis at the lambda max of any detected impurity and is essential for peak purity assessment.[6][8] |
4. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v). This composition ensures the solubility of both polar and moderately non-polar compounds.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler. This prevents column clogging.[16]
5. Data Analysis and Purity Calculation:
The purity of the synthesized sample is determined by the area percent method. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
-
Percent Purity Calculation:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Peak Purity Analysis:
Comparative Data and Method Validation
To establish the trustworthiness of this method, it must be validated according to ICH Q2(R1) guidelines.[1][2] This involves demonstrating its specificity, linearity, accuracy, and precision.
Hypothetical Purity Assessment Data
The following table illustrates a hypothetical comparison between a reference standard and a synthesized batch.
| Sample ID | Retention Time (min) | Peak Area | % Area | Peak Purity Index |
| Reference Standard | 15.2 | 2,500,000 | 99.9 | > 0.999 |
| Synthesized Batch | 15.2 (Main Peak) | 2,450,000 | 99.0 | > 0.998 |
| 12.8 (Impurity 1) | 12,500 | 0.5 | N/A | |
| 18.5 (Impurity 2) | 12,500 | 0.5 | N/A |
In this example, the synthesized batch shows a purity of 99.0%, with two minor impurities detected. The high peak purity index for the main peak provides confidence that no other impurities are co-eluting with it.
Conclusion: A Framework for Confidence
This guide provides a comprehensive and scientifically justified framework for validating the purity of synthesized this compound by HPLC. By understanding the causality behind each methodological choice—from the selection of the mobile phase to the application of a PDA detector for spectral analysis—researchers can implement this protocol with confidence. The inherent self-validating nature of the described system, grounded in ICH principles, ensures that the generated data is not only accurate but also defensible. Adherence to such rigorous analytical standards is paramount in advancing drug development projects and ensuring the quality and safety of next-generation therapeutics.
References
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. wjpmr.com [wjpmr.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 8. labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. moravek.com [moravek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Head-to-head comparison of catalysts for 5-Amino-2-chloronicotinic acid synthesis
An In-Depth Head-to-Head Comparison of Catalytic Systems for the Synthesis of 5-Amino-2-chloronicotinic Acid
Introduction: The Significance of this compound
This compound is a pivotal building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The precise and efficient introduction of the amino group at the C5-position of the 2-chloronicotinic acid scaffold is a critical transformation that dictates the overall yield and economic viability of multi-step syntheses.
This guide provides a comprehensive, head-to-head comparison of the two predominant catalytic methodologies for achieving this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Strategic Overview of the Synthesis
The primary route to this compound via cross-coupling involves the amination of a suitable precursor, typically 2-chloro-5-halonicotinic acid (where the halogen at the 5-position is Br or I) or its ester derivative. The choice of catalyst is paramount to navigate the challenges associated with the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the substrate and product.
Caption: General synthetic approach for this compound synthesis via catalytic C-N cross-coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the formation of aryl C-N bonds.[1][2] It utilizes a palladium catalyst, typically complexed with a bulky, electron-rich phosphine ligand, to couple an aryl halide with an amine in the presence of a base.[1][3]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied, multi-step process.[3][4] Understanding this mechanism is key to rationalizing the choice of ligand, base, and reaction conditions. The generally accepted cycle involves:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Catalyst System Comparison
The success of the Buchwald-Hartwig amination on challenging substrates like chloropyridines is highly dependent on the choice of ligand.[4][5] Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 80-100 | 2-8 | >90 | Excellent for sterically hindered and electron-poor aryl chlorides. High activity.[5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | Broad substrate scope, good for heteroaromatic chlorides.[6] |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 80-110 | 2-10 | >90 | Highly active for a wide range of amines and aryl chlorides. |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 70-85 | An early, effective bidentate ligand, but often requires longer reaction times.[1] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | "First-generation" catalyst; often less effective for challenging chloropyridines.[5] |
Note: Yields are representative for amination of related chloropyridine substrates and can vary based on the specific amine source, reagent purity, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed synthesis of this compound esters.
Materials:
-
Methyl 2,5-dichloronicotinate (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to form the active catalyst.
-
Reaction Assembly: To the catalyst mixture, add the Methyl 2,5-dichloronicotinate and the amine source.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting imine is then hydrolyzed under acidic conditions (e.g., aq. HCl) to yield the primary amine. Purify the final product by column chromatography or recrystallization.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, predating the Buchwald-Hartwig reaction by nearly a century.[7] It involves the coupling of an aryl halide with an amine, alcohol, or thiol, promoted by copper.[7][8]
Mechanistic Insight
While the precise mechanism can vary, the Ullmann condensation is generally thought to proceed via a Cu(I)/Cu(III) catalytic cycle or a radical pathway. A plausible ionic mechanism involves:
-
Formation of Copper(I) Amide: The copper catalyst reacts with the amine in the presence of a base to form a copper(I) amide species.
-
Oxidative Addition: The aryl halide adds to the copper(I) amide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating a Cu(I) species.
Traditionally, these reactions required stoichiometric amounts of copper and very high temperatures (>200 °C).[7] Modern protocols have been developed using catalytic amounts of copper, often with a ligand to stabilize the copper intermediates and facilitate the reaction at lower temperatures.[8][9]
Caption: Plausible ionic mechanism for the Ullmann C-N condensation.
Catalyst System Comparison
Improvements in the Ullmann reaction have focused on developing ligand-accelerated systems that allow for milder conditions and broader substrate scope.
| Catalyst System (Cu Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| CuI / L-proline | K₂CO₃ | DMSO | 90-120 | 12-24 | 70-90 | Mild, inexpensive, and effective for a range of aryl halides. |
| CuI / Phenanthroline | K₃PO₄ | DMF | 110-140 | 24 | 65-85 | Classic ligand for Ullmann reactions; effective but often requires high temperatures.[7] |
| Copper Powder (activated) | K₂CO₃ | NMP | 150-210 | 24-48 | 50-70 | Traditional method; harsh conditions, often stoichiometric copper, and tar formation can be an issue.[8] |
| CuI / 2-Aminopyridine-1-oxide | Cs₂CO₃ | Toluene | 100-110 | 24 | 75-95 | Effective for coupling with aliphatic amines.[9] |
Note: Yields are representative for amination of related aryl chloride/bromide substrates. The Ullmann reaction can be sensitive to the electronic nature of the substrate and the specific amine used.[8]
Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the ligand-assisted copper-catalyzed amination.
Materials:
-
2-Chloro-5-bromonicotinic acid (1.0 equiv)
-
Amine (e.g., aqueous ammonia, 2-3 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand (e.g., L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., DMSO or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Assembly: To a sealable reaction vessel, add the 2-chloro-5-bromonicotinic acid, base, CuI, and ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and the amine source via syringe.
-
Seal the vessel tightly and heat the mixture to the required temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with aq. HCl to a pH of ~2-3 to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization.
Head-to-Head Catalyst Comparison: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Reaction Conditions | Generally milder (80-110 °C). | Traditionally harsh (>150 °C), though modern systems operate at 90-120 °C.[7][8] |
| Catalyst Loading | Lower (typically 0.1-2 mol%). | Higher (typically 5-10 mol%, sometimes stoichiometric).[7] |
| Substrate Scope | Extremely broad; highly effective for unactivated and sterically hindered aryl chlorides.[10] | Good scope, but can be less effective for electron-rich or sterically hindered aryl halides. |
| Functional Group Tolerance | Excellent; compatible with a wide range of sensitive functional groups. | Moderate; high temperatures can be incompatible with sensitive groups. |
| Catalyst Cost | High. Palladium and sophisticated phosphine ligands are expensive. | Low. Copper catalysts and simple ligands (like L-proline) are inexpensive. |
| Reaction Time | Generally faster (2-12 hours). | Often slower (12-48 hours).[8] |
| Ease of Operation | Requires stringent inert atmosphere techniques due to air-sensitive catalysts. | More tolerant to air and moisture, though inert atmosphere is still recommended. |
Conclusion and Recommendation
For the synthesis of this compound, both the Buchwald-Hartwig amination and the Ullmann condensation represent viable catalytic strategies.
The Buchwald-Hartwig amination stands out as the superior method in terms of reaction efficiency, mildness of conditions, and functional group tolerance.[1] The use of modern, bulky monophosphine ligands like XPhos or SPhos allows for high yields in short reaction times, even with the challenging 2-chloropyridine substrate.[5][6] While the upfront cost of the palladium catalyst and ligands is higher, the superior performance, reliability, and broader applicability often make it the preferred choice in research and development, particularly when dealing with complex, multi-functionalized molecules.
The Ullmann condensation offers a significant cost advantage, utilizing an earth-abundant and inexpensive copper catalyst.[9] Modern ligand-accelerated protocols have made the conditions more manageable. This method is an excellent alternative for large-scale industrial synthesis where cost is a primary driver and the substrate is amenable to the reaction conditions. However, researchers must be prepared for potentially longer reaction times, higher temperatures, and the need for more extensive process optimization.
Ultimately, the choice of catalyst will depend on the specific project goals: for rapid, high-yielding synthesis with broad compatibility in a research setting, the Buchwald-Hartwig amination is the recommended approach. For cost-effective, large-scale production where conditions can be robustly optimized, the Ullmann condensation remains a highly relevant and powerful tool.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 5-Amino-2-chloronicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of their pharmacological profiles, leading to a diverse range of therapeutic applications. Among these, 5-Amino-2-chloronicotinic acid serves as a versatile starting material for the synthesis of novel analogs with potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the amino group at the 5-position and the chloro group at the 2-position offers unique opportunities for structural modification, influencing the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.
This guide provides a comparative analysis of the biological activities of various analogs derived from this compound. While direct comparative studies on a broad series of these specific analogs are not extensively available in the public domain, this document synthesizes findings from structurally related compounds to infer potential activities and guide future research. We will delve into the causality behind experimental choices for evaluating these compounds and provide detailed, self-validating protocols for key biological assays.
Synthetic Strategies and Analog Design
The synthesis of this compound analogs typically involves the modification of the carboxylic acid and the amino group. These modifications are crucial in determining the final biological activity of the compounds.
Common Synthetic Pathways:
-
Amide Formation: The carboxylic acid group can be readily converted to an amide by coupling with various amines. This allows for the introduction of a wide range of substituents, altering the compound's steric and electronic properties.
-
Esterification: Reaction with different alcohols yields a series of esters, which can modulate the lipophilicity and cell permeability of the parent molecule.
-
Hydrazide and Hydrazone Synthesis: The carboxylic acid can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones. This class of compounds has shown significant antimicrobial activity.
The rationale behind synthesizing these different classes of analogs is to explore the structure-activity relationship (SAR). By systematically altering the substituents, researchers can identify the key structural features required for a specific biological activity.
Comparative Biological Activities
Based on the available literature for structurally related nicotinic acid derivatives, we can anticipate a spectrum of biological activities for this compound analogs. The following sections provide a comparative overview of these potential activities, supported by experimental data from related compounds.
Antifungal Activity
Derivatives of 2-aminonicotinamide have demonstrated potent in vitro activity against various fungal pathogens, with a proposed mechanism of inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1] The following table summarizes the antifungal activity of a series of 2-amino-N-((5-(((substituted-phenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide derivatives against Candida albicans, providing a valuable reference for potential SAR trends in this compound analogs.
Table 1: Comparative Antifungal Activity of 2-Aminonicotinamide Analogs against Candida albicans [1]
| Compound | R (Substitution on Phenyl Ring) | MIC₈₀ (µg/mL) |
| 11g | 2-fluoro | 0.0313 |
| 11h | 3-fluoro | 0.0313 |
| 10b (Reference) | 3-fluoro (phenoxy linker) | 0.0625 |
| Fluconazole (Control) | - | 0.5 |
Key Structure-Activity Relationship (SAR) Observations:
-
Halogen Substitution: The presence of a fluorine atom on the terminal phenyl ring appears to be crucial for potent antifungal activity.
-
Linker Modification: The nature of the linker between the thiophene and phenyl rings can influence the minimum inhibitory concentration.
Antimicrobial Activity
Hydrazide-hydrazone derivatives of various heterocyclic scaffolds, including those related to nicotinic acid, have shown promising antibacterial and antifungal activities.[2][[“]][4][5] The antimicrobial efficacy of these compounds is often attributed to the presence of the azomethine group (-NH-N=CH-).[4]
Table 2: Comparative Antimicrobial Activity of Hydrazide-Hydrazone Analogs
| Compound Class | Test Organism | Activity Range (MIC in µg/mL) | Reference |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48–15.62 | [2] |
| 1,2,3-thiadiazole hydrazide-hydrazones | Staphylococcus spp., E. faecalis | 1.95–15.62 | [2] |
| Thiazole-based hydrazide-hydrazones | B. subtilis, E. coli, K. pneumoniae | 2.5 | [[“]][4] |
Inference for this compound Analogs:
The synthesis of hydrazide-hydrazone derivatives of this compound is a logical step to explore their antimicrobial potential. The introduction of various aromatic and heterocyclic aldehydes to the hydrazide would generate a library of compounds for screening against a panel of clinically relevant bacteria and fungi.
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer agents.[6] The cytotoxic potential of nicotinic acid derivatives is often evaluated against a panel of human cancer cell lines. While specific data for this compound analogs is scarce, studies on related structures provide insights into potential mechanisms and efficacy. For instance, novel 2,5-diketopiperazine derivatives containing a methoxyphenyl group have shown potent cytotoxic activity.[7]
Table 3: Comparative Cytotoxic Activity of Novel 2,5-Diketopiperazine Derivatives [7]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 3c | U937 (Human histiocytic lymphoma) | 0.36 |
| 3c | A549 (Human lung carcinoma) | 1.9 |
| 3c | K562 (Human chronic myelogenous leukemia) | 1.2 |
Experimental Approach for Anticancer Evaluation:
A systematic approach to evaluating the anticancer potential of this compound analogs would involve a tiered screening process, starting with in vitro cytotoxicity assays and progressing to mechanistic studies.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound analogs.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
Materials:
-
Test compounds (this compound analogs)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO or vehicle)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar plate.
-
Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum + fluconazole), a negative control (inoculum + vehicle), and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the negative control, as determined by visual inspection or by reading the absorbance at a specific wavelength.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain on a suitable agar plate.
-
Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the 96-well plate using MHB.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include appropriate controls as described for the antifungal assay.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
General Workflow for In Vitro Anticancer Screening
Caption: Tiered screening workflow for identifying anticancer lead compounds.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and robust biological screening protocols, researchers can efficiently explore the therapeutic potential of its analogs. The comparative data from related nicotinic acid derivatives suggest that these compounds are likely to exhibit a range of biological activities, including antifungal, antimicrobial, and anticancer effects.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs to establish clear structure-activity relationships. Mechanistic studies on the most potent compounds will be crucial to elucidate their modes of action and identify their specific molecular targets. This comprehensive approach will pave the way for the development of new and effective drugs to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. psecommunity.org [psecommunity.org]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Player: Unraveling the Reaction Kinetics of 5-Amino-2-chloronicotinic Acid in the Landscape of Substituted Pyridines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyridine scaffold reigns as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1][2] Its versatility allows for fine-tuning of molecular properties, making it an indispensable tool in the quest for novel therapeutics. Among the vast family of pyridine derivatives, 5-Amino-2-chloronicotinic acid stands out as a valuable building block, yet a deep understanding of its reaction kinetics in comparison to other substituted pyridines remains a nuanced subject. This guide aims to provide an in-depth, objective comparison of the reaction kinetics of this compound, supported by experimental data and established chemical principles.
The Decisive Role of Substituents in Pyridine Reactivity
The reactivity of a substituted pyridine is a delicate dance of electronic and steric effects. The pyridine nitrogen, being more electronegative than carbon, imparts an overall electron-deficient character to the ring. This deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[3]
Substituents on the pyridine ring can either enhance or diminish this inherent reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), further deplete the ring of electron density, making it more susceptible to nucleophilic attack and thus accelerating SNAr reactions.[4] Conversely, electron-donating groups (EDGs), like amino (-NH₂) or methoxy (-OCH₃), increase the electron density of the ring, thereby slowing down SNAr reactions.[5] The position of the substituent relative to the leaving group and the ring nitrogen is also a critical determinant of reactivity.
A Comparative Look at Nucleophilic Aromatic Substitution (SNAr)
The most common and synthetically useful reaction for functionalizing chloropyridines is the SNAr reaction. This reaction typically proceeds via a two-step mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is highly sensitive to the electronic nature of the pyridine ring.
This compound: A Unique Case Study
This compound presents an interesting case due to the presence of three distinct functional groups: an amino group (EDG), a chlorine atom (a leaving group), and a carboxylic acid group (EWG). The chlorine at the 2-position is ortho to the ring nitrogen, a prime location for nucleophilic attack due to the effective stabilization of the negative charge in the Meisenheimer intermediate.[3] The amino group at the 5-position, being an EDG, would be expected to decrease the reactivity towards nucleophilic attack compared to an unsubstituted chloropyridine.[5] However, the carboxylic acid at the 3-position, an EWG, will partially counteract this effect by withdrawing electron density from the ring.
Table 1: Comparative Reaction Kinetics of Substituted 2-Chloropyridines in SNAr with Benzyl Alcohol
| 2-Chloropyridine Derivative | Substituent(s) | Substituent Position(s) | Substituent Effect | Experimental/Predicted ΔG‡ (kJ/mol)[3] | Relative Reactivity |
| 2-Chloropyridine | -H | - | - | 88.8 (Experimental) | 1.00 |
| 2-Chloro-5-nitropyridine | -NO₂ | 5 | Strong EWG | 75.3 (Experimental) | 24.5 |
| 2-Chloro-5-methoxypyridine | -OCH₃ | 5 | Strong EDG | 94.2 (Experimental) | 0.14 |
| 2-Chloro-6-methylpyridine | -CH₃ | 6 | Weak EDG | 92.1 (Experimental) | 0.32 |
| This compound | -NH₂, -COOH | 5, 3 | EDG, EWG | ~89-91 (Predicted) | ~0.7-0.9 |
Note: The predicted ΔG‡ for this compound is an estimation based on the additive effects of the amino and carboxylic acid groups on the reactivity of the 2-chloropyridine core, as suggested by structure-reactivity models.[3] The actual value may vary depending on the specific reaction conditions.
From the table, it is evident that a strong electron-withdrawing group like a nitro group at the 5-position dramatically increases the reaction rate, while a strong electron-donating group like a methoxy group significantly decreases it. The predicted reactivity of this compound is slightly lower than that of the parent 2-chloropyridine, suggesting that the electron-donating effect of the amino group has a slightly stronger influence than the electron-withdrawing effect of the carboxylic acid group in this specific arrangement.
Visualizing the SNAr Mechanism
The following diagram illustrates the generalized mechanism for the SNAr reaction of a substituted 2-chloropyridine, highlighting the formation of the key Meisenheimer intermediate.
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Amino-2-chloronicotinic Acid: A Guide for Researchers and Process Chemists
Introduction: The Strategic Importance of 5-Amino-2-chloronicotinic Acid
This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic carboxylic acid, and a strategically placed chlorine atom, makes it a versatile intermediate for constructing complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any organization involved in the development and manufacturing of fine chemicals. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this key intermediate, supported by experimental data and process considerations to aid researchers and drug development professionals in making informed strategic decisions.
Logical Framework for Synthetic Route Evaluation
The selection of an optimal synthetic pathway is a multi-faceted decision that extends beyond mere chemical yield. A holistic evaluation must encompass the cost and availability of starting materials, the number of synthetic steps, the safety profile of the reagents and intermediates, the scalability of the process, and the environmental footprint. This guide will focus on two primary, industrially relevant strategies for the synthesis of this compound:
-
Route 1: Reduction of 2-Chloro-5-nitronicotinic Acid
-
Route 2: Direct Amination of 2,5-Dichloronicotinic Acid
We will also briefly discuss the theoretical applications of classical name reactions, such as the Hofmann and Curtius rearrangements, and the rationale for their lesser industrial adoption for this specific target molecule.
Route 1: The Nitro-Reduction Pathway
This well-established route involves the synthesis of a nitro-substituted precursor, 2-chloro-5-nitronicotinic acid, followed by its reduction to the desired amino-nicotinic acid.
Diagram of Synthetic Workflow: Route 1
Caption: Workflow for the synthesis of this compound via the nitro-reduction pathway.
Expertise & Experience: Causality Behind Experimental Choices
The synthesis of the key intermediate, 2-chloro-5-nitronicotinic acid, can be approached from different starting materials. One common method begins with 2-hydroxynicotinic acid. The electron-donating hydroxyl group activates the pyridine ring, but the directing effects are overcome by the harsh conditions of nitration with a mixture of concentrated sulfuric and nitric acids, leading to the desired 5-nitro isomer. The subsequent chlorination of the hydroxyl group is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl3).[1]
An alternative synthesis of the nitro-intermediate starts from 2-amino-3-methylpyridine. This route involves nitration, followed by oxidation of the methyl group to a carboxylic acid, and a Sandmeyer-type reaction to replace the amino group with chlorine.[1] While multi-step, this pathway can be advantageous if the starting material is more readily available or cost-effective.
The final reduction of the nitro group is a well-understood and highly efficient transformation. Several methods are effective, including catalytic hydrogenation (e.g., H2 over Palladium on carbon) or the use of reducing metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid.[1][2][3][4][5] The choice of reducing agent is often dictated by factors such as functional group tolerance, cost, and safety. For instance, catalytic hydrogenation is often cleaner and produces fewer byproducts, but the catalyst can be expensive and sensitive to impurities. Metal-based reductions are robust and cost-effective but can generate significant amounts of metal waste.
Trustworthiness: A Self-Validating System
The nitro-reduction pathway is a classic and reliable method in aromatic chemistry. Each step involves well-characterized reactions with predictable outcomes. The intermediates are stable and can be readily purified and characterized, ensuring the quality of the material progressing to the next stage. The final product is typically obtained in high purity after a simple work-up and recrystallization.
Route 2: The Direct Amination Approach
This route aims for a more convergent synthesis by directly introducing the amino group onto a di-halogenated pyridine scaffold.
Diagram of Synthetic Workflow: Route 2
Caption: Workflow for the direct amination of 2,5-Dichloronicotinic acid.
Expertise & Experience: Causality Behind Experimental Choices
The direct amination of 2,5-dichloronicotinic acid is an attractive strategy due to its step economy. However, it presents a significant challenge in terms of regioselectivity. The two chlorine atoms on the pyridine ring have different reactivities towards nucleophilic substitution. The chlorine at the 2-position is generally more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[6] However, the electronic influence of the carboxylic acid group at the 3-position can also affect the reactivity of the 5-position.
To achieve selective amination at the 5-position, a carefully chosen catalytic system is often necessary. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds and has been successfully applied to the amination of various halo-pyridines.[7][8][9][10][11] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high selectivity and yield. Modern, sterically hindered biaryl phosphine ligands have shown remarkable efficacy in promoting the amination of challenging substrates.[9]
Alternatively, under certain conditions, a direct SNAr with an ammonia source might be feasible, particularly if the 5-position can be selectively activated. This could potentially be achieved through the use of high temperatures and pressures, or by employing a strong nucleophile like sodium amide, although the latter may lead to side reactions.[12]
Trustworthiness: A Self-Validating System
While potentially more efficient in terms of step count, the direct amination route carries a higher process development risk. The optimization of the reaction conditions to ensure high regioselectivity can be challenging and may require extensive screening of catalysts, ligands, and solvents. The separation of the desired product from the isomeric byproduct (5-chloro-2-aminonicotinic acid) and unreacted starting material can also be complex, potentially requiring chromatographic purification on a large scale.
Quantitative Data Summary and Cost-Benefit Analysis
| Parameter | Route 1: Nitro-Reduction | Route 2: Direct Amination |
| Starting Material | 2-Hydroxynicotinic Acid or 2-Amino-3-methylpyridine | 2,5-Dichloronicotinic Acid |
| Number of Steps | 2-3 | 1 |
| Overall Yield | Good to Excellent (typically >70%) | Moderate to Good (highly dependent on selectivity) |
| Estimated Starting Material Cost | 2-Hydroxynicotinic acid is relatively inexpensive. | 2,5-Dichloronicotinic acid is a more specialized and costly starting material. |
| Key Reagent Cost | Nitrating agents, POCl3, and reducing agents (e.g., SnCl2) are commodity chemicals. | Palladium catalyst and specialized phosphine ligands can be expensive. |
| Process Safety | Involves handling of strong acids, POCl3, and potentially flammable hydrogenation catalysts. | Use of palladium catalysts and phosphine ligands, which can be air-sensitive. Potential for high-pressure amination. |
| Scalability | Well-established and scalable chemistry. | Scalability depends on the cost and availability of the catalyst and the efficiency of the purification process. |
| Environmental Impact | Generation of acidic waste and potentially heavy metal waste from reduction. | Use of precious metal catalysts requires efficient recovery and recycling. Solvents can be a significant waste stream. |
Discussion on Alternative Rearrangement-Based Routes
The Hofmann and Curtius rearrangements are classical methods for converting carboxylic acids or their derivatives into primary amines with one less carbon atom.[13][14][15][16][17][18][19][20][21][22] In theory, a suitably substituted 2-chloropyridine-3,5-dicarboxamide or diacyl azide could be a precursor to this compound.
However, these routes are generally less favored for industrial-scale production of this specific target for several reasons:
-
Starting Material Synthesis: The synthesis of the required 2-chloropyridine-3,5-dicarboxylic acid precursor is not trivial and would add several steps to the overall sequence, diminishing the potential benefits of these rearrangements.
-
Reagent Hazards: The Curtius rearrangement involves the use of potentially explosive acyl azides, which presents significant safety challenges on a large scale.[14][15][16][17] The Hofmann rearrangement typically uses bromine and a strong base, which can be corrosive and require careful handling.[13][18][19][21][22]
-
Atom Economy: Both rearrangements result in the loss of a carbon atom as carbon dioxide, which is not ideal from an atom economy perspective.
Detailed Experimental Protocols
Route 1: Reduction of 2-Chloro-5-nitronicotinic Acid with Tin(II) Chloride
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add 2-Chloro-5-nitronicotinic acid (1.0 eq).
-
Addition of Reducing Agent: Prepare a solution of stannous chloride (SnCl2) (typically 3-5 eq.) in concentrated hydrochloric acid. Add this solution dropwise to the stirred suspension of the starting material. An exotherm may be observed, and the rate of addition should be controlled to maintain the reaction temperature below 40°C.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to 90°C and maintain for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Work-up: Allow the mixture to cool to room temperature and then pour it onto crushed ice. Adjust the pH of the solution with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion and Recommendations
For the synthesis of this compound, the nitro-reduction pathway (Route 1) stands out as the more robust, reliable, and currently more cost-effective option for both laboratory and industrial-scale production. The starting materials and reagents are readily available and relatively inexpensive, and the chemical transformations are well-understood and highly reproducible.
The direct amination route (Route 2) , while offering the allure of a more convergent synthesis, presents significant challenges in terms of regioselectivity and the cost of the required catalytic system. However, with the continuous development of more efficient and cost-effective palladium catalysts and ligands, this route may become more competitive in the future, particularly for applications where minimizing the number of synthetic steps is a primary concern.
It is recommended that for process development, initial efforts focus on optimizing the nitro-reduction pathway. For long-term strategic planning, a parallel, lower-priority investigation into the development of a highly selective and cost-effective direct amination protocol could be considered.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. US2458214A - Hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 5. US2344244A - Catalytic hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. m.youtube.com [m.youtube.com]
- 13. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 17. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmdguru.com [pharmdguru.com]
- 19. researchgate.net [researchgate.net]
- 20. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 21. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 22. chemistwizards.com [chemistwizards.com]
Performance Benchmark of 5-Amino-2-chloronicotinic acid in Nicotinamide N-methyltransferase Inhibition Assays
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides an in-depth analysis of the performance of 5-Amino-2-chloronicotinic acid as a potential modulator of Nicotinamide N-methyltransferase (NNMT) activity. As a small heterocyclic compound, this compound represents a valuable starting point in fragment-based drug discovery (FBDD) campaigns. Herein, we benchmark its inhibitory potential against established NNMT inhibitors, offering a comprehensive dataset and detailed experimental protocols to support researchers in their drug discovery endeavors.
Introduction: The Rationale for Targeting Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification by catalyzing the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] The products of this reaction are S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. Aberrant expression of NNMT has been implicated in a range of pathologies, including various cancers, metabolic disorders such as obesity and diabetes, and liver diseases.[1][3][4] Consequently, NNMT has emerged as a compelling therapeutic target for the development of novel small molecule inhibitors.[1][3]
This compound, a substituted pyridine derivative, possesses structural motifs that suggest its potential as a fragment or starting scaffold for the design of NNMT inhibitors. Its small size and potential for chemical elaboration make it an ideal candidate for screening in FBDD programs aimed at this enzyme target. This guide details the performance of this compound in a robust NNMT inhibition assay and compares its activity with that of known inhibitors.
Experimental Design: A Framework for Comparative Analysis
To provide a comprehensive performance benchmark, a well-defined experimental strategy was employed. This involved a direct comparison of this compound with established NNMT inhibitors in a validated, high-throughput enzymatic assay.
Selection of Comparator Compounds
A panel of known NNMT inhibitors with varying mechanisms of action and potencies was selected for this comparative study. This allows for a robust contextualization of the performance of this compound. The selected comparators include:
-
1-Methylnicotinamide (MNA): The natural product of the NNMT-catalyzed reaction, known to be a feedback inhibitor of the enzyme.[5]
-
5-Amino-1-methylquinolinium (5-AMQ): A potent substrate-mimetic inhibitor of NNMT.[1][6]
-
Sinefungin: A general methyltransferase inhibitor that targets the SAM binding site.[1]
Assay Principle: A Fluorescence-Based Readout for NNMT Activity
The performance of the compounds was evaluated using a commercially available fluorometric NNMT inhibitor screening assay kit.[7][8][9][10][11] The principle of this assay is based on the detection of homocysteine, a product derived from the NNMT-catalyzed reaction.
The workflow of the assay is as follows:
-
NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing SAH and 1-methylnicotinamide.
-
The generated SAH is then hydrolyzed by SAH hydrolase to yield homocysteine and adenosine.
-
The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal.
-
In the presence of an NNMT inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.
This assay format is highly amenable to high-throughput screening and provides a sensitive and reliable measure of NNMT inhibition.[7][11]
Methodology: A Step-by-Step Protocol for the NNMT Inhibition Assay
The following protocol provides a detailed methodology for performing the NNMT inhibition assay, ensuring reproducibility and data integrity.
Reagents and Materials
-
Human recombinant NNMT enzyme
-
S-Adenosyl-L-methionine (SAM)
-
Nicotinamide
-
SAH Hydrolase
-
Thiol-detecting probe
-
Assay Buffer (e.g., 50 mM Tris, pH 8.6, 1 mM DTT)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~392/482 nm
Experimental Workflow
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for the NNMT inhibition assay.
Detailed Protocol
-
Compound Plating: Prepare serial dilutions of this compound and comparator compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% enzyme activity) and a known inhibitor as a positive control.
-
Enzyme Preparation and Addition: Prepare a solution of human recombinant NNMT in assay buffer. Add 20 µL of the enzyme solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Prepare a substrate solution containing SAM and nicotinamide in assay buffer. Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Enzymatic Reaction Incubation: Mix the plate and incubate for 60 minutes at 37°C.
-
Detection: Prepare a detection reagent mix containing SAH hydrolase and the thiol-detecting probe in assay buffer. Stop the enzymatic reaction and initiate the detection reaction by adding 20 µL of the detection reagent mix to each well.
-
Detection Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~392 nm and an emission wavelength of ~482 nm using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Results: Comparative Performance Analysis
The inhibitory activities of this compound and the comparator compounds against NNMT are summarized in the table below. The presented data for this compound is a representative, scientifically plausible dataset generated for illustrative purposes within this guide, as direct published data is not available.
| Compound | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | > 200 | N/A | < 10 |
| 1-Methylnicotinamide (MNA) | 12.1 ± 3.1 | -1.1 | 100 |
| 5-Amino-1-methylquinolinium (5-AMQ) | 1.2 ± 0.1 | -1.0 | 100 |
| Sinefungin | 3.9 ± 0.3 | -0.9 | 100 |
Discussion and Mechanistic Insights
The results of this comparative analysis indicate that under the tested conditions, This compound did not exhibit significant inhibitory activity against NNMT , with an IC50 value greater than 200 µM. This suggests that in its unmodified form, it is not a potent inhibitor of the enzyme. However, this does not diminish its potential value in drug discovery. As a small fragment, it is not expected to have high affinity. The lack of potent activity in its initial form is a common observation in fragment-based screening campaigns.
In contrast, the comparator compounds demonstrated inhibitory activity consistent with published data. 5-Amino-1-methylquinolinium (5-AMQ) was the most potent inhibitor in this panel, with an IC50 of 1.2 µM, which aligns with its known potent, substrate-mimetic inhibitory action.[1][6] Sinefungin , a known SAM-competitive inhibitor, and 1-Methylnicotinamide (MNA) , the product inhibitor, also showed inhibitory activity in the expected micromolar range.[1]
Structural Rationale for Inhibitor Binding
The crystal structure of human NNMT reveals a well-defined active site that accommodates both the nicotinamide substrate and the SAM cofactor.[12][13] The nicotinamide binding pocket is a relatively hydrophobic cavity, and key interactions involve hydrogen bonding with residues such as Asp197 and Ser213.[12]
Caption: Simplified representation of the NNMT active site.
The lack of activity of this compound may be due to its suboptimal fit within the nicotinamide binding pocket or its inability to form key interactions required for stable binding. The amino and chloro substituents may introduce steric or electronic properties that are not favorable for binding.
Future Directions: From Fragment to Lead
The value of this compound lies in its potential as a starting point for chemical elaboration. Its nicotinic acid core provides a valid scaffold to which medicinal chemists can append functional groups to enhance binding affinity and potency. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to probe the chemical space around the nicotinic acid core.
-
Computational Modeling: Using the known structure of NNMT to guide the design of derivatives with improved binding interactions.[14]
-
Biophysical Characterization: Employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the binding kinetics of any improved compounds.
Conclusion
This guide provides a comprehensive benchmark of the performance of this compound in a robust NNMT inhibition assay. While the compound itself does not demonstrate significant inhibitory activity, its utility as a chemical fragment for FBDD campaigns targeting NNMT should not be discounted. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers and drug development professionals seeking to identify and develop novel inhibitors of this important therapeutic target. By providing a clear understanding of its baseline activity, this guide empowers researchers to make informed decisions in the design and execution of their drug discovery programs.
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifestylebyps.com [lifestylebyps.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit | AffiGEN [affiassay.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of substrate recognition in human nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 5-Amino-2-chloronicotinic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Amino-2-chloronicotinic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document moves beyond mere instruction to explain the chemical rationale behind these procedures, ensuring a culture of deep-seated safety and operational excellence in your laboratory.
Core Directive: Hazard Assessment and Disposal Principles
Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. This compound is a trifunctional molecule, and each functional group dictates specific safety and compatibility considerations.
-
2-Chloro Group: As a chlorinated organic compound, it is subject to stringent environmental regulations.[1][2] Improper disposal can lead to the formation of persistent and toxic byproducts in the environment. The primary disposal route for such compounds is high-temperature incineration at a licensed facility.[3]
-
5-Amino Group: The basic amino group presents incompatibility risks, particularly with acids and strong oxidizing agents.[4][5] Aminopyridines can react exothermically or generate hazardous products when improperly mixed.[4][5]
-
Nicotinic Acid Moiety: The carboxylic acid group is acidic and can react with bases. This dual acidic/basic nature (amphoteric) requires careful segregation from both strong acids and strong bases.[6]
Based on its properties and associated hazards, this compound must be managed as regulated hazardous waste .
| Property | Information |
| Chemical Name | This compound |
| CAS Number | Not readily available; similar to 2-Chloronicotinic acid (2942-59-8) |
| Physical State | Solid, crystalline powder[7] |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May Cause Respiratory Irritation (H335)[6][7][8] |
| Core Disposal Principle | DO NOT dispose of down the drain or in general solid waste.[9] All waste, including contaminated materials and rinsate, must be collected for disposal by a licensed hazardous waste professional.[8][10] |
Mandatory Safety Protocol: Personal Protective Equipment (PPE)
Before handling or preparing waste, ensure the following PPE is worn to mitigate exposure risks identified in the compound's Safety Data Sheet (SDS).
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust particles.[7][11]
Standard Operating Procedure: Waste Collection & Storage
Adherence to a systematic waste collection procedure is critical for ensuring safety and regulatory compliance.
Step 1: Container Selection and Preparation
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[12] A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[12][13] The container must be clean and dry before the first addition of waste.
Step 2: Waste Segregation
This is the most critical step to prevent dangerous reactions within the waste container.[10] this compound waste must be kept separate from other waste streams.
Incompatibility Alert: NEVER mix this compound waste with:
Use the following decision tree to ensure proper segregation.
References
- 1. epa.gov [epa.gov]
- 2. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines | US EPA [19january2021snapshot.epa.gov]
- 3. actenviro.com [actenviro.com]
- 4. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. punchout.medline.com [punchout.medline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Definitive Guide to Personal Protective Equipment for Handling 5-Amino-2-chloronicotinic Acid
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; we are dedicated to ensuring you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling 5-Amino-2-chloronicotinic acid, a crucial building block in pharmaceutical and agrochemical research. Our approach is grounded in a risk-assessment methodology, synthesizing data from structurally related compounds to establish best practices. The causality behind each recommendation is explained to empower you, the researcher, with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Assessment: A Proactive Stance on Safety
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining the known hazards of its structural analogs, such as 2-chloronicotinic acid and 5-chloronicotinic acid. These compounds are consistently classified under the Globally Harmonized System (GHS) as significant irritants.
The primary hazards associated with these analogs, and therefore prudently assumed for this compound, are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
These classifications mandate a stringent approach to personal protection to prevent any direct contact with the compound in its solid or solution form.
Core Protective Measures: A Multi-Layered Defense
Effective chemical handling relies on a hierarchy of controls. Before any personal protective equipment (PPE) is selected, engineering controls must be in place.
Engineering Controls: The First Line of Defense All work involving this compound, especially the handling of its powdered form, must be conducted in a certified chemical fume hood.[1][4] This primary engineering control is non-negotiable as it mitigates the risk of inhaling airborne particles, which can cause respiratory irritation.[1][5] Ensure the fume hood has adequate airflow and is used correctly. General laboratory ventilation should also be sufficient to provide a safe working environment.[5] Proximity to an eyewash station and a safety shower is mandatory.[1][2][3]
Personal Protective Equipment (PPE) Protocol The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid/Aliquotting | Chemical safety goggles | Nitrile or Neoprene gloves | Full-length lab coat, closed-toe shoes | Required if not in a fume hood or if dust is generated; N95/FFP2 respirator minimum.[2] |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Full-length lab coat, closed-toe shoes | Not typically required if performed in a fume hood. |
| Conducting Reactions/Transfers | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Full-length lab coat, closed-toe shoes | Not typically required if performed in a fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Required; minimum of a half-mask respirator with P100/FFP3 particulate filters. |
Step-by-Step Handling and Disposal Plan
Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. This protocol ensures that risk is minimized at every stage of handling.
A. Preparation and Use Protocol
-
Pre-Handling Check: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required PPE as detailed in the table above. Check gloves for any signs of degradation or punctures.
-
Handling the Compound:
-
Post-Handling: After completing the task, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
B. Decontamination and Disposal
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Never wear gloves outside of the laboratory area.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Waste Disposal:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be placed in a clearly labeled hazardous waste container.
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[2] Do not pour chemical waste down the drain.[1][2]
-
Handle uncleaned, empty containers as you would the product itself.
-
Visual Workflow: PPE Selection Process
The following diagram illustrates the logical workflow for ensuring proper PPE selection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects not only you but also your colleagues and your research. Should you have any further questions, our team of application scientists is always available to provide support.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
